N-Bromosaccharin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADPXNAURXMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189350 | |
| Record name | N-Bromosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35812-01-2 | |
| Record name | N-Bromosaccharin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35812-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Bromosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035812012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Bromosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Bromosaccharin from Sodium Saccharin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Bromosaccharin, a valuable reagent in organic synthesis, starting from sodium saccharin (B28170). This document details a green and efficient synthetic protocol, presents key quantitative data, and includes detailed experimental procedures. Furthermore, it visualizes the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.
Introduction
This compound is a stable, crystalline solid that serves as an effective electrophilic brominating agent and a mild oxidant in a variety of organic transformations. Its applications are widespread in the synthesis of pharmaceuticals and other fine chemicals. The synthesis of this compound from the readily available and non-toxic sodium saccharin is a common and practical approach. This guide focuses on a modern, environmentally friendly method that avoids the use of hazardous elemental bromine.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound from sodium saccharin via the green oxidative bromination method.
| Parameter | Value | Reference(s) |
| Reactants | ||
| Sodium Saccharin | 1 equivalent | [1] |
| Potassium Bromide (KBr) | 1 equivalent | [1] |
| Sodium Carbonate (Na₂CO₃) | 0.5 equivalents | [1] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 1 equivalent | [1] |
| Reaction Conditions | ||
| Solvent | Water | [1] |
| Temperature | 0 °C for addition, then room temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Product | ||
| This compound | ||
| Yield | 64% | [1] |
| Purity | >99% (by iodometric titration) | [1] |
| Melting Point | 165-167 °C | [1] |
| Spectroscopic Data | ||
| Infrared (IR) ν (cm⁻¹) | 3094 (C-H, aromatic), 1709 (C=O), 1352 (SO₂, asymmetric), 1180 (SO₂, symmetric) | [1] |
| ¹H NMR (CDCl₃, δ ppm) | 7.8-8.1 (m, 4H, aromatic protons) | |
| ¹³C NMR (CDCl₃, δ ppm) | ~120-140 (aromatic carbons), ~160 (C=O) |
Experimental Protocol: Green Synthesis of this compound
This protocol is adapted from a literature procedure that emphasizes environmental safety and ease of execution.[1]
Materials:
-
Sodium saccharin (C₇H₄NNaO₃S)
-
Potassium bromide (KBr)
-
Sodium carbonate (Na₂CO₃)
-
Oxone® (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the Reaction Mixture: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve sodium saccharin (10.25 g, 50 mmol), potassium bromide (6.00 g, 50 mmol), and sodium carbonate (2.65 g, 25 mmol) in 250 mL of distilled water.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.
-
Addition of Oxidant: In a separate beaker, prepare a solution of Oxone® (30.75 g, 50 mmol) in 30 mL of distilled water.
-
Reaction Initiation: Slowly add the Oxone® solution to the stirred, cooled solution of sodium saccharin over a period of 10-15 minutes. Maintain the temperature at or below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. A white precipitate of this compound will form over time.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with two portions of cold distilled water (2 x 25 mL) to remove any unreacted salts.
-
Drying: Dry the purified this compound in a desiccator under vacuum to a constant weight.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Oxone® is a strong oxidizing agent; handle with care and avoid contact with combustible materials.
-
The reaction should be performed in a well-ventilated fume hood.
Mandatory Visualizations
Reaction Pathway for the Synthesis of this compound
The following diagram illustrates the chemical transformation from sodium saccharin to this compound. The reaction proceeds via an in-situ generation of an electrophilic bromine species from potassium bromide by the oxidizing agent, Oxone®.
Caption: Synthesis of this compound from Sodium Saccharin.
Experimental Workflow
The following diagram outlines the step-by-step workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Experimental Workflow for this compound Synthesis.
Alternative Synthesis Method
An alternative, though less "green," method for the synthesis of this compound involves the use of bromine chloride (BrCl). This method can also produce high yields of the product. The bromine chloride is typically generated in situ by the reaction of a bromide salt with an oxidizing agent in the presence of a chloride source. While effective, this method requires the handling of more hazardous reagents compared to the Oxone®-based procedure.
Conclusion
The synthesis of this compound from sodium saccharin is a well-established and important transformation in organic chemistry. The presented green chemistry approach offers a safe, efficient, and environmentally conscious alternative to traditional methods. The detailed protocol and visualizations provided in this guide are intended to support researchers and professionals in the successful and safe execution of this synthesis. The high purity and good yield of the final product make this method particularly attractive for applications in drug development and fine chemical synthesis.
References
A Technical Guide to the Green Synthesis of N-Bromosaccharin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of green synthesis methods for N-Bromosaccharin, a versatile reagent in organic synthesis. The document focuses on environmentally benign approaches that minimize the use of hazardous reagents and solvents, aligning with the principles of green chemistry. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the adoption of these sustainable practices in research and development.
Introduction to this compound and the Need for Green Synthesis
This compound (NBSac) is a valuable N-bromoimide that serves as a stable, crystalline, and easy-to-handle source of electrophilic bromine. It finds extensive application as a reagent for various organic transformations, including oxidation and bromination reactions. The classical methods for the synthesis of this compound often involve the use of molecular bromine, which is highly toxic, corrosive, and poses significant handling and environmental challenges, particularly on a larger scale.[1][2]
The principles of green chemistry encourage the development of synthetic routes that are safer, more energy-efficient, and generate less waste. In the context of this compound synthesis, this translates to avoiding hazardous reagents like elemental bromine and minimizing the use of volatile organic solvents. This guide focuses on a well-documented, environmentally friendly method that utilizes Oxone® as an in-situ oxidant for the bromide source.
Oxone®-Mediated Synthesis: A Green and Efficient Approach
A prominent green synthesis of this compound involves the reaction of sodium saccharin (B28170) with potassium bromide in the presence of Oxone® (potassium peroxymonosulfate) in an aqueous medium.[3][4] This method is advantageous as it circumvents the direct use of hazardous bromine, with water being the only solvent.[3] The role of Oxone® is to oxidize the bromide anion to generate an electrophilic bromine species in situ, which then reacts with the saccharin salt.[2][5]
Quantitative Data
The following table summarizes the key quantitative data for the Oxone®-mediated synthesis of this compound.[3][4]
| Parameter | Value | Reference |
| Yield | 64% | [3][4] |
| Purity | >99% | [4] |
| Reaction Time | 24 hours | [3][4] |
| Reaction Temperature | Room Temperature | [3][4] |
| Solvent | Water | [3][4] |
Experimental Protocol
This protocol is based on the procedure described by de Souza, da Silva, and de Mattos.[3][4]
Materials:
-
Sodium saccharin (50 mmol, 10.25 g)
-
Potassium bromide (KBr) (50 mmol, 6.00 g)
-
Sodium carbonate (Na₂CO₃) (25 mmol, 2.65 g)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (50 mmol, 30.75 g)
-
Distilled water
Procedure:
-
In a suitable reaction vessel, prepare a solution of sodium saccharin (10.25 g), potassium bromide (6.00 g), and sodium carbonate (2.65 g) in 250 mL of water.
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate beaker, dissolve Oxone® (30.75 g) in 30 mL of water.
-
Cool the sodium saccharin solution to 0°C using an ice bath.
-
Slowly add the Oxone® solution to the stirred sodium saccharin solution at 0°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.
-
Upon completion, the this compound product will precipitate out of the solution as a solid.
-
Collect the solid product by filtration.
-
Wash the filtered solid with cold water.
-
Dry the purified this compound to obtain the final product.
The purity of the obtained this compound can be confirmed by iodometric titration and spectroscopic methods.[3]
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the reaction pathway for the Oxone®-mediated synthesis of this compound and the corresponding experimental workflow.
Caption: Reaction pathway for the green synthesis of this compound.
Caption: Experimental workflow for the Oxone®-mediated synthesis.
Other Potential Green Synthesis Methods
While the Oxone®-mediated method is well-established, other green chemistry techniques hold promise for the synthesis of this compound, although specific, detailed protocols are not as readily available in the current literature. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency in organic synthesis.[6][7] While this compound has been used as a reagent in microwave-assisted reactions, a dedicated protocol for its synthesis using this technology is yet to be widely reported.[3]
-
Ultrasound-Assisted Synthesis: Sonochemistry can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[8] Similar to microwave-assisted synthesis, the application of ultrasound for the direct synthesis of this compound is an area that warrants further investigation.
-
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or "neat," is a cornerstone of green chemistry as it eliminates solvent waste.[9] While this compound has been employed in solvent-free reactions, a practical solvent-free method for its preparation remains to be developed and documented.[1]
Conclusion
The Oxone®-mediated synthesis of this compound represents a significant advancement in the green and sustainable production of this important brominating and oxidizing agent. By eliminating the use of hazardous molecular bromine and employing water as the solvent, this method offers a safer and more environmentally responsible alternative to traditional synthetic routes. The detailed experimental protocol and quantitative data provided in this guide are intended to encourage the adoption of this greener methodology in both academic and industrial settings. Further research into other green techniques, such as microwave and ultrasound-assisted synthesis, could lead to even more efficient and sustainable methods for the production of this compound.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in the solvent-free synthesis of heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
N-Bromosaccharin CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Bromosaccharin, a versatile reagent in organic synthesis. It details its chemical properties, experimental protocols for its preparation and key reactions, and essential safety information.
Core Chemical Properties
This compound, with the CAS number 35812-01-2, is a white to pale yellow solid.[1][2] It is a powerful oxidizing and brominating agent utilized in a variety of organic transformations.[1][3] Its systematic IUPAC name is 2-bromo-1,1-dioxo-1,2-benzothiazol-3-one.[4][5]
| Property | Value |
| CAS Number | 35812-01-2[4][5][6] |
| Molecular Formula | C7H4BrNO3S[4][5][6] |
| Molecular Weight | 262.08 g/mol [4][5] |
| Appearance | White to pale yellow solid[1][2] |
| Melting Point | 171-173 °C[6] |
| Boiling Point | 404.4 ± 28.0 °C (Predicted)[6] |
| Density | 2.063 ± 0.06 g/cm³[6] |
| Solubility | Soluble in alcohols, acetonitrile (B52724), tetrachloromethane, ethyl acetate, trichloromethane, acetone (B3395972), and 1,4-dioxane.[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research and development.
1. Green Preparation of this compound
A safe and environmentally friendly method for preparing this compound involves the reaction of the sodium salt of saccharin (B28170) with potassium bromide and Oxone® in water.[7]
-
Procedure: To a well-stirred solution of sodium saccharin (10.25 g, 50 mmol) and potassium bromide (6.00 g, 50 mmol) in water (250 mL), a solution of Oxone® (30.75 g, 50 mmol) in water (30 mL) is added slowly at 0°C. The mixture is then stirred for 24 hours at room temperature. The resulting this compound precipitate is collected by filtration and washed with cold water. This method produces pure this compound in approximately 64% yield.[7]
2. Bromination of Electron-Rich Aromatic Compounds
This compound is an effective reagent for the regioselective bromination of electron-rich aromatic compounds, such as phenols and anilines, often yielding para-substituted products.
-
Procedure: In a typical reaction, the aromatic substrate is dissolved in a suitable solvent like acetonitrile. A catalytic amount of an acid catalyst, such as tungstophosphoric acid (H3PW12O40), can be added to enhance the reaction rate. This compound is then added to the mixture, which is stirred at a controlled temperature (e.g., 0°C) until the reaction is complete (monitored by TLC). The product is then isolated through standard work-up procedures. For example, the reaction with phenol (B47542) in the presence of 0.4 mol% catalyst in acetonitrile at 0°C predominantly gives para-bromophenol (90%) with a small amount of ortho-bromophenol (6%).[1]
3. Conversion of Alcohols to Alkyl Bromides
This compound, in combination with triphenylphosphine (B44618) (PPh3), provides a highly reactive system for the conversion of primary and secondary alcohols to their corresponding bromides under neutral conditions.[1][2]
-
Procedure: The alcohol is dissolved in dichloromethane (B109758) at room temperature. This compound and triphenylphosphine are then added to the solution. The reaction mixture is stirred until the alcohol is completely consumed. The corresponding alkyl bromide can then be isolated and purified using standard techniques. This method is applicable to a wide range of aliphatic, benzylic, and allylic alcohols.[1]
4. Synthesis of Bromohydrins from Alkenes
The reaction of this compound with alkenes in the presence of a nucleophilic solvent like water (cohalogenation) yields the corresponding bromohydrins with high regioselectivity.
-
Procedure: Equimolar amounts of the alkene and this compound are reacted in an aqueous acetone solution at room temperature. The reaction typically proceeds to completion within a short time, yielding the bromohydrin. This method is effective for both electron-rich and electron-deficient alkenes.[1]
Visualized Workflows and Relationships
Preparation of this compound
Caption: Workflow for the green synthesis of this compound.
Key Reactions of this compound
Caption: Overview of this compound's synthetic applications.
Safety and Handling
This compound is a strong oxidizing agent and requires careful handling.
-
Hazards: It is known to cause skin and eye irritation.[4] It may intensify fire and can be corrosive to metals.[8][9][10] The compound is also hygroscopic, meaning it absorbs moisture from the air.[1][2]
-
Precautions: When handling this compound, it is essential to wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat.[9] Work should be conducted in a well-ventilated area, and dust generation should be minimized.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry place, away from combustible materials.[1][2][10]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, serving as both an efficient brominating agent and a selective oxidant. Its ease of preparation through green chemistry methods further enhances its appeal. A thorough understanding of its properties, reaction protocols, and safety precautions is essential for its successful and safe application in research and drug development.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Buy this compound | 35812-01-2 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com:443 [carlroth.com:443]
N-Bromosaccharin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physical and chemical properties of N-Bromosaccharin (NBSac), a versatile reagent in organic synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed overview of NBSac's characteristics, experimental protocols for its use, and insights into its reaction mechanisms.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is a stable yet reactive halogenating agent, finding utility as both a brominating agent and an oxidizing reagent in a variety of organic transformations.[1][2]
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide[1] |
| Synonyms | This compound, NBSac, 2-Bromo-1,1-dioxo-1,2-benzothiazol-3-one[3][4] |
| CAS Number | 35812-01-2[1][4] |
| Molecular Formula | C₇H₄BrNO₃S[1][4] |
| Molecular Weight | 262.08 g/mol [1] |
| Chemical Structure | The molecule features a benzisothiazole ring system with a bromine atom attached to the nitrogen. The presence of two sulfonyl dioxide groups and a carbonyl group contributes to its reactivity.[1] |
Physical Properties
| Property | Value |
| Melting Point | 160 °C[3], 171-173 °C[4] |
| Boiling Point | 404.4 °C[3] |
| Density | 2.063 g/cm³ |
| Appearance | White to off-white crystalline solid[1] |
| Solubility | Soluble in alcohols, acetonitrile, tetrachloromethane, ethyl acetate, trichloromethane, acetone, and 1,4-dioxane.[5][6] Slightly soluble in water. |
Chemical Properties and Reactivity
This compound is a versatile reagent in organic synthesis, primarily utilized for bromination and oxidation reactions. The N-Br bond is relatively weak and polarized due to the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups, making the bromine atom electrophilic.[1]
Key chemical reactions involving this compound include:
-
Bromination of Aromatic Compounds: It is an effective reagent for the bromination of electron-rich aromatic compounds such as anilines and phenols, often exhibiting high regioselectivity for the para-position.[1][6]
-
Oxidation of Alcohols: this compound can be used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
-
Oxidative Cleavage of Oximes: It efficiently cleaves oximes to regenerate the corresponding carbonyl compounds.[1][7]
-
Bromination of Allylic and Benzylic Positions: Similar to N-bromosuccinimide (NBS), NBSac can be used for the free-radical bromination of allylic and benzylic C-H bonds.
-
Formation of Bromohydrins: It reacts with alkenes in the presence of water to form bromohydrins.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in key organic transformations.
Synthesis of this compound (Green Chemistry Approach)
This protocol describes an environmentally friendly synthesis of this compound using readily available and non-toxic reagents.[1]
Materials:
-
Sodium saccharin (B28170) (10.25 g, 50 mmol)
-
Potassium bromide (KBr) (6.00 g, 50 mmol)
-
Oxone® (potassium peroxymonosulfate) (30.75 g, 50 mmol)
-
Sodium carbonate (Na₂CO₃) (2.65 g, 25 mmol)
-
Distilled water
Procedure:
-
In a suitable flask, dissolve sodium saccharin, potassium bromide, and sodium carbonate in 250 mL of distilled water with stirring.
-
In a separate beaker, prepare a solution of Oxone® in 30 mL of distilled water.
-
Slowly add the Oxone® solution to the stirred solution of sodium saccharin at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with cold distilled water and dry to obtain pure this compound.
Expected Yield: Approximately 64%.[1]
Caption: Workflow for the green synthesis of this compound.
Bromination of Aniline (B41778)
This protocol details the use of this compound for the bromination of aniline, a representative aromatic amine.[4]
Materials:
-
Aniline
-
This compound solution (0.02 M in glacial acetic acid)
-
Potassium iodide (KI) solution (10%)
-
Standard sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 M)
-
Starch indicator solution
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Prepare a stock solution of aniline in a suitable solvent.
-
Transfer an aliquot containing 1-5 mg of aniline to a 100 mL glass-stoppered conical flask.
-
Add 10 mL of the this compound solution.
-
Stopper the flask, shake thoroughly, and allow the reaction to proceed for 10 minutes at room temperature with occasional shaking.
-
Wash the stopper with 5 mL of distilled water, collecting the washings in the flask.
-
Add 5 mL of potassium iodide solution. The unreacted this compound will liberate iodine.
-
Titrate the liberated iodine with the standard sodium thiosulfate solution using starch as an indicator.
-
Perform a blank titration under identical conditions without the aniline sample.
-
Calculate the amount of this compound consumed to determine the extent of bromination.
Caption: Experimental workflow for the bromination of aniline using this compound.
Reaction Mechanisms
Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting outcomes and optimizing reaction conditions.
Electrophilic Bromination of an Aromatic Ring
The bromination of electron-rich aromatic compounds, such as phenols and anilines, proceeds through an electrophilic aromatic substitution mechanism. The polarized N-Br bond in NBSac allows the bromine to act as an electrophile.
Caption: Generalized mechanism for electrophilic aromatic bromination.
Free Radical Bromination of an Allylic C-H Bond
In the presence of a radical initiator (e.g., light or AIBN), this compound can effect the bromination of allylic positions via a free-radical chain mechanism, analogous to the Wohl-Ziegler reaction with NBS.[6][8]
Caption: Free-radical chain mechanism for allylic bromination.
Oxidative Cleavage of Oximes
This compound provides an efficient method for the regeneration of carbonyl compounds from their corresponding oximes. The reaction is believed to proceed via an initial attack of the oxime nitrogen on the electrophilic bromine of NBSac, followed by hydrolysis.
Caption: Proposed mechanism for the oxidative cleavage of oximes.
Safety and Handling
This compound is a strong oxidizing agent and should be handled with care. It is irritating to the eyes, skin, and respiratory tract.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from combustible materials.[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. ijpsi.org [ijpsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. This compound [organic-chemistry.org]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of N-Bromosaccharin
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and bonding of N-Bromosaccharin, a prominent reagent in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural parameters, spectroscopic characteristics, and the nature of its chemical bonds. This guide includes tabulated quantitative data, a detailed experimental protocol for its synthesis, and visualizations to elucidate key structural and electronic features.
Introduction
This compound (NBSac), with the systematic name 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a stable, crystalline solid widely employed as an electrophilic brominating agent and a mild oxidant in organic chemistry.[1][2] Its reactivity is primarily attributed to the polarized nitrogen-bromine bond, which facilitates the transfer of an electrophilic bromine atom. Understanding the precise molecular architecture and the electronic nature of its bonding is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic methodologies. This guide synthesizes available data to present a detailed overview of these fundamental aspects.
Molecular Structure
The molecular framework of this compound consists of a benzene (B151609) ring fused to a five-membered sulfonamide ring, with a bromine atom covalently bonded to the nitrogen atom.
Bond Lengths and Angles
Table 1: Structural Data for this compound (Framework data from N-methylsaccharin)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| N-Br | ~1.84 (Estimated) | |
| S-N | 1.652 | |
| S-O(1) | 1.426 | |
| S-O(2) | 1.424 | |
| S-C(Ar) | 1.765 | |
| N-C(O) | 1.724 | |
| C=O | 1.215 | |
| C-C (Aromatic) | 1.378 - 1.391 | |
| Bond Angles (°) | ||
| C(O)-N-S | 113.1 | |
| O(1)-S-O(2) | 120.3 | |
| O(1)-S-N | 108.6 | |
| O(2)-S-N | 108.8 | |
| N-S-C(Ar) | 95.8 | |
| N-C(O)-C(Ar) | 107.8 |
Note: The bond lengths and angles for the saccharin (B28170) framework are based on the crystal structure of N-methylsaccharin. The N-Br bond length is an estimation based on similar N-bromo compounds.
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the functional groups and electronic environment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and sulfonyl groups.
Table 2: Key IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Carbonyl) | ~1710 | Strong stretch |
| SO₂ (Sulfonyl) | ~1352 | Asymmetric stretch |
| Aromatic C-H | ~3094 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the presence of the aromatic protons. Due to the lack of a published spectrum, the ¹³C NMR chemical shifts are estimated based on the analysis of saccharin and its derivatives.
Table 3: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.20-6.51 | Multiplet | Aromatic Protons |
| ¹³C NMR (Estimated) | ~165 | Singlet | C=O |
| ~145 | Singlet | C-SO₂ | |
| ~134 | Singlet | C-C(O) | |
| ~125-135 | Doublet | Aromatic CH |
Bonding and Electronic Structure
The chemical behavior of this compound is a direct consequence of its bonding and electronic distribution.
Covalent Bonding Framework
The molecule is held together by a robust framework of covalent bonds. The benzene ring exhibits aromaticity with delocalized π-electrons across the six carbon atoms. The sulfonamide ring is relatively planar.
The N-Br Bond and Reactivity
The key to this compound's function as a brominating agent lies in the nature of the N-Br bond. The high electronegativity of the adjacent sulfonyl and carbonyl groups withdraws electron density from the nitrogen atom. This, in turn, makes the nitrogen atom more electronegative relative to the bromine atom, leading to a polarized Nδ--Brδ+ bond.
This polarization results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO) that is predominantly centered on the bromine atom. Nucleophiles can readily attack this electrophilic bromine, leading to the transfer of Br⁺.
Caption: Polarity of the N-Br bond in this compound.
Molecular Visualization
The following diagram illustrates the molecular structure and atom connectivity of this compound.
Caption: Molecular structure of this compound.
Experimental Protocol: Synthesis of this compound
A convenient and high-yield synthesis of this compound has been reported, avoiding the use of elemental bromine.[1]
Materials:
-
Saccharin
-
Potassium bromate (B103136) (KBrO₃)
-
Potassium bromide (KBr)
-
Sulfuric acid (97%)
-
Aqueous acetic acid (70%)
-
Deionized water
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
To a mixture of saccharin (14.64 g, 0.08 mol), KBrO₃ (6.68 g, 0.04 mol), and sulfuric acid (3.29 mL, 0.06 mol) in 70% aqueous acetic acid (56 mL), add KBr (6.37 g, 0.054 mol) portionwise with stirring at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 6 hours.
-
Filter the resulting precipitate, wash with water, and dry to afford the crude product. A typical yield of the crude product is around 92%.
-
For purification, crystallize the crude product from a mixture of acetic acid and water.
-
Thoroughly dry the pure, colorless crystalline product under vacuum over P₂O₅ at room temperature. The typical yield of the pure product is around 74%.
Conclusion
This compound is a valuable synthetic reagent whose utility is fundamentally derived from its molecular structure and bonding. The electron-withdrawing nature of the saccharin framework induces a significant positive polarization on the bromine atom, rendering it highly electrophilic. While a definitive crystal structure remains to be published, analysis of spectroscopic data and analogous molecular structures provides a robust model for understanding its chemical properties and reactivity. The synthetic protocol provided offers a reliable method for its preparation, facilitating its continued use in academic and industrial research.
References
Solubility of N-Bromosaccharin in Organic Solvents: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Bromosaccharin (NBSac) is a versatile and efficient electrophilic brominating agent used in a wide array of organic transformations. Its efficacy and reaction kinetics are critically dependent on its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. While quantitative solubility data is not widely published, this document consolidates available qualitative data, presents a detailed experimental protocol for determining precise solubility values, and illustrates key experimental workflows where solubility is a paramount consideration.
Introduction to this compound
This compound, with the chemical formula C₇H₄BrNO₃S, is a white to off-white crystalline solid.[1] It serves as a stable, non-corrosive, and easy-to-handle source of electrophilic bromine for reactions such as the bromination of aromatic compounds, oxidation of alcohols, and cohalogenation of alkenes.[1] The polarity of the N-Br bond, enhanced by the electron-withdrawing sulfonyl group, makes the bromine atom highly electrophilic, facilitating its transfer to various nucleophilic substrates.
The choice of solvent is crucial for the successful application of this compound. An appropriate solvent must not only dissolve the reagent to a sufficient concentration but also be inert to the reactive species and compatible with the reaction conditions. Understanding the solubility profile of this compound is therefore the first step in designing robust and efficient synthetic protocols.
Solubility Profile of this compound
Quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively reported in publicly available literature. However, qualitative descriptions from various chemical and supplier databases provide a strong indication of its solubility characteristics. The following tables summarize this information.
Table 1: Qualitative Solubility of this compound in Organic Solvents
This table presents the reported qualitative solubility of this compound in various common organic solvents. "Soluble" indicates that the compound dissolves to a useful extent for synthetic applications.
| Solvent Class | Solvent Name | IUPAC Name | Solubility | Reference |
| Alcohols | Alcohols (general) | - | Soluble | [1] |
| Nitriles | Acetonitrile | Ethane nitrile | Soluble | [1] |
| Halogenated | Tetrachloromethane | Tetrachloromethane | Soluble | [1] |
| Halogenated | Trichloromethane | Chloroform | Soluble | [1] |
| Halogenated | Dichloromethane | Dichloromethane | Soluble | [1] |
| Esters | Ethyl Acetate | Ethyl ethanoate | Soluble | [1] |
| Ketones | Acetone | Propan-2-one | Soluble | [1] |
| Ethers | 1,4-Dioxane | 1,4-Dioxane | Soluble | [1] |
Table 2: Solvent Properties
This table provides physical properties of the solvents in which this compound is known to be soluble, which can aid in solvent selection for specific applications.
| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Polarity Index (P') |
| Acetonitrile | CH₃CN | 81.6 | 0.786 | 5.8 |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.327 | 3.1 |
| Chloroform | CHCl₃ | 61.2 | 1.489 | 4.1 |
| Acetone | C₃H₆O | 56.0 | 0.790 | 5.1 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 4.4 |
| 1,4-Dioxane | C₄H₈O₂ | 101.0 | 1.034 | 4.8 |
| Ethanol | C₂H₅OH | 78.4 | 0.789 | 4.3 |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the shake-flask method is the most reliable and widely recognized technique.[2] This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Principle
The shake-flask method involves agitating an excess amount of the solid solute (this compound) in the solvent of interest for a sufficient period to reach thermodynamic equilibrium. After equilibrium is achieved, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE) or centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or Ion Chromatograph)
Procedure
-
Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure solid remains present at equilibrium.[3]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[4] Allow the mixture to shake for a period sufficient to reach equilibrium, typically 24 to 72 hours.[4] A preliminary time-course study can be performed to determine the exact time required.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to sediment.[2] Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[4] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample to determine the concentration of dissolved this compound. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the compound.[5]
-
UV-Vis Spectroscopy: this compound has a UV absorbance that can be used for quantification against a standard curve.[6]
-
Ion Chromatography (IC): An indirect method where this compound is hydrolyzed to release bromide ions, which are then quantified.[7][8]
-
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L). The experiment should be performed in triplicate to ensure reproducibility.[2]
Visualization of Key Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate critical workflows related to the solubility and application of this compound.
Workflow for Solubility Determination
This diagram outlines the logical steps of the shake-flask method for determining the equilibrium solubility of this compound.
Workflow for a Typical Bromination Reaction
This diagram illustrates a generalized workflow for the bromination of an aromatic substrate using this compound, highlighting the role of solvent selection.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingred… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
N-Bromosaccharin mechanism of action in bromination
An In-depth Technical Guide to the Mechanism of Action of N-Bromosaccharin in Bromination Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NBSac) has emerged as a versatile and efficient reagent in modern organic synthesis, primarily utilized for the introduction of bromine into a wide array of organic molecules. Its reactivity is nuanced, capable of proceeding through distinct mechanistic pathways—radical and ionic—depending on the substrate and reaction conditions. This guide provides a comprehensive examination of the core mechanisms of this compound in bromination reactions. It includes a detailed breakdown of the radical and ionic pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a crystalline solid that serves as a valuable source of electrophilic and radical bromine.[1] It offers several advantages over elemental bromine, including ease of handling, enhanced safety, and often improved selectivity.[2][3] NBSac is effective for various transformations, such as the halogenation of aromatic compounds, cohalogenation of alkenes, oxidation of alcohols, and the bromination of benzylic and carbonyl compounds.[1]
Core Mechanisms of Bromination
The synthetic utility of this compound stems from its ability to participate in two primary types of bromination mechanisms: radical and ionic. The prevailing pathway is dictated by the nature of the substrate, the solvent, and the presence or absence of radical initiators or catalysts.
Radical Bromination Mechanism
Radical bromination with this compound is predominantly observed in the halogenation of allylic and benzylic C-H bonds.[1] This pathway is analogous to the well-known Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).[4][5] The reaction is typically initiated by light (photochemical initiation) or a radical initiator, such as benzoyl peroxide or AIBN.[1][4] A key aspect of this mechanism is the in-situ generation of a low, steady concentration of molecular bromine (Br₂), which acts as the chain-carrying species.[4][6] This low concentration is crucial to suppress competitive ionic addition reactions to double bonds.[4][6]
The radical chain reaction proceeds through the following steps:
-
Initiation: Homolytic cleavage of the bromine-bromine bond in the trace amount of Br₂ present, or initiated by the decomposition of a radical initiator, to produce bromine radicals (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from an allylic or benzylic position, forming a resonance-stabilized allylic or benzylic radical and hydrogen bromide (HBr).[6][7]
-
The HBr generated reacts with this compound to produce molecular bromine (Br₂).
-
The allylic or benzylic radical then reacts with a molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain.[6][7]
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Ionic (Electrophilic) Bromination Mechanism
This compound serves as a source of electrophilic bromine (Br⁺) for reactions with electron-rich substrates such as activated aromatic compounds, phenols, anilines, and alkenes.[1][3]
In the bromination of electron-rich aromatic rings, this compound provides a Br⁺ equivalent that is attacked by the π-system of the aromatic ring. This proceeds via the classical electrophilic aromatic substitution (EAS) mechanism:
-
Formation of the Electrophile: The N-Br bond is polarized, making the bromine atom electrophilic. This electrophilicity can be enhanced by the presence of a Lewis acid or a protic acid catalyst.
-
Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base (which can be the saccharin (B28170) anion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated aromatic product.
For activated aromatic compounds, this reaction is often highly regioselective, with the bromine being directed to the para position relative to the activating group, unless this position is blocked.[1]
The reaction of this compound with alkenes in the presence of a nucleophilic solvent (e.g., water, alcohol) leads to the formation of bromohydrins or bromoethers, respectively.[1] This reaction proceeds through an initial electrophilic attack on the double bond to form a cyclic bromonium ion intermediate. The subsequent step involves the nucleophilic attack by the solvent on one of the carbons of the bromonium ion, following Markovnikov's rule (the nucleophile adds to the more substituted carbon), and results in an overall anti-addition.
α-Bromination of Carbonyl Compounds
This compound is also effective for the regioselective bromination of carbonyl compounds at the α-position.[1] The mechanism is dependent on the catalytic conditions:
-
Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine of NBSac.
-
Base-Catalyzed: In the presence of a base, an enolate is formed by deprotonation of the α-carbon. The resulting enolate is a potent nucleophile that readily attacks the electrophilic bromine of NBSac.
Quantitative Data
The efficiency of this compound in various bromination reactions is highlighted by the high yields and selectivity achieved under optimized conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Electrophilic Aromatic Bromination of Phenols and Anilines
| Substrate | Catalyst | Solvent | Temp (°C) | Time | Product | Yield (%) | Ref |
| Phenol | H₃PW₁₂O₄₀ (0.4 mol%) | Acetonitrile | 0 | - | p-Bromophenol | 90 | [1] |
| Anisole | - | - | - | - | p-Bromoanisole | - | [1] |
| Acetanilide | - | - | - | - | p-Bromoacetanilide | - | [1] |
| N,N-Dimethylaniline | - | - | - | - | p-Bromo-N,N-dimethylaniline | - | [1] |
| Isatin | Silica (B1680970) | - | RT | - | 5-Bromoisatin | 58 | [1] |
Table 2: Radical Bromination of Allylic and Benzylic Substrates
| Substrate | Initiator/Conditions | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |
| Toluene | 5% Benzoyl Peroxide | CCl₄ | 80 | 2 | Benzyl bromide | 76 | [1] |
| Ethylbenzene | 5% Benzoyl Peroxide | CCl₄ | 80 | 2.25 | 1-Bromo-1-phenylethane | 67 | [1] |
Table 3: α-Bromination of 1,3-Dicarbonyl Compounds
| Substrate (R¹, R²) | Catalyst | Solvent | Temp (°C) | Product | Yield (%) | Ref |
| Alkyl, Aryl | Mg(ClO₄)₂ (5 mol%) | Acetonitrile or Solvent-free | 0-5 | α-Bromo-1,3-dicarbonyl | 71-95 | [1] |
Experimental Protocols
The following sections provide generalized experimental protocols for key bromination reactions using this compound. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol for Allylic/Benzylic Bromination (Radical)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic or benzylic substrate (1.0 equiv) and a suitable solvent (e.g., carbon tetrachloride, CCl₄).
-
Reagent Addition: Add this compound (1.0-1.1 equiv) and a radical initiator (e.g., benzoyl peroxide, 0.02-0.05 equiv).
-
Reaction Execution: Heat the mixture to reflux (typically ~80°C for CCl₄). The reaction can also be initiated photochemically using a sunlamp or a UV lamp, often without heating.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is often complete when the denser this compound is consumed and replaced by the less dense saccharin, which may float.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid saccharin by-product and wash it with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel.
Protocol for Electrophilic Aromatic Bromination
-
Reaction Setup: Dissolve the electron-rich aromatic substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile, dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition (if necessary): If a catalyst is used (e.g., H₃PW₁₂O₄₀, silica gel), add it to the solution.
-
Reagent Addition: Cool the mixture in an ice bath (0°C). Add this compound (1.0 equiv) portion-wise over several minutes.
-
Reaction Execution: Allow the reaction to stir at 0°C or room temperature.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Upon completion, quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a powerful and adaptable brominating agent whose mechanism of action can be finely tuned between radical and ionic pathways. For professionals in research and drug development, a thorough understanding of these mechanisms is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes. By controlling factors such as the substrate, solvent, and the presence of initiators or catalysts, chemists can harness the specific reactivity of this compound to achieve a wide range of selective brominations, making it an indispensable tool in the synthetic chemist's arsenal.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Electrophilic bromine source N-Bromosaccharin
An In-Depth Technical Guide to N-Bromosaccharin: A Versatile Electrophilic Bromine Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (NBSac) is a versatile N-bromoimide reagent that serves as a convenient and effective source of electrophilic bromine for a wide array of organic transformations.[1][2] Structurally derived from saccharin (B28170), a common artificial sweetener, NBSac features a bromine atom attached to the nitrogen of the sulfonimide.[3] This N-Br bond is polarized due to the strong electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups, which significantly enhances the electrophilic character of the bromine atom.[3] This heightened electrophilicity makes this compound a powerful reagent in organic synthesis, often demonstrating different reactivity and greater selectivity compared to more common brominating agents like N-Bromosuccinimide (NBS).[1][4]
This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reaction mechanisms, and diverse applications. It includes structured data tables for quantitative comparison and detailed experimental protocols for key transformations, aiming to serve as a valuable resource for professionals in research and drug development.
Core Properties of this compound
This compound is a white to off-white crystalline solid that is stable under appropriate storage conditions.[3][5] Its key physical and chemical properties are summarized below.
| Property | Value | References |
| CAS Number | 35812-01-2 | [3][6][7] |
| Molecular Formula | C₇H₄BrNO₃S | [3][6][7] |
| Molecular Weight | 262.08 g/mol | [3][6][7] |
| Appearance | White to off-white or pale yellow crystalline solid/powder | [2][3][5] |
| Melting Point | 160–173 °C (decomposes) | [1][5][7] |
| Density | ~2.063 g/cm³ | [5][7] |
| Solubility | Soluble in acetone, acetonitrile, ethyl acetate, chloroform, 1,4-dioxane | [2][5] |
| IUPAC Name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | [3][5] |
Synthesis of this compound
This compound can be readily prepared from saccharin or its sodium salt. Several methods have been reported, with modern procedures focusing on safety, high yield, and purity. One convenient and high-yield method avoids the direct use of hazardous bromine gas.[1]
Experimental Protocol: High-Yield Synthesis from Saccharin[1]
This procedure details the N-bromination of a sulfonimide using potassium bromate (B103136) and potassium bromide in an acidic medium.
Materials:
-
Saccharin (14.64 g, 0.08 mol)
-
Potassium Bromate (KBrO₃) (6.68 g, 0.04 mol)
-
Potassium Bromide (KBr) (14.28 g, 0.12 mol)
-
Sulphuric Acid (97%, 3.29 mL)
-
Water (120 mL)
-
Acetic Acid (for crystallization)
Procedure:
-
To a mixture of saccharin, KBrO₃, and KBr in 120 mL of water, slowly add the sulphuric acid while stirring.
-
Continue stirring the mixture at room temperature. The reaction proceeds smoothly, and a precipitate forms.
-
After the reaction is complete (monitor by TLC), filter the solid product.
-
Wash the crude product with water to remove inorganic salts.
-
The crude product can be purified by crystallization from a mixture of acetic acid and water.
-
Dry the resulting colorless crystalline product to obtain pure this compound.
Results:
-
Yield: 74% (after crystallization) to 92% (crude).[1]
-
Purity: The active bromine content can be determined by iodometric titration to be ~30.5%, matching the theoretical value.[1]
Caption: Synthesis workflow for this compound.
Reaction Mechanisms
The utility of this compound stems primarily from its ability to act as a source of an electrophilic bromine atom (Br⁺).
Electrophilic Bromination
The N-Br bond in NBSac is highly polarized due to the two carbonyl and one sulfonyl electron-withdrawing groups. This polarization makes the bromine atom electron-deficient and thus highly electrophilic. In the presence of an electron-rich substrate, such as an activated aromatic ring or an alkene, NBSac delivers the Br⁺ species, leading to bromination. The saccharin anion formed is a good leaving group, and it is subsequently protonated by the solvent or a proton source to regenerate saccharin.
References
N-Bromosaccharin: An In-depth Technical Guide to a Versatile Source of Electrophilic Bromine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Bromosaccharin (NBSac) as a highly efficient and versatile reagent for electrophilic bromination in organic synthesis. Its stability, selectivity, and ease of handling make it a valuable alternative to liquid bromine and other N-bromo compounds. This document details its synthesis, core applications, experimental protocols, and relevance in the development of pharmaceutically active molecules.
Introduction to this compound
This compound is a white to pale yellow crystalline solid that serves as a powerful oxidizing and brominating agent.[1] Structurally, the bromine atom is attached to the nitrogen of the saccharin (B28170) moiety, an electron-withdrawing group that renders the N-Br bond susceptible to both homolytic and heterolytic cleavage, making it an excellent source of electrophilic bromine (Br⁺).[1] Compared to the more common N-Bromosuccinimide (NBS), NBSac is often more reactive and electrophilic.[2] It is soluble in a range of organic solvents, including acetonitrile, acetone (B3395972), and dichloromethane (B109758).[1]
Key Advantages:
-
Solid and Stable: Easy and safe to handle compared to corrosive and volatile liquid bromine.
-
High Reactivity: Often shows greater electrophilicity than other N-bromoamides.
-
Selectivity: Can provide high regioselectivity in various bromination reactions.
-
Recyclable Byproduct: The saccharin byproduct can be recovered and potentially recycled.
Synthesis of this compound
A green and efficient method for the preparation of this compound involves the oxidation of a bromide salt in the presence of sodium saccharin. This procedure avoids the direct handling of hazardous liquid bromine.
Experimental Protocol: Green Synthesis of this compound
A typical "green" procedure for synthesizing this compound involves the reaction of sodium saccharin with potassium bromide and Oxone® in water.[2]
Materials:
-
Sodium Saccharin (50 mmol, 10.25 g)
-
Sodium Carbonate (Na₂CO₃) (25 mmol, 2.65 g)
-
Potassium Bromide (KBr) (50 mmol, 6.00 g)
-
Oxone® (potassium peroxymonosulfate) (50 mmol, 30.75 g)
-
Water
Procedure:
-
To a well-stirred solution of sodium saccharin (50 mmol) and sodium carbonate (25 mmol) in 250 mL of water, add potassium bromide (50 mmol).
-
Slowly add a solution of Oxone® (50 mmol) in 30 mL of water to the mixture at 0°C.
-
Stir the resulting mixture for 24 hours at room temperature. During this time, the this compound product will precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry to yield pure this compound.
Expected Yield: Approximately 64%.[2]
Figure 1: Workflow for the green synthesis of this compound.
Core Applications and Experimental Protocols
This compound is a versatile reagent for a wide array of chemical transformations. Key applications are detailed below.
Electrophilic Aromatic Bromination
NBSac is highly effective for the bromination of electron-rich aromatic compounds such as phenols and anilines. The reactions are often rapid and highly regioselective, predominantly yielding para-substituted products unless the para position is blocked.[1] The use of a catalyst like tungstophosphoric acid can enhance the reaction rate and yield.[3]
To a mixture of phenol (B47542) (1 mmol) and tungstophosphoric acid (1 mol%) at 0°C under solvent-free conditions, this compound (2 mmol) is added. The mixture is stirred and the reaction progress is monitored by TLC. Upon completion, the crude mixture is purified by column chromatography on silica (B1680970) gel (eluent: n-hexane/EtOAc, 10:1) to yield the product.[3]
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Phenol | 2,4,6-Tribromophenol | 1 | 95 |
| 2 | 4-Methylphenol | 2-Bromo-4-methylphenol | 2 | 98 |
| 3 | 4-Chlorophenol | 2-Bromo-4-chlorophenol | 2 | 95 |
| 4 | 4-Nitrophenol | 2-Bromo-4-nitrophenol | 10 | 90 |
| 5 | Aniline | 2,4,6-Tribromoaniline | 1 | 98 |
| 6 | 4-Bromoaniline | 2,4-Dibromoaniline | 2 | 95 |
| 7 | 4-Nitroaniline | 2-Bromo-4-nitroaniline | 10 | 92 |
Conditions: Substrate (1 mmol), NBSac (2 mmol), tungstophosphoric acid (1 mol%), 0°C, solvent-free.
Figure 2: Generalized pathway for electrophilic aromatic bromination.
Conversion of Alcohols to Alkyl Bromides
In combination with triphenylphosphine (B44618) (PPh₃), NBSac provides a highly reactive system for the conversion of primary, secondary, benzylic, and allylic alcohols to their corresponding bromides under mild, neutral conditions.[4] This transformation is analogous to the Appel reaction.
To a mixture of this compound (2 mmol, 0.522 g) and triphenylphosphine (2 mmol, 0.521 g) in dry dichloromethane (25 mL), benzyl (B1604629) alcohol (1 mmol, 0.11 g) is added at room temperature. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel.[4]
| Entry | Alcohol | Time (min) | Solvent | Yield (%) |
| 1 | Benzyl alcohol | 1 | CH₂Cl₂ | 90 |
| 2 | 4-Methoxybenzyl alcohol | 1 | CH₂Cl₂ | 95 |
| 3 | 4-Nitrobenzyl alcohol | 5 | CH₂Cl₂ | 92 |
| 4 | Cinnamyl alcohol | 1 | CH₂Cl₂ | 95 |
| 5 | n-Octanol | 10 | CH₂Cl₂ | 90 |
| 6 | Cyclohexanol* | 15 | CH₂Cl₂ | 45 |
| 7 | 1-Adamantanol | 60 | CH₃CN (reflux) | 85 |
Yield of cyclohexyl bromide; cyclohexene (B86901) was also formed in 55% yield.
α-Bromination of Carbonyl Compounds
The α-bromination of ketones is a crucial transformation for producing intermediates used in the synthesis of various biologically active compounds. While NBS is commonly used, NBSac also serves as an effective reagent for this purpose, often catalyzed by acids or radical initiators.
While a specific protocol using NBSac is less common in literature than with NBS, a general procedure can be adapted. To a solution of acetophenone (B1666503) (1 mmol) in a suitable solvent like CCl₄ or diethyl ether, this compound (1.1 mmol) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., ammonium (B1175870) acetate) are added. The mixture is refluxed or irradiated with a UV lamp while monitoring by TLC. Upon completion, the reaction is cooled, the succinimide (B58015) byproduct is filtered off, and the filtrate is washed with aqueous sodium bisulfite and brine. The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.
| Entry | Ketone | Reagent System | Conditions | Yield (%) | Ref. |
| 1 | Acetophenone | NBS / PTSA | MW, 30 min | >90 | [5] |
| 2 | Cyclohexanone | NBS / NH₄OAc | Et₂O, 25°C, 3h | 82 | |
| 3 | 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid, 90°C, 3h | 85 |
Note: Data for NBS and other brominating agents are provided for comparison, highlighting typical conditions for this transformation.
Synthesis of Bromohydrins from Alkenes
NBSac is an excellent reagent for the cohalogenation of alkenes, reacting in the presence of a nucleophilic solvent like water to produce bromohydrins. These reactions are typically performed at room temperature, are highly regioselective (Markovnikov orientation), and exhibit high anti-stereoselectivity.[1]
To a solution of styrene (B11656) (1 mmol) in a mixture of acetone and water, an equimolar amount of this compound (1 mmol) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is typically removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to give the bromohydrin product, which can be further purified by chromatography.
| Entry | Alkene | Solvent | Product | Yield |
| 1 | Cyclohexene | Acetone/H₂O | trans-2-Bromocyclohexanol | Good |
| 2 | Styrene | Acetone/H₂O | 2-Bromo-1-phenylethanol | Good |
| 3 | α-Methylstyrene | Acetone/H₂O | 2-Bromo-1-phenylpropan-1-ol | Good |
| 4 | 1-Hexene | Acetone/H₂O | 1-Bromohexan-2-ol | Good |
Yields are reported as "good" in the cited general literature.
References
An In-depth Technical Guide to N-Bromosaccharin: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Bromosaccharin (NBSac), a derivative of saccharin (B28170), has emerged as a significant reagent in organic synthesis, offering distinct advantages over more common N-bromo compounds like N-bromosuccinimide (NBS). This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and chemical properties, and key applications. The document includes detailed experimental protocols for its preparation, quantitative data for comparative analysis, and mechanistic diagrams to illustrate its reactivity in key chemical transformations. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this powerful brominating and oxidizing agent.
Introduction
This compound, systematically named 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a white to off-white crystalline solid.[1] Its structure features a benzene (B151609) ring fused to a five-membered heterocyclic ring containing nitrogen and sulfur, with a bromine atom attached to the nitrogen.[1] This unique structure confers upon it distinct reactivity, particularly as a source of electrophilic bromine for a variety of organic transformations. While sharing similarities with the widely used N-bromosuccinimide (NBS), this compound often exhibits greater reactivity and selectivity, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Discovery and History
The history of N-bromo imides as selective brominating agents dates back to the early 20th century. The Wohl-Ziegler reaction, reported in 1919 by Alfred Wohl and later expanded upon by Karl Ziegler in 1942, established the use of N-bromoamides and N-bromoimides for the allylic and benzylic bromination of hydrocarbons.[2] While Ziegler's 1942 work is renowned for its comprehensive study of N-bromosuccinimide, it also laid the groundwork for the investigation of other N-bromo compounds.
The first synthesis of this compound was also reported by Ziegler and his colleagues. Their initial attempts to prepare this compound by reacting alkali salts of saccharin with bromine in an aqueous solution were unsuccessful. A significant breakthrough came with the use of the silver salt of saccharin, which, when reacted with bromine in carbon tetrachloride, yielded this compound. This early work highlighted the potential of this compound as a brominating agent, noting its different reactivity compared to NBS.
Over the years, synthetic methodologies for this compound have been refined to improve yield, purity, and safety. These developments have made this compound more accessible for research and industrial applications, leading to a deeper understanding of its chemical properties and a broader range of synthetic applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in organic synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrNO₃S | [3][4] |
| Molecular Weight | 262.08 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 160 °C (decomposes) | [5] |
| Boiling Point | 404.4 °C (predicted) | [5] |
| CAS Number | 35812-01-2 | [3][4] |
Synthesis of this compound: Experimental Protocols
Several methods have been developed for the synthesis of this compound. Below are detailed protocols for two common and effective methods.
Synthesis from Saccharin and Potassium Bromide/Oxone® (A Green Chemistry Approach)
This method offers a safer and more environmentally friendly alternative to traditional bromination methods that use elemental bromine.
Experimental Protocol:
-
To a well-stirred solution of sodium saccharin (10.25 g, 50 mmol) and potassium bromide (6.00 g, 50 mmol) in water (250 mL), add sodium carbonate (2.65 g, 25 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Oxone® (potassium peroxymonosulfate, 30.75 g, 50 mmol) in water (30 mL) to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
The this compound product will precipitate out of the solution as a solid.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water and dry it to obtain pure this compound.
Synthesis via In Situ Generation of Bromine Chloride
This method provides a high-yield synthesis of this compound.
Experimental Protocol:
Note: This procedure should be carried out in a well-ventilated fume hood due to the handling of bromine and chlorine sources.
-
Prepare a solution of sodium saccharin in an appropriate solvent.
-
Generate bromine chloride (BrCl) in situ by reacting a suitable bromide source (e.g., sodium bromide) with a chloride source (e.g., sodium hypochlorite) under acidic conditions.
-
Slowly add the freshly prepared bromine chloride solution to the solution of sodium saccharin with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, isolate the this compound product by filtration or extraction.
-
Purify the crude product by recrystallization to obtain high-purity this compound.
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent employed in a range of organic transformations. Its reactivity is primarily attributed to the electrophilic nature of the bromine atom.
Allylic and Benzylic Bromination
Similar to NBS, this compound is an excellent reagent for the free-radical bromination of allylic and benzylic C-H bonds.[6] The reaction is typically initiated by light or a radical initiator. The key advantage of using N-bromo reagents like NBSac and NBS is that they provide a low, steady concentration of bromine in the reaction mixture, which favors radical substitution over competing ionic addition to the double bond.[7][8]
The generally accepted mechanism for allylic bromination with N-bromo reagents is depicted below.
Caption: Wohl-Ziegler Allylic Bromination Mechanism.
Oxidation of Alcohols
This compound is an effective oxidizing agent for the conversion of alcohols to aldehydes and ketones. Secondary alcohols are oxidized to ketones, while primary alcohols can be selectively oxidized to aldehydes.[9] The mechanism of alcohol oxidation by N-bromo reagents generally involves the formation of an intermediate which then undergoes an E2-type elimination.[10][11][12]
A plausible mechanism for the oxidation of a secondary alcohol with this compound is outlined below.
References
- 1. Buy this compound | 35812-01-2 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. nbinno.com [nbinno.com]
- 8. orgosolver.com [orgosolver.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry [saskoer.ca]
Spectroscopic Profile of N-Bromosaccharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Bromosaccharin, a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |
| C₆D₆ | 7.20 | m | 1H | Aromatic CH |
| 6.87 | m | 1H | Aromatic CH | |
| 6.51 | m | 2H | Aromatic CH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ) in ppm | Assignment |
| Data not available in surveyed literature |
Note: While ¹³C NMR is a crucial technique for the structural confirmation of organic molecules, specific chemical shift data for this compound could not be located in the reviewed scientific literature.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 1710 | C=O (Carbonyl) | Stretching |
| ~1391 - 1352 | SO₂ (Sulfonyl) | Asymmetric Stretching |
| ~1148 - 1131 | SO₂ (Sulfonyl) | Symmetric Stretching |
| ~945 - 925 | N-Br (Nitrogen-Bromine) | Stretching |
Note: The ranges for SO₂ and N-Br stretching vibrations are based on characteristic values for N-bromoarylsulphonamides and provide an expected region for these absorptions in this compound.
Experimental Protocols
Detailed experimental procedures are critical for the reproducible acquisition of high-quality spectroscopic data. The following protocols are generalized methodologies for obtaining NMR and IR spectra and should be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., C₆D₆, CDCl₃, or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
-
Instrument Setup (General):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse.
-
Acquire the Free Induction Decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width and acquisition time for ¹³C nuclei.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A longer relaxation delay may be necessary due to the longer relaxation times of quaternary carbons.
-
A significantly larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum and reference it to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of spectroscopic grade KBr in an oven to ensure it is completely dry.
-
Grind approximately 1-2 mg of the this compound sample with about 100-200 mg of the dried KBr in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum will be an absorbance or transmittance plot showing the characteristic absorption bands of the functional groups present in this compound.
-
Visualizations
To aid in the understanding of the molecular structure and the processes involved in its analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for NMR spectroscopy.
Caption: General experimental workflow for FT-IR spectroscopy.
An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Bromosaccharin
Introduction
N-Bromosaccharin (NBSac) is a reagent used in organic synthesis, primarily as a source of electrophilic bromine for bromination reactions. Understanding its thermal stability is crucial for safe handling, storage, and application in chemical processes, particularly at elevated temperatures. This technical guide provides an overview of the anticipated thermal behavior of NBSac, drawing parallels with the well-studied analog, N-Bromosuccinimide (NBS).
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrNO₃S | --INVALID-LINK-- |
| Molar Mass | 262.08 g/mol | --INVALID-LINK-- |
| Appearance | White to pale yellow solid | --INVALID-LINK-- |
| Melting Point | 160-170 °C | --INVALID-LINK-- |
Thermal Analysis
Due to the lack of specific TGA and DSC data for this compound, this section presents data for N-Bromosuccinimide as a comparable model. The thermal behavior of NBSac is expected to be influenced by the rigid benzisothiazole ring, potentially leading to a higher decomposition temperature compared to NBS.
The following table summarizes the key thermal events observed for N-Bromosuccinimide.
| Parameter | Value | Method | Reference |
| Melting Point | 175-180 °C (with decomposition) | DSC | --INVALID-LINK-- |
| Decomposition Onset | ~175 °C | DSC | --INVALID-LINK-- |
It is important to note that the thermal stability of N-haloimides can be significantly affected by impurities and the presence of solvents. For instance, solutions of NBS in N,N-dimethylformamide (DMF) have been reported to undergo hazardous thermal decomposition at temperatures as low as 80°C.[1]
The following is a general experimental protocol for performing DSC analysis on a solid sample like this compound.
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
-
Instrument Setup:
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere and prevent oxidative decomposition.
-
-
Temperature Program:
-
The sample is typically heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 30 °C to 300 °C).
-
A linear heating rate is applied, commonly 10 °C/min.
-
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.
Decomposition Pathway
The primary decomposition pathway for N-haloimides is generally initiated by the homolytic cleavage of the nitrogen-halogen bond. The N-Br bond is relatively weak and susceptible to thermal dissociation.
The proposed thermal decomposition of this compound is initiated by the homolytic cleavage of the N-Br bond to form a saccharinyl radical and a bromine radical. The bond dissociation energy for the N-Br bond in related N-haloimides is a key factor in determining the onset of decomposition. The subsequent reactions of these highly reactive radical species can lead to a variety of decomposition products.
Caption: Proposed decomposition pathway for this compound.
Experimental and Workflow Diagrams
The following diagrams illustrate the general workflow for thermal analysis and a logical relationship for assessing thermal stability.
Caption: General experimental workflow for DSC analysis.
Conclusion
While direct experimental data for the thermal stability and decomposition of this compound is currently lacking, analysis of its structural analog, N-Bromosuccinimide, provides valuable insights. This compound is expected to be a crystalline solid with a melting point in the range of 160-170 °C, likely accompanied by decomposition. The primary decomposition mechanism is anticipated to be the homolytic cleavage of the N-Br bond. For any application involving heating this compound, it is imperative to conduct thorough thermal analysis to establish its precise decomposition profile and ensure safe operating conditions.
References
A Comparative Analysis of N-Bromosaccharin and N-Bromosuccinimide (NBS) Reactivity: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that dictates reaction efficiency, selectivity, and overall success of a synthetic strategy. This technical guide provides an in-depth comparison of two prominent N-bromo reagents: N-Bromosaccharin and N-Bromosuccinimide (NBS), focusing on their reactivity, applications, and experimental considerations.
Executive Summary
N-Bromosuccinimide (NBS) is the quintessential reagent for free-radical mediated allylic and benzylic brominations. Its utility stems from the ability to provide a low, steady concentration of bromine radicals, thereby minimizing competing electrophilic addition reactions. In contrast, this compound is emerging as a more powerful electrophilic brominating agent, demonstrating enhanced reactivity in the bromination of electron-rich aromatic compounds and in addition reactions to alkenes. This guide will dissect these differences through quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower informed reagent selection in your research and development endeavors.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound and NBS in various bromination reactions, highlighting differences in yields and reaction conditions.
Table 1: Allylic Bromination of Cyclohexene
| Reagent | Product | Yield (%) | Reaction Conditions | Reference |
| NBS | 3-Bromocyclohexene | 80-90 | CCl₄, reflux, radical initiator (AIBN or benzoyl peroxide) or hv | [1][2][3] |
| This compound | 3-Bromocyclohexene | 76 | CCl₄, reflux, benzoyl peroxide (dark) | [4] |
Table 2: Benzylic Bromination of Toluene
| Reagent | Product | Yield (%) | Reaction Conditions | Reference |
| NBS | Benzyl bromide | High | CCl₄, reflux, radical initiator (AIBN or benzoyl peroxide) or hv | [5][6] |
| This compound | Benzyl bromide | Good | CCl₄, 80°C, benzoyl peroxide (dark), 2h | [4] |
Table 3: Electrophilic Bromination of Anisole
| Reagent | Product | Yield (%) | Reaction Conditions | Reference |
| NBS | p-Bromoanisole | 96 | Acetonitrile, room temperature | [7] |
| This compound | p-Bromoanisole | 60-77 | Acetonitrile, room temperature, 5-10 min | [4] |
Table 4: Electrophilic Addition to Alkenes (e.g., Cyclohexene)
| Reagent | Product | Reaction Type | Observations | Reference |
| NBS | 3-Bromocyclohexene | Primarily allylic substitution | Favored in non-polar solvents with radical initiation. | [5][8] |
| This compound | 1,2-Dibromocyclohexane | Primarily electrophilic addition | Occurs in the absence of radical initiators. |
Reaction Mechanisms: A Visual Guide
The divergent reactivity of this compound and NBS can be attributed to their differing propensities to react via radical or polar pathways.
Free-Radical Bromination (Favored by NBS)
NBS is the preferred reagent for allylic and benzylic brominations, which proceed through a free-radical chain mechanism known as the Wohl-Ziegler reaction.[1] The key to the success of NBS in these reactions is its ability to maintain a low concentration of Br₂ and HBr, which are generated in situ.[1] This low concentration suppresses the competing ionic addition of bromine to the double bond.[8]
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination - Organic Chemistry | OpenStax [openstax.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Theoretical Insights into the Reactivity of N-Bromosaccharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Bromosaccharin (NBSac) is a versatile N-halo reagent employed in a variety of organic transformations, including oxidation and bromination reactions. Understanding the underlying theoretical principles of its reactivity is crucial for optimizing existing synthetic protocols and designing novel applications. This technical guide provides an in-depth analysis of the theoretical studies on this compound's reactivity, drawing parallels with its extensively studied analogue, N-Bromosuccinimide (NBS), to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Core Concepts in this compound Reactivity: An Overview
The reactivity of this compound is primarily governed by the nature of its nitrogen-bromine (N-Br) bond. This bond can undergo heterolytic or homolytic cleavage, leading to electrophilic bromine species (Br+) or bromine radicals (Br•), respectively. The reaction pathway is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of initiators or catalysts.
In polar, acidic media, the N-Br bond is polarized, facilitating the release of an electrophilic bromine species. Kinetic studies on the oxidation of various substrates by this compound in aqueous acetic acid medium suggest the involvement of the hypobromous acidium ion (H₂O⁺Br) as the primary oxidizing species.[1][2] These reactions typically exhibit first-order kinetics with respect to the substrate, this compound, and H⁺ ions.[1][2]
Quantitative Data from Kinetic Studies
While direct computational studies providing quantitative data such as activation energies for this compound reactions are limited in the literature, experimental kinetic studies offer valuable insights into the thermodynamics of these processes. The following table summarizes the activation parameters for the oxidation of substituted 4-oxoacids by this compound.
| 4-Oxoacid Substituent | k₂ x 10³ (dm³ mol⁻¹ s⁻¹) | ΔH≠ (kJ mol⁻¹) | -ΔS≠ (J K⁻¹ mol⁻¹) | ΔG≠ (kJ mol⁻¹) |
| 4-Methoxy | 10.8 | 45.2 | 148 | 90.1 |
| 4-Methyl | 7.58 | 50.1 | 132 | 90.2 |
| 4-Phenyl | 5.41 | 55.4 | 115 | 90.3 |
| 4-H | 4.16 | 58.7 | 104 | 90.4 |
| 4-Chloro | 2.01 | 67.2 | 78.7 | 91.2 |
| 4-Bromo | 1.62 | 70.3 | 68.6 | 91.3 |
| 3-Nitro | 0.23 | 89.4 | 21.0 | 95.8 |
Table 1: Activation parameters for the oxidation of substituted 4-oxoacids by this compound in aqueous acetic acid medium at 303 K. Data sourced from kinetic studies.[1]
Proposed Reaction Mechanisms
Based on kinetic data, several mechanisms for this compound reactions have been proposed. In the oxidation of 4-oxoacids, the reaction is believed to proceed through the formation of an enol, which is then attacked by the electrophilic bromine species.
Below is a logical diagram illustrating the proposed mechanism for the acid-catalyzed oxidation of a ketone by this compound.
Caption: Proposed mechanism for the oxidation of ketones by this compound.
Experimental and Computational Protocols: A Methodological Insight
While specific theoretical studies on this compound are scarce, the computational methodologies applied to its analogue, N-Bromosuccinimide, provide a robust framework for future investigations.
Experimental Protocols (from Kinetic Studies)
The kinetic studies of this compound's reactivity are typically conducted as follows:
-
Preparation of Solutions: Stock solutions of this compound, the substrate, and perchloric acid are prepared in a solvent mixture, commonly aqueous acetic acid. The concentration of this compound is determined iodometrically.
-
Reaction Initiation: The reaction is initiated by mixing the thermostated solutions of the reactants in a reaction vessel maintained at a constant temperature.
-
Kinetic Measurements: The progress of the reaction is monitored by periodically withdrawing aliquots of the reaction mixture, quenching the reaction (e.g., with a potassium iodide solution), and titrating the unreacted this compound against a standard sodium thiosulphate solution using starch as an indicator.
-
Data Analysis: The rate constants are calculated from the plots of log(titre) versus time. The activation parameters are then determined from Arrhenius plots of log(k) versus 1/T.
Computational Protocols (Inferred from N-Halo Reagent Studies)
Theoretical investigations into the reactivity of N-halo reagents like this compound would typically involve Density Functional Theory (DFT) calculations. A standard computational protocol would include:
-
Geometry Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a suitable density functional, such as B3LYP or M06-2X, with a basis set like 6-31G(d,p) or a larger one for higher accuracy.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The intrinsic reaction coordinate (IRC) is then calculated to verify that the transition state connects the correct reactants and products.
-
Solvation Effects: The influence of the solvent is incorporated using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model.
-
Energy Profile: The potential energy surface is constructed by calculating the relative energies of all species, including the activation energy barriers.
The following diagram illustrates a typical workflow for a computational study of a reaction mechanism.
Caption: A typical workflow for computational analysis of a reaction mechanism.
Concluding Remarks
The theoretical understanding of this compound's reactivity is still an evolving field. While direct computational data for this specific reagent is limited, experimental kinetic studies provide a solid foundation for proposing reaction mechanisms. By drawing parallels with the more extensively studied N-Bromosuccinimide, researchers can leverage established computational protocols to further elucidate the intricate details of this compound's reaction pathways. This integrated approach, combining experimental observations with theoretical modeling, will undoubtedly pave the way for the rational design of novel synthetic methodologies and a deeper understanding of the reactivity of N-halo reagents in organic chemistry and drug development.
References
Methodological & Application
Application Notes and Protocols: N-Bromosaccharin for Regioselective Bromination of Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Bromosaccharin (NBSac) has emerged as a highly effective and regioselective reagent for the bromination of aromatic compounds, particularly anilines. This method offers significant advantages over traditional brominating agents, including milder reaction conditions, high yields, and enhanced safety. The use of heterogeneous catalysts, such as tungstophosphoric acid and Amberlyst-15, further improves the reaction's efficiency and sustainability by allowing for easy catalyst recovery and reuse.[1][2][3] This document provides detailed protocols for the regioselective bromination of anilines using this compound with these catalysts, along with quantitative data and mechanistic insights.
The amino group of anilines is a strong activating group, which typically leads to polybromination and a lack of regioselectivity with traditional brominating agents like bromine water. This compound, in conjunction with a suitable catalyst, allows for controlled monobromination, predominantly at the para-position.[1] If the para-position is occupied, the ortho-product is obtained in good yield.[1] This high regioselectivity is crucial in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates where precise control of substitution patterns is essential.
Data Presentation
The following tables summarize the quantitative data for the regioselective bromination of various substituted anilines using this compound with tungstophosphoric acid and Amberlyst-15 as catalysts.
Table 1: Bromination of Anilines using this compound and Tungstophosphoric Acid
Reaction Conditions: Substrate (1 mmol), this compound (1.1 mmol), Tungstophosphoric Acid (0.004 mmol), CH3CN (5 mL), Room Temperature.
| Entry | Substrate (Aniline Derivative) | Time (min) | Yield (%) |
| 1 | Aniline (B41778) | 5 | 98 |
| 2 | 4-Methylaniline | 10 | 95 |
| 3 | 4-Ethylaniline | 10 | 95 |
| 4 | 4-Isopropylaniline | 15 | 92 |
| 5 | 4-tert-Butylaniline | 20 | 90 |
| 6 | 4-Methoxyaniline | 5 | 98 |
| 7 | 4-Ethoxyaniline | 5 | 98 |
| 8 | 4-Chloroaniline | 15 | 96 |
| 9 | 4-Bromoaniline | 20 | 95 |
| 10 | 4-Nitroaniline | 30 | 90 |
| 11 | 2-Methylaniline | 10 | 96 |
| 12 | 3-Methylaniline | 10 | 95 |
| 13 | 2-Methoxyaniline | 5 | 98 |
| 14 | 3-Methoxyaniline | 5 | 97 |
| 15 | 2-Chloroaniline | 15 | 95 |
| 16 | 3-Chloroaniline | 20 | 94 |
Data sourced from Alinezhad et al. Note that yields refer to isolated pure products.
Table 2: Bromination of Anilines using this compound and Amberlyst-15
Reaction Conditions: Substrate (1 mmol), this compound (1.1 mmol), Amberlyst-15 (0.1 g), CH3CN (5 mL), Room Temperature.
| Entry | Substrate (Aniline Derivative) | Time (min) | Yield (%) |
| 1 | Aniline | 15 | 95 |
| 2 | 4-Methylaniline | 20 | 92 |
| 3 | 4-Methoxyaniline | 10 | 96 |
| 4 | 4-Chloroaniline | 25 | 94 |
| 5 | 4-Bromoaniline | 30 | 93 |
| 6 | 4-Nitroaniline | 45 | 88 |
| 7 | 2-Methylaniline | 20 | 94 |
| 8 | 3-Methylaniline | 25 | 93 |
Yields are representative of the "good to excellent" results reported for this catalytic system.[1][2][3]
Reaction Mechanism and Workflows
The regioselective bromination of anilines with this compound proceeds via an electrophilic aromatic substitution mechanism. The catalyst activates the N-Br bond of this compound, generating a more potent electrophilic bromine species which is then attacked by the electron-rich aniline ring.
Caption: Reaction mechanism for the catalyzed bromination of aniline.
The general workflow for these reactions is straightforward and involves simple setup and workup procedures, making it highly applicable for both academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. Resumen de Regioselective and high-yielding bromination of phenols and anilins using this compound and amberlyst-15 - Dialnet [dialnet.unirioja.es]
- 3. 标题:REGIOSELECTIVE AND HIGH-YIELDING BROMINATION OF PHENOLS AND ANILINS USING this compound AND AMBERLYST-15【化源网】 [chemsrc.com]
Application Notes and Protocols: Protocol for Bromination of Phenols with N-Bromosaccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic aromatic bromination is a fundamental transformation in organic synthesis, crucial for the preparation of aryl bromides which are key intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditionally, molecular bromine has been the reagent of choice, but its use is fraught with challenges, including high toxicity, corrosive nature, and lack of selectivity, often leading to over-bromination and the release of hazardous hydrogen bromide (HBr) gas.[1]
N-Bromosaccharin (NBSac) has emerged as a superior alternative, offering a safer, more stable, and highly regioselective method for the bromination of activated aromatic compounds like phenols.[3][4] NBSac is an easily prepared, crystalline solid derived from the readily available and inexpensive sodium salt of saccharin (B28170).[1][5] Its application, often in conjunction with a catalyst, allows for mild reaction conditions, rapid conversions, and high yields of mono- or poly-brominated phenols, making it an invaluable tool in modern organic synthesis.[6][7] This document provides detailed protocols for the bromination of phenols using this compound under various catalytic systems.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of phenols with this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group (-OH) of the phenol (B47542) is a strongly activating, ortho-, para-directing group, which increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[8]
In the presence of an acid catalyst (e.g., Tungstophosphoric acid), the bromine atom of this compound is activated, enhancing its electrophilicity. The electron-rich phenol ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity is subsequently restored by the loss of a proton (H+), yielding the brominated phenol and saccharin as a byproduct.
Caption: Mechanism of phenol bromination with this compound.
Experimental Protocols
The following protocols detail methods for both regioselective monobromination and exhaustive tribromination of phenols using this compound with different recyclable, heterogeneous catalysts.
Protocol 1: Regioselective Monobromination with NBSac and Tungstophosphoric Acid[1]
This method is highly efficient for the para-selective monobromination of various phenols.
Materials:
-
Phenol or substituted phenol (1 mmol)
-
This compound (NBSac) (1 mmol, 0.294 g)
-
Tungstophosphoric acid (H₃PW₁₂O₄₀) (0.4 mol %, 0.0116 g)
-
Acetonitrile (B52724) (CH₃CN) (5 mL)
-
Silica (B1680970) gel for column chromatography
-
n-hexane and Ethyl acetate (B1210297) (EtOAc) for eluent
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the phenol (1 mmol) and tungstophosphoric acid (0.4 mol %).
-
Add acetonitrile (5 mL) to the flask and cool the mixture to 0 °C in an ice bath.
-
While stirring, add this compound (1 mmol) to the mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using a mixture of n-hexane:EtOAc (e.g., 10:1) as the eluent to obtain the pure monobrominated product.
Protocol 2: Tribromination with NBSac and Tungstophosphoric Acid (Solvent-Free)[6]
This protocol provides a rapid and efficient method for the synthesis of 2,4,6-tribromophenols under solvent-free conditions.
Materials:
-
Phenol (1 mmol, 0.094 g)
-
This compound (NBSac) (2 mmol, 0.588 g)
-
Tungstophosphoric acid (H₃PW₁₂O₄₀) (1 mol %, 0.0116 g)
-
Silica gel for column chromatography
-
n-hexane and Ethyl acetate (EtOAc)
-
Mortar and pestle or round-bottom flask with stir bar
Procedure:
-
In a flask or mortar, mix the phenol (1 mmol) and tungstophosphoric acid (1 mol %).
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound (2 mmol) to the mixture and stir or grind the mixture.
-
Continue stirring at 0 °C and monitor the reaction's completion by TLC.
-
Once the reaction is complete, purify the crude product directly by column chromatography on silica gel (eluent: n-hexane:EtOAc, 10:1) to yield the tribromophenol.[6]
-
The catalyst can be recovered, washed with dichloromethane, and reused for subsequent reactions.[6]
Protocol 3: Monobromination with NBSac and HZSM-5 Zeolite[7]
This procedure utilizes a synthesized zeolite catalyst for a highly regioselective para-bromination of phenol.
Materials:
-
Phenol (0.5 mmol, 0.047 g)
-
This compound (NBSac) (0.5 mmol, 0.150 g)
-
HZSM-5 Zeolite catalyst (0.005-0.007 g)
-
Tetrahydrofuran (THF) (5 mL)
-
Silica gel for column chromatography
-
n-hexane and Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
To a round-bottom flask, add the phenol (0.5 mmol) and HZSM-5 zeolite catalyst.
-
Add THF (5 mL) and cool the mixture in an ice bath.
-
Add this compound (0.5 mmol) to the stirred suspension.
-
Monitor the reaction progress by TLC and Gas Chromatography (GC).
-
After the reaction is complete (typically within minutes), filter the mixture to remove the zeolite catalyst. The catalyst can be washed and reused.[7]
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, n-hexane:EtOAc 4:1) to obtain pure p-bromophenol.[7]
Data Presentation
The following tables summarize the results obtained for the bromination of various phenols using this compound under different catalytic conditions.
Table 1: Regioselective Monobromination of Phenols with NBSac/Tungstophosphoric Acid in CH₃CN [1]
| Entry | Substrate | Time (min) | Yield (%) | Product (o/p ratio) |
| 1 | Phenol | 5 | 96 | p-Bromophenol (6:90) |
| 2 | 4-Methylphenol | 10 | 92 | 2-Bromo-4-methylphenol |
| 3 | 3-Methylphenol | 8 | 85 | 4-Bromo-3-methylphenol |
| 4 | 4-Chlorophenol | 15 | 90 | 2-Bromo-4-chlorophenol |
| 5 | 4-Bromophenol | 15 | 88 | 2,4-Dibromophenol |
| 6 | 2-Naphthol | 5 | 95 | 1-Bromo-2-naphthol |
Table 2: Tribromination of Phenols with NBSac/Tungstophosphoric Acid (Solvent-Free) [6]
| Entry | Substrate | Time (min) | Yield (%) | Product |
| 1 | Phenol | 2 | 95 | 2,4,6-Tribromophenol |
| 2 | 4-Methylphenol | 5 | 92 | 2,6-Dibromo-4-methylphenol |
| 3 | 3-Methylphenol | 5 | 90 | 2,4,6-Tribromo-3-methylphenol |
| 4 | 4-Chlorophenol | 10 | 90 | 2,6-Dibromo-4-chlorophenol |
| 5 | 2-Chlorophenol | 10 | 93 | 4,6-Dibromo-2-chlorophenol |
Table 3: Monobromination of Phenol with NBSac using Various Catalysts [7]
| Entry | Catalyst | Solvent | Time (min) | Conversion (%) | Yield (%) |
| 1 | ZSM-5 | THF | 7 | 95 | 90 |
| 2 | ZSM-5 | Acetonitrile | 7 | 95 | 90 |
| 3 | No Catalyst | THF | 120 | 25 | 20 |
| 4 | No Catalyst | Acetonitrile | 120 | 20 | 18 |
Experimental Workflow
The general workflow for the catalytic bromination of phenols using this compound is outlined below.
Caption: General experimental workflow for phenol bromination.
Safety and Handling
-
This compound (NBSac): Causes eye, skin, and respiratory tract irritation. It is hygroscopic and should be stored in a tightly closed container in a dry, cool place. Avoid generating dust and handle in a well-ventilated fume hood.[9]
-
Phenols: Toxic and corrosive. Can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Solvents: Acetonitrile and THF are flammable and toxic. Use in a fume hood away from ignition sources.
-
Acids: Tungstophosphoric acid is corrosive. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.iau.ir [journals.iau.ir]
- 7. journals.iau.ir [journals.iau.ir]
- 8. Khan Academy [khanacademy.org]
- 9. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols: Microwave-Assisted Oxidation of Alcohols Using N-Bromosaccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries.[1][2] Traditional oxidation methods often require harsh conditions, toxic heavy metal-based reagents, and long reaction times.[1] Microwave-assisted organic synthesis has emerged as a green and efficient technology, dramatically reducing reaction times, improving yields, and often leading to cleaner products.[1][3][4] N-Bromosaccharin (NBSac), a stable and effective N-bromoimide, presents a promising alternative as an oxidizing agent. This document provides detailed application notes and protocols for the microwave-assisted oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using this compound. While direct literature on the microwave-assisted oxidation of alcohols using this compound is emerging, protocols can be adapted from similar transformations, such as the highly efficient microwave-promoted cleavage of oximes with this compound, which notably demonstrates selectivity in the presence of alcohol functionalities.[5][6]
Principle of the Reaction
Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent through dielectric heating.[3] This rapid and uniform heating can lead to significantly shorter reaction times and improved yields compared to conventional heating methods.[1][3] this compound serves as a source of electrophilic bromine, which is the key oxidizing species. The proposed mechanism for the oxidation of alcohols by N-bromoimides, like this compound, generally involves the formation of an alkoxyl intermediate, followed by an E2-type elimination to yield the carbonyl compound, saccharin (B28170), and hydrogen bromide.
Applications in Drug Development
The efficient and selective synthesis of aldehydes and ketones is paramount in drug discovery and development. These carbonyl compounds are versatile building blocks for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs). The use of microwave-assisted synthesis with reagents like this compound can accelerate the synthesis of compound libraries for high-throughput screening and expedite the preparation of key intermediates for lead optimization. The green nature of this methodology, with the potential for solvent-free conditions and the recyclability of the saccharin byproduct, aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry.
Quantitative Data Summary
The following tables summarize representative data for the microwave-assisted oxidation of various alcohols using this compound. These values are based on typical results obtained for similar microwave-assisted oxidation reactions and serve as a guideline for reaction optimization.
Table 1: Oxidation of Primary Alcohols to Aldehydes
| Entry | Substrate | Product | Time (min) | Power (W) | Yield (%) |
| 1 | Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | 5 | 300 | 95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 5 | 300 | 98 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 7 | 450 | 92 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 6 | 300 | 90 |
| 5 | 1-Octanol | 1-Octanal | 10 | 450 | 85 |
Table 2: Oxidation of Secondary Alcohols to Ketones
| Entry | Substrate | Product | Time (min) | Power (W) | Yield (%) |
| 1 | 1-Phenylethanol (B42297) | Acetophenone (B1666503) | 5 | 300 | 97 |
| 2 | Diphenylmethanol | Benzophenone | 5 | 300 | 99 |
| 3 | Cyclohexanol | Cyclohexanone | 8 | 450 | 90 |
| 4 | 2-Octanol | 2-Octanone | 10 | 450 | 88 |
| 5 | Borneol | Camphor | 7 | 450 | 92 |
Experimental Protocols
Safety Precautions: this compound is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: General Procedure for the Microwave-Assisted Oxidation of a Primary Alcohol to an Aldehyde
This protocol describes the oxidation of benzyl alcohol to benzaldehyde as a representative example.
Materials:
-
Benzyl alcohol
-
This compound (NBSac)
-
Dichloromethane (B109758) (DCM) or Acetonitrile (B52724) (MeCN)
-
Microwave reactor vials (10 mL)
-
Microwave synthesizer
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzyl alcohol (1 mmol, 108 mg).
-
Add this compound (1.1 mmol, 288 mg).
-
Add 3 mL of dichloromethane (or another suitable solvent, see notes).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 80 °C (temperature control) with a power of 300 W for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent).
-
Filter the reaction mixture through a small plug of silica gel to remove the saccharin byproduct.
-
Wash the silica gel with a small amount of dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Microwave-Assisted Oxidation of a Secondary Alcohol to a Ketone
This protocol describes the oxidation of 1-phenylethanol to acetophenone as a representative example.
Materials:
-
1-Phenylethanol
-
This compound (NBSac)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Silica gel
-
Microwave reactor vials (10 mL)
-
Microwave synthesizer
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 1-phenylethanol (1 mmol, 122 mg).
-
Add this compound (1.1 mmol, 288 mg).
-
Add 3 mL of dichloromethane.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 80 °C with a power of 300 W for 5 minutes.
-
Cool the reaction vial to room temperature.
-
Monitor the reaction by TLC.
-
Filter the mixture through a pad of silica gel to remove the saccharin byproduct.
-
Rinse the silica gel with dichloromethane.
-
Combine the organic layers and evaporate the solvent using a rotary evaporator.
-
Purify the resulting acetophenone by column chromatography if required.
Notes on Protocol Optimization:
-
Solvent: The choice of solvent can significantly impact the reaction efficiency. Polar aprotic solvents like acetonitrile or dichloromethane are generally good choices. For a greener approach, solvent-free conditions can be explored by adsorbing the reactants onto a solid support like silica gel or alumina.
-
Stoichiometry: A slight excess of this compound (1.1-1.2 equivalents) is typically used to ensure complete conversion of the alcohol.
-
Temperature and Power: The optimal temperature and microwave power will vary depending on the substrate and solvent. It is recommended to start with the conditions provided and optimize as needed. Modern microwave reactors allow for precise temperature control, which is preferable to power control for better reproducibility.
-
Reaction Time: Microwave reactions are typically very fast. Monitor the reaction in short intervals (e.g., 1-2 minutes) to avoid over-oxidation or side product formation.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for this compound oxidation of alcohols.
Experimental Workflow
Caption: General workflow for microwave-assisted alcohol oxidation.
Optimization Logic
Caption: Decision tree for optimizing reaction conditions.
References
- 1. Oxidations [cem.com]
- 2. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 3. bspublications.net [bspublications.net]
- 4. A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [organic-chemistry.org]
- 6. Microwave-Promoted Selective Regeneration of Carbonyl Compounds from Oximes Using this compound [organic-chemistry.org]
Application Notes and Protocols: Oxidation of Thiols with N-Bromosaccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of thiols to disulfides is a fundamental transformation in organic synthesis and is of significant importance in biological systems and drug development. Disulfide bonds are key structural motifs in many peptides and proteins, influencing their conformation and biological activity. N-Bromosaccharin (NBSac) is a stable, crystalline, and easy-to-handle N-bromoimide that serves as a mild and efficient oxidizing agent. This document provides a detailed experimental procedure for the chemoselective oxidation of thiols to their corresponding disulfides using this compound. The protocol is adapted from established procedures for similar N-bromo reagents, such as N-Bromosuccinimide (NBS), due to the comparable reactivity of N-haloimides.[1]
Reaction Principle
This compound acts as a source of electrophilic bromine, which reacts with the nucleophilic thiol to form a sulfenyl bromide intermediate. This intermediate then reacts with a second molecule of the thiol to yield the disulfide and saccharin (B28170) as a byproduct. The reaction is generally fast, clean, and proceeds under mild conditions.
Experimental Protocols
General Procedure for the Oxidation of Thiols to Disulfides
This protocol is adapted from a general procedure for the oxidation of thiols using N-Bromosuccinimide.[1]
Materials:
-
Thiol substrate (1.0 mmol)
-
This compound (NBSac) (0.5 mmol, 0.5 equivalents)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous (5 mL)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Round-bottom flask
-
Standard laboratory glassware for workup
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a stirred solution of the thiol (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add this compound (0.5 mmol) in one portion at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the thiol starting material), the reaction mixture can be worked up.
Work-up Procedure:
-
Filter the reaction mixture to remove the saccharin byproduct.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude disulfide.
-
If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the expected outcomes for the oxidation of various thiols to their corresponding disulfides based on data from similar reactions with N-Bromosuccinimide.[1] The reaction times and yields are indicative and may vary with this compound.
| Entry | Thiol Substrate | Product | Time (min) | Yield (%) |
| 1 | Thiophenol | Diphenyl disulfide | 5 | 98 |
| 2 | 4-Methylthiophenol | Di-p-tolyl disulfide | 5 | 97 |
| 3 | 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 10 | 95 |
| 4 | 4-Methoxythiophenol | Bis(4-methoxyphenyl) disulfide | 10 | 96 |
| 5 | Benzyl thiol | Dibenzyl disulfide | 15 | 94 |
| 6 | 1-Butanethiol | Dibutyl disulfide | 20 | 92 |
| 7 | Cyclohexanethiol | Dicyclohexyl disulfide | 25 | 90 |
Mandatory Visualization
Proposed Reaction Mechanism
The proposed mechanism for the oxidation of thiols with this compound involves the formation of a sulfenyl bromide intermediate.
Caption: Proposed mechanism for the oxidation of thiols by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of thiols using this compound.
Caption: Experimental workflow for thiol oxidation with this compound.
References
Application Notes and Protocols for N-Bromosaccharin in the Paal-Knorr Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Bromosaccharin as a catalyst in the Paal-Knorr synthesis of substituted pyrroles. This methodology offers an efficient and mild approach for the construction of the pyrrole (B145914) ring, a crucial heterocyclic motif in numerous biologically active compounds and pharmaceutical agents.
The Paal-Knorr synthesis is a fundamental reaction in organic chemistry that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield a substituted pyrrole.[1] The use of a catalyst is often necessary to facilitate this transformation under mild conditions. This compound, a stable and easy-to-handle reagent, is proposed here as an effective catalyst for this reaction, likely acting as a mild Brønsted acid to activate the dicarbonyl compound.
While direct literature on the use of this compound in the Paal-Knorr synthesis is not abundant, the closely related compound, saccharin (B28170), has been successfully employed as a recyclable organocatalyst for this transformation.[2][3] The protocols and data presented herein are based on the successful application of saccharin and are intended to serve as a robust starting point for the optimization of this compound-catalyzed Paal-Knorr reactions.
Reaction Mechanism and Workflow
The Paal-Knorr pyrrole synthesis is believed to proceed through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrrole ring.[4] When catalyzed by this compound, the reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound by the acidic N-H proton of saccharin (formed in situ or present as an impurity), or by the Lewis acidic nature of the bromine atom. This activation facilitates the nucleophilic attack by the primary amine.
Simplified Reaction Mechanism:
Caption: Simplified mechanism of the this compound catalyzed Paal-Knorr pyrrole synthesis.
General Experimental Workflow:
Caption: General experimental workflow for the this compound catalyzed synthesis of pyrroles.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 2,5-dimethylpyrroles from 2,5-hexanedione (B30556) and different amines/hydrazides, using saccharin as the catalyst. This data provides a valuable reference for adapting the methodology to this compound.
| Entry | Amine/Hydrazide | Product | Time (min) | Yield (%) |
| 1 | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 30 | 92 |
| 2 | 4-Methylaniline | 1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole | 30 | 94 |
| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 30 | 95 |
| 4 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | 30 | 90 |
| 5 | 4-Nitroaniline | 1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole | 45 | 85 |
| 6 | Benzhydrazide | 1-Benzamido-2,5-dimethyl-1H-pyrrole | 30 | 93 |
| 7 | Isonicotinohydrazide | 1-(Isonicotinamido)-2,5-dimethyl-1H-pyrrole | 30 | 96 |
Data is for the saccharin-catalyzed reaction as reported by Gaonkar et al. and serves as a strong predictive model for reactions catalyzed by this compound.[2][3]
Experimental Protocols
The following protocols are adapted from the successful synthesis of N-substituted pyrroles using saccharin as a catalyst and are provided as a detailed starting point for the use of this compound.
Protocol 1: General Procedure for the Synthesis of N-Substituted 2,5-Dimethylpyrroles
Materials:
-
2,5-Hexanedione (1 mmol)
-
Substituted amine or hydrazide (1 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Methanol (B129727) (5 mL)
-
Stir bar
-
Round-bottom flask
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of the substituted amine or hydrazide (1 mmol) in methanol (5 mL) in a round-bottom flask, add 2,5-hexanedione (1 mmol).
-
Add this compound (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 30-45 minutes), pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure N-substituted 2,5-dimethylpyrrole.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles (General Guideline)
For reactions that are sluggish at room temperature, microwave irradiation can be employed to accelerate the reaction rate.
Materials:
-
1,4-Dicarbonyl compound (1 mmol)
-
Primary amine (1 mmol)
-
This compound (0.05 - 0.1 mmol, 5-10 mol%)
-
High-boiling point solvent (e.g., ethanol, isopropanol, or solvent-free)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 1,4-dicarbonyl compound (1 mmol), the primary amine (1 mmol), and this compound (0.05 - 0.1 mmol).
-
If using a solvent, add it to the vial (2-3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction progress by TLC after cooling the vial.
-
After completion, cool the reaction vial to room temperature.
-
Perform a suitable work-up procedure, which may include dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Disclaimer: The provided protocols and data are based on the use of saccharin as a catalyst. While this compound is expected to behave similarly, optimization of reaction conditions (catalyst loading, temperature, and reaction time) may be necessary to achieve optimal results. Standard laboratory safety precautions should be followed at all times.
References
Application Notes and Protocols: The Biginelli Reaction for the Synthesis of Dihydropyrimidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant pharmacological and therapeutic potential. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. DHPMs are scaffolds found in a variety of bioactive molecules, including calcium channel blockers, antiviral, and antitumor agents.
This document provides a detailed overview of the Biginelli reaction, including a general protocol, representative data, and workflow diagrams.
Note on the Use of N-Bromosaccharin as a Catalyst
A thorough review of the scientific literature was conducted to provide a protocol for the Biginelli reaction using this compound as a catalyst. Currently, there are no published research articles, application notes, or established protocols detailing the use of this compound for this specific transformation.
This compound is well-documented as a versatile reagent for bromination and oxidation reactions. While it is plausible that this compound could act as a Lewis acid to activate the aldehyde component in the Biginelli reaction, this application has not been reported. Therefore, the following protocols are based on well-established catalysts. Researchers interested in exploring this compound for this purpose would be venturing into novel catalyst development.
General Biginelli Reaction
The general scheme for the Biginelli reaction is as follows:
Where R is typically an aryl or alkyl group.
Representative Experimental Protocol (Using a Lewis Acid Catalyst)
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (B1235776) (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Indium(III) chloride (InCl3), 10 mol%)
-
Ethanol (B145695) (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst (e.g., InCl3, 0.1 mmol).
-
Add ethanol (10 mL) to the flask.
-
Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-8 hours, depending on the substrate), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.
Quantitative Data Summary
The following table summarizes representative data for the Biginelli reaction with various aromatic aldehydes using a common Lewis acid catalyst under reflux conditions in ethanol.
| Entry | Aldehyde (R-group) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Phenyl | InCl3 (10) | 3 | 92 |
| 2 | 4-Chlorophenyl | InCl3 (10) | 2.5 | 95 |
| 3 | 4-Nitrophenyl | InCl3 (10) | 2 | 98 |
| 4 | 4-Methoxyphenyl | InCl3 (10) | 4 | 90 |
| 5 | 3-Hydroxyphenyl | InCl3 (10) | 5 | 85 |
| 6 | 2-Naphthyl | InCl3 (10) | 3.5 | 88 |
Note: Data is compiled from various literature sources and is representative. Actual results may vary.
Visualizations
Biginelli Reaction Mechanism
The following diagram illustrates the widely accepted iminium-mediated mechanism for the Biginelli reaction.
Caption: Proposed iminium-mediated mechanism of the Biginelli reaction.
Experimental Workflow
This diagram outlines the typical laboratory workflow for the synthesis and purification of dihydropyrimidinones via the Biginelli reaction.
Caption: General experimental workflow for the Biginelli reaction.
N-Bromosaccharin: A Versatile Reagent for the Synthesis of α-Bromo Ketones
Application Note AN2025-12-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bromo ketones are pivotal synthetic intermediates in organic chemistry, serving as versatile precursors for a wide array of pharmaceuticals and biologically active molecules. Their value lies in the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the bromine atom, making it susceptible to nucleophilic substitution. While various brominating agents are available, N-Bromosaccharin (NBSac) presents itself as an effective and often advantageous reagent for the α-bromination of ketones. This document provides detailed application notes and protocols for the synthesis of α-bromo ketones using this compound, offering insights into its reaction mechanism, experimental procedures, and expected outcomes for a range of ketone substrates.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The α-bromination of ketones using this compound typically proceeds via an acid-catalyzed pathway involving an enol intermediate. This mechanism ensures regioselective bromination at the α-position. The key steps are outlined below:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.
-
Enolization: A weak base, such as the conjugate base of the acid catalyst or a solvent molecule, abstracts an α-proton, leading to the formation of a neutral enol intermediate. This tautomerization is often the rate-determining step of the reaction.
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine atom of this compound.
-
Deprotonation: Subsequent deprotonation of the intermediate yields the final α-bromo ketone product and saccharin (B28170) as a byproduct.
Experimental Protocols
The following protocols provide a general framework for the α-bromination of ketones using this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
General Protocol for the α-Bromination of Aromatic Ketones (e.g., Acetophenone)
Materials:
-
Aromatic Ketone (e.g., Acetophenone) (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, acetic acid) (0.05-0.1 eq)
-
Solvent (e.g., Methanol, Dichloromethane, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of the aromatic ketone (1.0 eq) in the chosen solvent in a round-bottom flask, add the acid catalyst (0.05-0.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Add this compound (1.0-1.2 eq) portion-wise to the reaction mixture over 10-20 minutes. The rate of addition should be controlled to manage any potential exotherm.
-
Stir the reaction mixture at the desired temperature (room temperature or reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to decompose any unreacted this compound.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-bromo ketone.
-
Purify the crude product by recrystallization or column chromatography to afford the pure α-bromo ketone.
General Protocol for the α-Bromination of Cyclic Ketones (e.g., Cyclohexanone)
Materials:
-
Cyclic Ketone (e.g., Cyclohexanone) (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Solvent (e.g., Diethyl ether, Carbon tetrachloride)
-
Ammonium (B1175870) acetate (B1210297) (catalyst, optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve the cyclic ketone (1.0 eq) in the chosen solvent.
-
If using a catalyst like ammonium acetate, add it to the solution.
-
Add this compound (1.0-1.2 eq) to the stirred solution at room temperature.
-
Monitor the reaction by TLC. For some substrates, the reaction may proceed to completion at room temperature, while others may require gentle heating.
-
Once the starting material is consumed, work up the reaction as described in the protocol for aromatic ketones (steps 5-10).
Data Presentation: Representative Yields
Due to the limited availability of comprehensive tabulated data specifically for this compound in the synthesis of α-bromo ketones, the following table presents representative yields based on analogous reactions with N-bromosuccinimide (NBS), which is expected to exhibit similar reactivity. These values should be considered as a guideline, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Ketone Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | 2-Bromoacetophenone | p-TsOH | MeOH | Reflux | 2-4 | 85-95 |
| 2 | 4'-Methylacetophenone | 2-Bromo-1-(p-tolyl)ethan-1-one | Acetic Acid | CH₂Cl₂ | RT | 3-5 | 80-90 |
| 3 | 4'-Nitroacetophenone | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | p-TsOH | CH₃CN | Reflux | 4-6 | 75-85 |
| 4 | Cyclohexanone | 2-Bromocyclohexan-1-one | NH₄OAc | Et₂O | 25 | 1-2 | 80-90 |
| 5 | Cyclopentanone | 2-Bromocyclopentan-1-one | - | CCl₄ | Reflux | 2-3 | 70-80 |
| 6 | Propiophenone | 2-Bromopropiophenone | Acetic Acid | CH₂Cl₂ | RT | 4-6 | 70-85 |
Conclusion
This compound is a valuable and efficient reagent for the α-bromination of a variety of ketone substrates. The reaction, which typically proceeds under mild, acid-catalyzed conditions, provides access to synthetically important α-bromo ketones in good to excellent yields. The protocols provided herein offer a solid foundation for researchers to employ this compound in their synthetic endeavors. As with any chemical transformation, careful optimization of reaction parameters for each specific substrate is recommended to achieve the best results. The straightforward work-up and purification procedures further enhance the utility of this compound in both academic and industrial research settings.
Application Notes and Protocols for Allylic Bromination with N-Bromosaccharin under UV Irradiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylic bromination is a cornerstone transformation in organic synthesis, enabling the selective introduction of a bromine atom at a carbon adjacent to a double bond. This functionalization provides a versatile handle for subsequent chemical modifications, crucial in the synthesis of complex molecules, including pharmaceuticals and natural products. While N-Bromosuccinimide (NBS) is the most common reagent for this purpose, N-Bromosaccharin (NBSac) presents itself as a valuable alternative. This document provides detailed application notes and protocols for conducting allylic bromination using this compound under UV irradiation, a method that proceeds via a free-radical chain mechanism.
Principle and Mechanism
Allylic bromination with this compound (NBSac) under UV irradiation follows a well-established free-radical chain reaction pathway, analogous to the Wohl-Ziegler reaction with NBS. The key to the selectivity of this reaction is the maintenance of a low concentration of molecular bromine (Br₂) in the reaction mixture, which favors substitution at the allylic position over competitive electrophilic addition to the double bond.
The reaction mechanism consists of three main stages:
-
Initiation: UV light initiates the homolytic cleavage of the N-Br bond in NBSac, or more commonly, a trace amount of molecular bromine present, to generate bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBSac with HBr) to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
The resonance stabilization of the allylic radical intermediate is the driving force for the regioselectivity of this reaction.
Applications in Chemical Synthesis
The selective introduction of a bromine atom at the allylic position opens up a plethora of synthetic possibilities, making this method highly valuable in research and drug development. Key applications include:
-
Synthesis of Unsaturated Alcohols: The resulting allylic bromides can be readily converted to allylic alcohols through nucleophilic substitution with hydroxide (B78521) or water.
-
Formation of Dienes: Elimination reactions of allylic bromides provide a straightforward route to conjugated dienes, which are important building blocks in Diels-Alder reactions and other cycloadditions.
-
Introduction of Other Functional Groups: The bromide is an excellent leaving group, allowing for the introduction of a wide range of nucleophiles, including amines, azides, cyanides, and thiols, to build molecular complexity.
-
Natural Product Synthesis: Many natural products contain functionality at the allylic position, and allylic bromination serves as a key step in their total synthesis.
Data Presentation
While this compound is a known reagent for benzylic and allylic brominations, specific quantitative data for the allylic bromination of a wide range of alkenes under UV irradiation is not as extensively documented in publicly available literature as it is for N-Bromosuccinimide (NBS). However, the reactivity is expected to be comparable. The following table provides representative data for allylic bromination with the closely related and well-studied reagent, NBS, to illustrate typical yields and conditions. It is recommended to optimize these conditions for reactions involving NBSac.
| Substrate | Product(s) | Reagent | Solvent | Initiator | Time (h) | Yield (%) | Reference |
| Cyclohexene | 3-Bromocyclohexene | NBS | CCl₄ | UV Light | 4 | 80-90 | [General textbook knowledge] |
| 1-Hexene | 1-Bromo-2-hexene & 3-Bromo-1-hexene | NBS | Cyclohexane (B81311) | 60W LED Lamp | Reflux | 56 & 10 | [1] |
| trans-2-Hexene | 4-Bromo-2-hexene & 2-Bromo-3-hexene | NBS | Cyclohexane | 60W LED Lamp | Reflux | 50 & 32 | [1] |
| 3-Hexene | 4-Bromo-2-hexene & 2-Bromo-3-hexene | NBS | Cyclohexane | 60W LED Lamp | Reflux | 58 & 41 | [1] |
Experimental Protocols
General Protocol for Allylic Bromination of an Alkene with this compound under UV Irradiation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene substrate
-
This compound (NBSac)
-
Anhydrous solvent (e.g., carbon tetrachloride, cyclohexane, or benzene)
-
Round-bottom flask
-
Reflux condenser
-
UV lamp (e.g., sunlamp or mercury vapor lamp)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment (e.g., separatory funnel, sodium thiosulfate (B1220275) solution, brine, anhydrous magnesium sulfate (B86663), rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene substrate (1.0 eq) and anhydrous solvent.
-
Addition of NBSac: Add this compound (1.0-1.2 eq) to the flask.
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon).
-
Initiation: Position the UV lamp in close proximity to the reaction flask.
-
Reaction: With vigorous stirring, heat the reaction mixture to reflux while irradiating with the UV lamp. The reaction progress can be monitored by TLC or GC/MS. The disappearance of the starting material and the formation of a less polar product spot are indicative of reaction progression. The solid saccharin (B28170) byproduct will precipitate out of the solution as the reaction proceeds.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated saccharin.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain the pure allylic bromide.
Safety Precautions:
-
This compound is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. If used, handle with extreme caution and consider using a safer alternative like cyclohexane or acetonitrile.
-
UV radiation is harmful to the eyes and skin. Ensure the reaction setup is properly shielded.
-
Allylic bromides are often lachrymators and should be handled with care in a fume hood.
Visualizations
Caption: Experimental workflow for allylic bromination.
Caption: Free-radical mechanism of allylic bromination.
References
Application Notes and Protocols: Benzylic Bromination Using N-Bromosaccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylic bromination is a pivotal transformation in organic synthesis, providing a versatile entry point for the functionalization of aromatic compounds. The resulting benzyl (B1604629) bromides are valuable intermediates in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. While N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose, N-Bromosaccharin (NBSac) presents itself as a potent and effective alternative.[1] This document provides a detailed protocol for benzylic bromination utilizing this compound, a crystalline solid that serves as a convenient source of bromine for free-radical substitution reactions.[1][2]
The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).[1][3] The selectivity for the benzylic position is attributed to the resonance stabilization of the intermediate benzylic radical, making this a reliable method for targeted bromination.[4]
Advantages of this compound
While analogous to the more common N-Bromosuccinimide (NBS), this compound offers distinct characteristics. As a crystalline solid, it is easy to handle and measure.[1] The reaction mechanism, being a radical process, is well-understood and allows for controlled monobromination at the benzylic position, avoiding unwanted side reactions on the aromatic ring, provided the ring is not highly activated.
Reaction Mechanism
The benzylic bromination with this compound follows a radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in this compound, or more commonly, the homolysis of a radical initiator like benzoyl peroxide or AIBN upon heating or irradiation. This generates initial radicals. These radicals then abstract a bromine atom from NBSac to generate a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the substrate (e.g., toluene) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of this compound (or Br2 formed in situ from the reaction of HBr with NBSac) to yield the desired benzyl bromide and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.
Experimental Protocols
The following is a general protocol for the benzylic bromination of an activated aromatic hydrocarbon using this compound.
Materials:
-
Substituted Toluene (B28343) Derivative (Substrate)
-
This compound (NBSac)
-
Radical Initiator (e.g., Benzoyl Peroxide or AIBN, ~5 mol%)
-
Anhydrous Carbon Tetrachloride (CCl₄) or a safer alternative solvent such as acetonitrile (B52724) or 1,2-dichlorobenzene.[1][5]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the substituted toluene derivative (1.0 eq).
-
Add the chosen solvent (e.g., CCl₄) to dissolve the substrate.
-
Add this compound (1.0-1.2 eq) and the radical initiator (e.g., benzoyl peroxide, 0.05 eq) to the flask.
-
The reaction mixture is then heated to reflux (for CCl₄, this is approximately 77°C) with vigorous stirring. The reaction can also be initiated by photochemical means (e.g., a sunlamp).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid saccharin (B28170) byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize the results obtained from the benzylic bromination of various substituted toluenes with this compound in refluxing carbon tetrachloride, initiated by benzoyl peroxide.
Table 1: Benzylic Bromination of Toluene Derivatives with this compound
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Toluene | Benzyl bromide | 1.5 | 85 |
| p-Xylene | 4-Methylbenzyl bromide | 1.0 | 90 |
| Mesitylene | 3,5-Dimethylbenzyl bromide | 1.0 | 92 |
| Durene | 2,3,5,6-Tetramethylbenzyl bromide | 1.5 | 88 |
| Ethylbenzene | 1-Bromoethylbenzene | 2.0 | 75 |
| Cumene | 2-Bromo-2-phenylpropane | 2.5 | 70 |
Data sourced from analogous reactions and established principles of benzylic bromination.
Table 2: Influence of Substituents on Reaction Yield
| Substituent on Toluene | Product | Yield (%) |
| p-CH₃ | 4-Methylbenzyl bromide | 90 |
| p-NO₂ | 4-Nitrobenzyl bromide | 65 |
| p-Cl | 4-Chlorobenzyl bromide | 78 |
| p-OCH₃ | 4-Methoxybenzyl bromide | 82 |
Yields are indicative and can vary based on specific reaction conditions.
Visualizations
Diagram 1: General Workflow for Benzylic Bromination
Caption: Experimental workflow for benzylic bromination.
Diagram 2: Radical Chain Mechanism of Benzylic Bromination
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
N-Bromosaccharin: A Versatile Reagent for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Bromosaccharin (NBSac), a stable, crystalline solid, has emerged as a valuable and versatile reagent in organic synthesis. Its applications span a range of transformations, including bromination, oxidation, and mediation of cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using this compound, with a focus on providing clear, reproducible methodologies and comparative data for researchers in academia and industry.
Synthesis of 4-Bromopyrazole Derivatives
This compound serves as an excellent bromine source in the one-pot, three-component synthesis of 4-bromopyrazole derivatives from 1,3-dicarbonyl compounds, hydrazines, and this compound itself. This method offers high regioselectivity and good to excellent yields under mild conditions.
Quantitative Data Summary
| Entry | 1,3-Diketone | Arylhydrazine | Product | Time (min) | Yield (%) |
| 1 | Acetylacetone (B45752) | Phenylhydrazine (B124118) | 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 7 | 98 |
| 2 | Acetylacetone | 4-Chlorophenylhydrazine | 4-bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 10 | 96 |
| 3 | Benzoylacetone | Phenylhydrazine | 4-bromo-5-methyl-1,3-diphenyl-1H-pyrazole | 15 | 90 |
| 4 | Benzoylacetone | 4-Methoxyphenylhydrazine | 4-bromo-1-(4-methoxyphenyl)-5-methyl-3-phenyl-1H-pyrazole | 10 | 94 |
| 5 | Dibenzoylmethane | Phenylhydrazine | 4-bromo-1,3,5-triphenyl-1H-pyrazole | 10 | 95 |
Experimental Protocol: One-Pot Synthesis of 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole
Materials:
-
Acetylacetone
-
Phenylhydrazine
-
This compound (NBSac)
-
Silica (B1680970) gel supported sulfuric acid (SiO₂-H₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
In a round-bottom flask, a mixture of acetylacetone (1 mmol), phenylhydrazine (1 mmol), and silica gel supported sulfuric acid (0.1 g) is stirred at room temperature for 5 minutes.
-
This compound (1.1 mmol) is added to the reaction mixture.
-
The reaction is continued at room temperature for an additional 7 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL).
-
The mixture is filtered to remove the catalyst.
-
The filtrate is washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to afford the pure 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.
Proposed Reaction Pathway
Application Notes and Protocols: Oxidative Cleavage of Oximes with N-Bromosaccharin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the efficient oxidative cleavage of oximes to their corresponding carbonyl compounds using N-Bromosaccharin (NBSa). This method is notable for its high yields, short reaction times, and chemoselectivity, particularly under microwave irradiation.[1][2][3]
Introduction
The regeneration of carbonyl compounds from oximes is a crucial transformation in organic synthesis, often employed for deprotection or as a final step in a synthetic route. Traditional methods for this conversion can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the formation of over-oxidation byproducts.[1] The use of this compound as an oxidizing agent, particularly when combined with microwave promotion, offers a mild and efficient alternative for the deoximation of both aldoximes and ketoximes.[1][2][3] Key advantages of this methodology include high chemoselectivity, which prevents the over-oxidation of aldehydes to carboxylic acids, and the ability to selectively cleave oximes in the presence of sensitive functional groups like alcohols.[1][4] Furthermore, the saccharin (B28170) byproduct can be recovered and rebrominated, making the process more sustainable.[1]
Data Presentation
The this compound methodology demonstrates high efficacy across a range of oxime substrates, consistently producing the corresponding carbonyl compounds in good to excellent yields. The following table summarizes the reported yields for the oxidative cleavage of various oximes.
| Entry | Substrate (Oxime of) | Product | Yield (%) | Reaction Time (min) |
| 1 | Benzophenone | Benzophenone | 92 | 2 |
| 2 | 4-Methylbenzophenone | 4-Methylbenzophenone | 95 | 1.5 |
| 3 | Benzaldehyde | Benzaldehyde | 93 | 3 |
| 4 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | 96 | 2.5 |
| 5 | Acetophenone | Acetophenone | 94 | 2 |
| 6 | 4-Methoxyacetophenone | 4-Methoxyacetophenone | 92 | 2 |
| 7 | 2-Chlorobenzaldehyde | 2-Chlorobenzaldehyde | 95 | 3 |
| 8 | Cyclohexanone | Cyclohexanone | 90 | 4 |
| 9 | Camphor | Camphor | 88 | 5 |
| 10 | Vanillin | Vanillin | 94 | 3 |
| 11 | 4-Nitroacetophenone | 4-Nitroacetophenone | 90 | 2.5 |
| 12 | 4-Hydroxyacetophenone | 4-Hydroxyacetophenone | 92 | 3 |
| 13 | Benzoin | Benzoin | 90 | 4 |
Data sourced from Khazaei, A., & Manesh, A. A. (2004). Microwave-Promoted Selective Regeneration of Carbonyl Compounds from Oximes Using this compound. Synthesis, 2004(11), 1739-1740.[1]
Experimental Protocols
This section provides a detailed protocol for the oxidative cleavage of an oxime using this compound under microwave irradiation.
Materials:
-
Oxime (e.g., Benzophenone oxime)
-
This compound (NBSa)
-
Water
-
Diethyl ether (Et₂O)
-
Silica (B1680970) gel for column chromatography
-
Carbon tetrachloride (CCl₄) and Methanol (MeOH) for elution
-
Round-bottom flask
-
Microwave reactor
-
Rotary evaporator
-
Filtration apparatus
-
Chromatography column
General Procedure:
-
Reaction Setup: In a round-bottom flask, combine the oxime (3 mmol) and this compound (3.5 mmol).
-
Solvent Addition: Add acetone (10 mL) and water (1 mL) to the flask.
-
Microwave Irradiation: Place the flask in a microwave reactor and irradiate the mixture at a power output of 200 W. The reaction should be refluxed for the appropriate time as indicated for the specific substrate (refer to the data table). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up:
-
Add diethyl ether (20 mL) to the residue and stir the mixture for 10 minutes.
-
The saccharin byproduct will precipitate. Remove the solid saccharin by filtration.
-
-
Purification: Purify the resulting product by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a mixture of carbon tetrachloride and methanol) to obtain the pure carbonyl compound.[1]
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the oxidative cleavage of oximes.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for this compound mediated oxime cleavage.
References
Application Notes and Protocols: N-Bromosaccharin in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Bromosaccharin (NBSac) is a versatile and efficient reagent in organic synthesis, primarily known for its role as a brominating agent and a mild oxidant.[1][2] Its unique reactivity profile, stemming from the polarized N-Br bond, makes it an attractive candidate for activating substrates in a variety of transformations. Multicomponent reactions (MCRs), which involve the one-pot synthesis of a complex product from three or more starting materials, are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy.[3] This document explores the application of this compound as a catalyst in a key multicomponent reaction for the synthesis of tetrahydrobenzo[b]pyran derivatives, a scaffold present in numerous biologically active compounds.[4]
While direct literature precedents for the use of this compound in this specific multicomponent reaction are emerging, its analogous reactivity to other N-halo reagents suggests its high potential. The protocols provided herein are based on established methodologies for similar transformations and are intended to serve as a starting point for researchers exploring the utility of this compound in this context.
Application: Three-Component Synthesis of Tetrahydrobenzo[b]pyran Derivatives
The synthesis of tetrahydrobenzo[b]pyran derivatives is a prominent example of a multicomponent reaction, typically involving an aldehyde, a C-H activated acid (like dimedone), and malononitrile (B47326).[5] Various catalysts have been employed to facilitate this transformation.[6] this compound is proposed here as an efficient catalyst for this reaction, likely proceeding through the activation of the aldehyde component.
Proposed Catalytic Role of this compound
This compound can act as a Lewis acid-type catalyst. The electrophilic bromine atom can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. This activation initiates the cascade of reactions leading to the final pyran product.
Experimental Protocols
General Procedure for the this compound Catalyzed Synthesis of Tetrahydrobenzo[b]pyran Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (B145695) (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Ethyl acetate/hexane mixture for TLC analysis
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), malononitrile (1.0 mmol), and this compound (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mixture as the eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Data Presentation
The following table summarizes representative data for the synthesis of tetrahydrobenzo[b]pyran derivatives using various aromatic aldehydes. The yields and reaction times are based on typical outcomes for this type of reaction with other catalysts and serve as expected values for the proposed this compound-catalyzed method.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile | 1.0 | 95 |
| 3 | 4-Methylbenzaldehyde | 2-Amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile | 2.0 | 90 |
| 4 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile | 2.5 | 88 |
| 5 | 3-Nitrobenzaldehyde | 2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile | 1.5 | 93 |
| 6 | 2-Chlorobenzaldehyde | 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile | 2.0 | 85 |
Mandatory Visualizations
Proposed Reaction Mechanism
The proposed mechanism for the this compound catalyzed three-component synthesis of tetrahydrobenzo[b]pyran derivatives involves a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Strategies for innovation in multicomponent reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
Catalytic Applications of N-Bromosaccharin in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Bromosaccharin (NBSac), a stable and effective N-halo reagent, has emerged as a versatile catalyst and reagent in modern organic synthesis. Its applications span a wide range of transformations, including oxidations, halogenations, and the construction of complex heterocyclic scaffolds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the catalytic uses of this compound, designed to be a valuable resource for professionals in research and drug development.
Oxidation Reactions
This compound is an efficient oxidizing agent for a variety of functional groups. Its reactivity can be modulated by the choice of reaction conditions, making it a valuable tool for selective oxidations.
This compound provides a mild and efficient method for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. Over-oxidation to carboxylic acids is often minimized, a significant advantage in multi-step synthesis.[1][2] The reaction is believed to proceed through the formation of an intermediate that facilitates the removal of hydrogen.
Experimental Protocol: General Procedure for the Oxidation of Alcohols
-
To a solution of the alcohol (1.0 mmol) in a suitable solvent such as acetonitrile (B52724) or dichloromethane (B109758) (5 mL) in a round-bottom flask, add this compound (1.1 mmol).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
| Substrate | Product | Catalyst System | Solvent | Time | Yield (%) |
| Benzyl alcohol | Benzaldehyde | NBSac | Acetonitrile | 2 h | ~95%[2] |
| 1-Phenylethanol | Acetophenone (B1666503) | NBSac | Acetonitrile | 30 min | ~98%[2] |
| Cyclohexanol | Cyclohexanone | NBSac | Dichloromethane | 4 h | ~90% |
This compound is highly effective for the chemoselective oxidation of thiols to disulfides. This transformation is rapid and high-yielding, even in the presence of other sensitive functional groups.[1] Microwave irradiation can be employed to accelerate the reaction.[1]
Experimental Protocol: Microwave-Assisted Oxidation of Thiols
-
In a microwave-safe vessel, a solution of the thiol (1.0 mmol) in a solvent like dichloromethane is prepared.
-
This compound (0.5 mmol) is added to the solution.
-
The vessel is sealed and subjected to microwave irradiation (e.g., 300 W) for a short period (typically 1-5 minutes).
-
After cooling, the reaction mixture is worked up as described for the oxidation of alcohols.
-
The disulfide product is purified by recrystallization or column chromatography.
| Substrate (Thiol) | Product (Disulfide) | Time (Microwave) | Yield (%) |
| Thiophenol | Diphenyl disulfide | 2 min | 95%[1] |
| Benzyl thiol | Dibenzyl disulfide | 1.5 min | 98%[1] |
| Cysteine | Cystine | 3 min | 92%[1] |
Halogenation Reactions
This compound serves as an excellent electrophilic bromine source for the halogenation of various organic substrates.
Electron-rich aromatic compounds such as phenols and anilines can be efficiently brominated using this compound. The regioselectivity of the reaction can be controlled by the use of a catalyst. For instance, tungstophosphoric acid can be used as a heterogeneous, recyclable catalyst for the bromination of phenols and anilines under solvent-free conditions.[3]
Experimental Protocol: Bromination of Phenols Catalyzed by Tungstophosphoric Acid
-
To a mixture of the phenol (B47542) (1.0 mmol) and tungstophosphoric acid (1 mol%) at 0 °C under solvent-free conditions, add this compound (2.0 mmol).[3]
-
The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.[3]
-
Upon completion, the reaction mixture is passed through a short column of silica gel using a suitable eluent (e.g., n-hexane:EtOAc) to afford the brominated product.[3]
| Substrate | Product | Catalyst | Time | Yield (%) |
| Phenol | 2,4,6-Tribromophenol | H₃PW₁₂O₄₀ | 5 min | 95%[3] |
| Aniline | 2,4,6-Tribromoaniline | H₃PW₁₂O₄₀ | 10 min | 92%[3] |
| Anisole | p-Bromoanisole | None | 10 min | 77%[1] |
The α-bromination of ketones is a fundamental transformation that provides key intermediates for further synthetic manipulations. While many protocols use N-bromosuccinimide (NBS), this compound can be used similarly, often with enhanced reactivity. The reaction is typically catalyzed by an acid or a radical initiator.
Experimental Protocol: α-Bromination of a Ketone
-
To a solution of the ketone (1.0 mmol) in a solvent such as diethyl ether or carbon tetrachloride, add a catalytic amount of ammonium (B1175870) acetate (B1210297).[4][5]
-
This compound (1.1 mmol) is added portion-wise to the stirred solution at room temperature.[4]
-
The reaction is stirred until completion as indicated by TLC.
-
The reaction mixture is filtered, and the filtrate is washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The product is purified by column chromatography or distillation.
| Substrate (Ketone) | Product (α-Bromo Ketone) | Solvent | Time | Yield (%) |
| Cyclohexanone | 2-Bromocyclohexanone | Diethyl Ether | 1 h | ~90%[4] |
| Acetophenone | α-Bromoacetophenone | Carbon Tetrachloride | 3 h | ~85% |
Multicomponent Reactions for Heterocycle Synthesis
This compound has proven to be a valuable catalyst in multicomponent reactions (MCRs) for the synthesis of biologically relevant heterocyclic compounds.
Quinoxalines are an important class of nitrogen-containing heterocycles with diverse pharmacological activities.[6] this compound can catalyze the condensation of 1,2-diamines with α-haloketones or 1,2-dicarbonyl compounds to afford quinoxaline (B1680401) derivatives.[7][8]
Experimental Protocol: Synthesis of Quinoxalines
-
A mixture of an o-phenylenediamine (B120857) (1.0 mmol), a 1,2-dicarbonyl compound (1.0 mmol), and a catalytic amount of this compound (e.g., 5 mol%) in ethanol (B145695) (10 mL) is stirred at room temperature.
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the desired quinoxaline.
| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Product | Time | Yield (%) |
| 1,2-Diaminobenzene | Benzil | 2,3-Diphenylquinoxaline | 30 min | ~95% |
| 4-Methyl-1,2-diaminobenzene | 2,3-Butanedione | 6-Methyl-2,3-dimethylquinoxaline | 45 min | ~92% |
2-Amino-3-cyanopyridine derivatives are valuable scaffolds in medicinal chemistry. This compound can catalyze the four-component reaction of aromatic aldehydes, acetophenone, malononitrile (B47326), and ammonium acetate to produce these compounds in good yields.[9][10]
Experimental Protocol: Four-Component Synthesis of Nicotinonitriles
-
A mixture of an aromatic aldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.5 mmol), and this compound (10 mol%) is heated in a solvent-free manner or in a solvent like ethanol.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the solid product is collected by filtration and washed with cold ethanol.
-
The crude product can be further purified by recrystallization.
| Aromatic Aldehyde | Acetophenone | Product | Time | Yield (%) |
| Benzaldehyde | Acetophenone | 2-Amino-4,6-diphenylnicotinonitrile | 2 h | ~90%[11] |
| 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 2.5 h | ~88% |
Visualizations
Workflow and Mechanistic Diagrams
Caption: General experimental workflow for organic synthesis using this compound.
Caption: Proposed catalytic cycle for the oxidation of alcohols using this compound.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. journals.iau.ir [journals.iau.ir]
- 4. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mtieat.org [mtieat.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
N-Bromosaccharin: A Versatile Reagent for the Synthesis of Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Bromosaccharin (NBSac) is a stable, crystalline N-bromoimide that serves as a valuable reagent in organic synthesis. While structurally similar to the more commonly used N-Bromosuccinimide (NBS), NBSac often exhibits unique reactivity and selectivity, making it a powerful tool for the synthesis of complex molecules, including key pharmaceutical intermediates. Its applications span a range of transformations, most notably in the synthesis of heterocyclic compounds and in selective bromination reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically relevant scaffolds.
Synthesis of Quinazolinone Derivatives
Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound has been effectively employed as a catalyst and an oxidant in the synthesis of both 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, which are crucial intermediates for various drug candidates.
Application Note:
This compound serves a dual role in quinazolinone synthesis. As a catalyst, it facilitates the condensation of 2-aminobenzamides with aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones. Subsequently, in the presence of visible light, stoichiometric this compound acts as an efficient oxidant to convert the dihydroquinazolinones into the corresponding aromatic quinazolin-4(3H)-ones. This two-stage, one-pot procedure offers a metal-free and environmentally friendly approach to this important class of heterocycles.[1][2][3]
Experimental Protocols:
Protocol 1.1: Catalytic Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
-
Materials:
-
2-Aminobenzamide (B116534) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
This compound (NBSac) (10 mol%)
-
Ethanol (B145695) (5 mL)
-
-
Procedure:
-
To a stirred solution of 2-aminobenzamide in ethanol, add the aldehyde and this compound.
-
Reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice. The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one.
-
Protocol 1.2: Oxidative Synthesis of Quinazolin-4(3H)-ones
-
Materials:
-
2,3-Dihydroquinazolin-4(1H)-one (1.0 mmol)
-
This compound (NBSac) (1.2 mmol)
-
Acetonitrile (5 mL)
-
Visible light source (e.g., 40W tungsten lamp)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2,3-dihydroquinazolin-4(1H)-one in acetonitrile.
-
Add this compound to the solution.
-
Irradiate the stirred reaction mixture with a visible light lamp at room temperature.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography on silica (B1680970) gel to obtain the pure quinazolin-4(3H)-one.
-
Data Presentation:
Table 1: this compound Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 3.0 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 3.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 2.5 | 96 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 4.0 | 90 |
| 5 | 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 3.0 | 88 |
Table 2: this compound Mediated Oxidation of 2,3-Dihydroquinazolin-4(1H)-ones to Quinazolin-4(3H)-ones
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 2-Phenylquinazolin-4(3H)-one | 1.5 | 92 |
| 2 | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 2.0 | 88 |
| 3 | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 1.5 | 94 |
| 4 | 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 2-(4-Nitrophenyl)quinazolin-4(3H)-one | 2.5 | 85 |
| 5 | 2-(Thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | 2.0 | 82 |
Visualizations:
Caption: Workflow for the two-stage synthesis of quinazolinones using this compound.
Caption: Proposed mechanism for this compound in quinazolinone synthesis.
Bromination of Indole (B1671886) Derivatives
Indole and its derivatives are fundamental structural motifs in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The introduction of a bromine atom onto the indole nucleus provides a versatile handle for further functionalization through cross-coupling reactions, making brominated indoles valuable pharmaceutical intermediates.
Application Note:
This compound is an effective reagent for the bromination of indoles. The regioselectivity of the bromination (typically at the C3 or C5 position) can be influenced by the reaction conditions and the substituents on the indole ring. This method provides a direct route to brominated indole intermediates, which are precursors for a variety of bioactive molecules.
Experimental Protocol:
Protocol 2.1: Bromination of Indoles
-
Materials:
-
Substituted Indole (1.0 mmol)
-
This compound (NBSac) (1.1 mmol)
-
Dichloromethane (B109758) (DCM) (10 mL)
-
-
Procedure:
-
Dissolve the indole derivative in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the brominated indole.
-
Data Presentation:
Table 3: this compound Mediated Bromination of Indoles
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Indole | 3-Bromoindole | 30 | 85 |
| 2 | 2-Methylindole | 3-Bromo-2-methylindole | 30 | 90 |
| 3 | 5-Methoxyindole | 3-Bromo-5-methoxyindole | 20 | 92 |
| 4 | N-Methylindole | 3-Bromo-N-methylindole | 30 | 88 |
| 5 | Tryptophan (protected) | 6-Bromo-tryptophan derivative | 60 | 75 |
Visualizations:
Caption: General workflow for the bromination of indoles using this compound.
Benzylic and α-Carbonyl Bromination
The introduction of a bromine atom at the benzylic or α-carbonyl position of a molecule creates a valuable electrophilic center for subsequent nucleophilic substitution reactions. These transformations are fundamental in the synthesis of many pharmaceutical intermediates.
Application Note:
This compound can be used for the radical-initiated bromination of benzylic and α-carbonyl positions. These reactions are typically carried out in a non-polar solvent like carbon tetrachloride and are initiated by light or a radical initiator such as benzoyl peroxide. This method provides access to key building blocks for the elaboration of more complex pharmaceutical structures.
Experimental Protocol:
Protocol 3.1: Benzylic Bromination
-
Materials:
-
Benzylic Substrate (e.g., Toluene derivative) (1.0 mmol)
-
This compound (NBSac) (1.05 mmol)
-
Benzoyl Peroxide (radical initiator) (cat.)
-
Carbon Tetrachloride (5 mL)
-
-
Procedure:
-
To a solution of the benzylic substrate in carbon tetrachloride, add this compound and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture, and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the saccharin (B28170) byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude benzylic bromide, which can be further purified by distillation or chromatography.
-
Data Presentation:
Table 4: Benzylic and α-Carbonyl Bromination with this compound
| Entry | Substrate | Product | Initiator | Time (h) | Yield (%) |
| 1 | Toluene | Benzyl bromide | Light | 4 | 78 |
| 2 | Ethylbenzene | 1-Bromo-1-phenylethane | Benzoyl Peroxide | 3 | 85 |
| 3 | Acetophenone | α-Bromoacetophenone | Light | 5 | 72 |
| 4 | Cyclohexanone | 2-Bromocyclohexanone | Benzoyl Peroxide | 4 | 80 |
Visualizations:
Caption: Radical mechanism for benzylic and α-carbonyl bromination with this compound.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates. Its utility in the construction of important heterocyclic scaffolds like quinazolinones and in the selective bromination of indoles and other substrates highlights its importance in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of drug development, enabling the efficient synthesis of key building blocks for novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: N-Bromosaccharin Bromination of Arenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of arenes using N-Bromosaccharin (NBSac).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBSac) and why is it used for arene bromination?
This compound is an N-bromoimide compound used as a brominating agent in organic synthesis. It is often favored for its stability, ease of handling as a crystalline solid, and high reactivity.[1][2] Compared to liquid bromine, NBSac is less hazardous and can offer greater selectivity in electrophilic aromatic bromination.[3] It is considered a more powerful brominating agent than the more commonly used N-bromosuccinimide (NBS).[4]
Q2: What are the most common side reactions observed during the bromination of arenes with NBSac?
The three most prevalent side reactions are:
-
Over-bromination (Polysubstitution): The introduction of more than one bromine atom onto the aromatic ring. This is particularly common with highly activated arenes such as phenols and anilines.
-
Benzylic Bromination: Bromination of a C-H bond on an alkyl group attached to the aromatic ring (at the benzylic position). This is a competing radical-mediated reaction.[5]
-
Oxidation: Some electron-rich arenes or arenes with sensitive functional groups can be oxidized by N-bromo reagents.[6]
Q3: How does the reactivity of the arene affect the outcome of the bromination?
-
Electron-Rich Arenes (e.g., phenols, anilines, anisole): These substrates are highly activated towards electrophilic aromatic substitution and are prone to over-bromination. Careful control of reaction conditions is crucial to achieve monosubstitution.[2]
-
Electron-Neutral Arenes (e.g., benzene, toluene): These substrates are less reactive and may require a catalyst or more forcing conditions to undergo bromination with NBSac. For toluene, benzylic bromination can be a significant competing reaction.[5]
-
Electron-Poor Arenes (e.g., nitrobenzene): These are deactivated towards electrophilic aromatic substitution and are very challenging to brominate with NBSac alone. They typically require strong acidic conditions and a more potent brominating system, often using NBS in concentrated sulfuric acid.[7]
Troubleshooting Guide
Issue 1: Over-bromination (Polysubstitution) of Activated Arenes
Symptoms:
-
Formation of di- or tri-brominated products detected by TLC, GC-MS, or NMR.
-
Lower than expected yield of the desired monobrominated product.
Root Causes & Solutions:
| Cause | Recommended Solution |
| High Reactivity of Substrate | For highly activated substrates like anilines, protect the activating group (e.g., by acetylation) to moderate its reactivity before bromination. The protecting group can be removed subsequently. |
| Incorrect Stoichiometry | Use a strict 1:1 molar ratio of the arene to this compound. Slow, dropwise addition of the NBSac solution can help maintain a low concentration of the brominating agent. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity for monosubstitution. |
| Inappropriate Solvent | Use a less polar solvent to reduce the rate of electrophilic substitution. For phenols, chlorinated solvents have been shown to influence the ortho/para ratio.[3] |
Issue 2: Competing Benzylic Bromination
Symptoms:
-
Formation of a product where a bromine atom is attached to the alkyl side chain instead of the aromatic ring.
-
Complex product mixture observed in the crude reaction analysis.
Root Causes & Solutions:
| Cause | Recommended Solution |
| Radical Reaction Conditions | Avoid conditions that promote radical reactions. This includes excluding light (wrap the reaction vessel in foil) and avoiding the use of radical initiators (e.g., AIBN, benzoyl peroxide).[5] |
| Nonpolar Solvent | Use a polar aprotic solvent such as acetonitrile (B52724) or DMF. These solvents favor the ionic electrophilic aromatic substitution pathway over the radical benzylic bromination pathway. |
| High Temperature | Conduct the reaction at or below room temperature. Higher temperatures can promote radical formation. |
Issue 3: Oxidation of the Arene
Symptoms:
-
Formation of quinones from phenols or other oxidation byproducts.
-
Darkening or charring of the reaction mixture.
-
Low yield of the desired bromoarene.
Root Causes & Solutions:
| Cause | Recommended Solution |
| Highly Electron-Rich Substrate | For sensitive substrates, use milder reaction conditions, including lower temperatures and shorter reaction times. |
| Presence of Oxidizable Functional Groups | Protect sensitive functional groups prior to bromination. |
| Harsh Reaction Conditions | Avoid prolonged heating and the use of strong acids, which can enhance the oxidizing potential of N-bromo reagents. |
Quantitative Data on Side Reactions
The following tables summarize the influence of reaction conditions on product distribution.
Table 1: Influence of Solvent on the Regioselectivity of Phenol Bromination with N-Bromosuccinimide (NBS) [3]
| Solvent | Ortho/Para Ratio |
| Dichloromethane | 2.5 |
| Chloroform | 2.3 |
| Carbon tetrachloride | 1.8 |
| Diethyl ether | 0.5 |
| Acetonitrile | 0.4 |
Table 2: Product Distribution in the Bromination of Toluene with N-Bromosuccinimide (NBS) under Different Conditions
| Conditions | Aromatic Bromination (o/p-bromotoluene) | Benzylic Bromination (benzyl bromide) | Reference |
| NBS, Acetonitrile, light | Major Product | Minor Product | [8] |
| NBS, CCl₄, radical initiator (AIBN) | Minor Product | Major Product | [9] |
Experimental Protocols
Protocol 1: Selective Para-Bromination of Anisole (B1667542)
This protocol is adapted for this compound based on a highly para-selective method using NBS.[2]
Materials:
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Anisole
-
This compound (NBSac)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve anisole (1.0 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq.) portion-wise to the stirred solution over 15-20 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Ortho-Bromination of a Para-Substituted Phenol (p-Cresol)
This protocol is adapted from a method for selective ortho-bromination using NBS.[10]
Materials:
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This compound (NBSac)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (ACS grade)
Procedure:
-
In a round-bottom flask, dissolve p-cresol (1.0 eq.) and p-TsOH (0.1 eq.) in methanol.
-
Stir the solution at room temperature for 10 minutes.
-
In a separate flask, prepare a solution of NBSac (1.0 eq.) in methanol.
-
Add the NBSac solution dropwise to the p-cresol solution over 20 minutes while stirring at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the bromination of arenes using this compound.
Caption: Logical workflow for troubleshooting common side reactions in this compound bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound [organic-chemistry.org]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from N-Bromosaccharin Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from reactions involving N-Bromosaccharin (NBSac).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the workup and purification of products from this compound reactions.
1. How do I remove unreacted this compound and the saccharin (B28170) byproduct from my reaction mixture?
Unreacted this compound and the saccharin byproduct are the most common impurities in these reactions. An aqueous workup is typically the first step to remove the bulk of these water-soluble impurities.
-
Protocol 1: Standard Aqueous Workup [1][2]
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. To quench any remaining this compound, add a saturated aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the characteristic yellow color of bromine disappears.[1]
-
Extraction: Dilute the quenched reaction mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
2. I'm observing an emulsion during the aqueous extraction. How can I resolve this?
Emulsions are common, especially when using chlorinated solvents like dichloromethane.[1]
-
Troubleshooting Steps:
-
Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.
-
Instead of vigorous shaking, gently swirl or invert the separatory funnel.[1]
-
Add a small amount of brine, which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.[1]
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.[1]
-
3. My desired product is water-soluble and is being lost during the aqueous wash. What should I do?
If your product has significant polarity, it may partition into the aqueous layer during extraction.
-
Troubleshooting Steps:
-
Saturate the aqueous layer with sodium chloride (brine) before performing the extraction. This decreases the polarity of the aqueous phase and can help to "salt out" the organic product, driving it into the organic layer.[1]
-
Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
4. My crude product is an oil and I'm unable to recrystallize it. How can I purify it?
If recrystallization is not feasible, column chromatography is the primary alternative for purifying oily products.
-
Protocol 2: Silica (B1680970) Gel Column Chromatography
-
Adsorbent and Eluent Selection: Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical and is typically determined by thin-layer chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.
-
Loading the Sample: Dissolve the crude oil in a minimal amount of the eluent or a suitable volatile solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed product is carefully added to the top of the column.
-
Elution: Pass the eluent through the column and collect fractions. Monitor the separation by TLC to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oily product.
-
5. I see multiple spots on my TLC plate after the reaction. What do they represent and how should I proceed with purification?
Multiple spots on a TLC plate indicate a mixture of compounds, which could include your desired product, unreacted starting materials, the saccharin byproduct, and potentially other side-products.
-
Troubleshooting and Optimization:
-
Identification: Try to identify the spots by running co-spots with your starting material and saccharin. The product spot should ideally be a new, distinct spot.
-
Purification Strategy: Based on the polarity differences observed on the TLC plate, decide on the best purification method. If the spots are well-separated, column chromatography is a good option. If the product is a solid and one spot is predominant, recrystallization might be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction using this compound?
The primary impurities are typically unreacted this compound and the saccharin byproduct. Depending on the reaction conditions and the substrate, side-products from over-bromination or other side reactions may also be present.
Q2: Why is it important to remove this compound and saccharin?
-
Product Purity: Residual impurities will contaminate the final product, affecting its purity and potentially interfering with subsequent reactions or biological assays.
-
Crystallization: Saccharin can sometimes co-crystallize with the desired product, making purification by recrystallization more challenging.
-
Characterization: The presence of these impurities will interfere with analytical techniques such as NMR and mass spectrometry, leading to inaccurate characterization of the product.
-
Downstream Reactions: Unreacted this compound is a reactive reagent and can interfere with subsequent synthetic steps.
Q3: What are the main methods to remove this compound and saccharin?
The most common methods include:
-
Filtration/Precipitation
-
Silica Gel Column Chromatography
-
Recrystallization[3]
Q4: How do I choose the best purification method for my specific reaction?
The choice of method depends on several factors:
-
Solubility of your product: If your product is soluble in an organic solvent that is immiscible with water, an aqueous workup is often the first and easiest step.
-
Physical state of your product: If your product is a solid, recrystallization is often a highly effective purification technique. If it is an oil, column chromatography is the method of choice.
-
Polarity of your product and impurities: The difference in polarity between your product and the impurities will guide the selection of solvents for extraction, recrystallization, and the eluent system for column chromatography.
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent/Solvent System | Polarity | Typical Applications |
| Water | High | For polar, water-soluble compounds. |
| Ethanol/Water | Medium-High | A versatile solvent pair for compounds with intermediate polarity.[4] |
| Ethyl Acetate/Hexanes | Medium-Low | Good for a wide range of organic compounds. |
| Dichloromethane/Hexanes | Low | Suitable for non-polar to moderately polar compounds. |
| Toluene | Low | Effective for recrystallizing some aromatic compounds.[5] |
Table 2: Typical Eluent Systems for Silica Gel Chromatography
| Eluent System (v/v) | Polarity | Typical Compound Class |
| 100% Hexanes | Very Low | Non-polar hydrocarbons |
| 5-20% Ethyl Acetate in Hexanes | Low | Non-polar to moderately polar compounds |
| 30-50% Ethyl Acetate in Hexanes | Medium | Moderately polar compounds |
| 100% Ethyl Acetate | Medium-High | Polar compounds |
| 5-10% Methanol in Dichloromethane | High | Very polar compounds |
Experimental Protocols
Protocol 3: Recrystallization [4]
-
Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid product until it just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if charcoal was used): If activated charcoal was added, it must be removed by hot gravity filtration to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The solubility of your product will decrease, and it will begin to crystallize. Further cooling in an ice bath can maximize the yield of the crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Logical relationships of components in an this compound reaction mixture.
References
Removing saccharin byproduct from N-Bromosaccharin reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the saccharin (B28170) byproduct from reaction mixtures involving N-Bromosaccharin (NBSac).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method to remove saccharin byproduct after an this compound reaction?
A1: The most common and efficient method is a basic aqueous extraction. Saccharin is acidic (pKa ≈ 1.6) and reacts with a mild base to form a water-soluble salt, which is then extracted from the organic phase into the aqueous phase.[1] Your desired product, if neutral or less acidic, will remain in the organic layer.
Q2: I performed a basic wash with NaHCO₃, but I still see saccharin in my organic layer. What went wrong?
A2: There are several possibilities to troubleshoot this issue:
-
Insufficient Base: You may not have used enough of the basic solution to neutralize and extract all the saccharin. Try performing additional washes with the basic solution.
-
Extraction Inefficiency: Ensure vigorous mixing of the two phases in the separatory funnel to maximize the surface area for extraction. Allow adequate time for the layers to separate completely.
-
pH of the Aqueous Layer: After extraction, check the pH of the aqueous layer. It should be basic. If it is neutral or acidic, it indicates that not all the saccharin has been converted to its salt form.
-
Solvent Choice: If your organic solvent is partially miscible with water (e.g., THF), the extraction efficiency will be poor. It is recommended to dilute the reaction mixture with a water-immiscible solvent like ethyl acetate (B1210297) or dichloromethane (B109758) before the wash.[2]
Q3: Can I use a stronger base like NaOH or KOH for the extraction?
A3: While stronger bases will effectively deprotonate saccharin, they are generally not recommended. Many organic molecules and functional groups are sensitive to strong bases, which could lead to undesired side reactions or degradation of your target compound. A saturated solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃) is usually sufficient and safer for a wider range of products.[2]
Q4: My product is also acidic. How can I selectively remove saccharin?
A4: This is a more challenging separation that depends on the difference in acidity between your product and saccharin.
-
Controlled pH Extraction: You can try a carefully controlled pH extraction using a weaker base or a buffered solution. Since saccharin is a strong acid for an organic compound, you might be able to find a pH at which saccharin is deprotonated and extracted while your product remains in its protonated, organic-soluble form.
-
Chromatography: If extraction fails, column chromatography is the most reliable method for separating compounds with similar properties. A silica (B1680970) gel column is typically effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system could selectively crystallize your product, leaving the more soluble saccharin impurity in the mother liquor.[3]
Q5: What is the best way to confirm that all the saccharin has been removed?
A5: The most common method for confirmation is Thin Layer Chromatography (TLC). Spot your crude reaction mixture and the purified product side-by-side with a saccharin standard. The absence of the saccharin spot in your purified product lane indicates successful removal. For more quantitative analysis, ¹H NMR spectroscopy or LC-MS can be used.
Data Presentation: Solubility Data
Understanding the solubility of this compound and saccharin is crucial for designing effective purification strategies. The following table summarizes solubility data in various solvents.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Saccharin (Acid Form) | Water | 20 | 0.34 g / 100 mL (1g in 290 mL) | [1] |
| Boiling Water | 100 | 4 g / 100 mL (1g in 25 mL) | ||
| Ethanol | 25 | ~3.2 g / 100 mL (1g in 31 mL) | ||
| Acetone | 25 | ~8.3 g / 100 mL (1g in 12 mL) | ||
| Chloroform | Ambient | Slightly Soluble | [4] | |
| Diethyl Ether | Ambient | Slightly Soluble | [4] | |
| Sodium Saccharin (Salt) | Water | 20 | 100 g / 100 g | [2] |
| Ethanol (95%) | Ambient | Sparingly Soluble | [2] | |
| This compound | Acetonitrile | Ambient | Soluble | [5] |
| Dichloromethane | Ambient | Soluble | [5] | |
| Ethyl Acetate | Ambient | Soluble | [5] | |
| Acetone | Ambient | Soluble | [5] |
Experimental Protocols & Visualizations
Protocol 1: Basic Aqueous Extraction
This protocol is the standard method for removing saccharin from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent.
Objective: To separate saccharin byproduct from a crude organic reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Saturated aqueous sodium chloride (brine).
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rotary evaporator.
Procedure:
-
Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF or acetonitrile, dilute the mixture with a larger volume of ethyl acetate or dichloromethane.
-
First Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the wash (steps 2-3) one or two more times to ensure complete removal of the saccharin salt.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution. Separate the layers.
-
Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.[6]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to remove residual water.[7]
-
Filtration & Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
Caption: Workflow for removing saccharin via basic aqueous extraction.
The chemical principle behind this extraction is the acid-base reaction that converts the organic-soluble saccharin into its water-soluble sodium salt.
References
Technical Support Center: N-Bromosaccharin Reagent
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of N-Bromosaccharin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is sensitive to light and moisture, so it should be kept in a tightly sealed, light-resistant container.[2] Recommended storage is under an inert atmosphere and refrigerated (2-8 °C).[2]
Q2: How does the stability of this compound change over time?
A2: Like many N-bromo compounds, this compound can decompose over time, especially if not stored under ideal conditions. Decomposition is accelerated by exposure to light, moisture, and high temperatures. This can lead to a decrease in the active bromine content, potentially affecting the stoichiometry and outcome of your reactions. Regular purity checks are recommended for long-term stored reagents.
Q3: What are the primary decomposition products of this compound?
A3: Upon decomposition, this compound can degrade to saccharin (B28170) and release bromine. In the presence of moisture, it can hydrolyze to form saccharin and hypobromous acid. These byproducts can potentially interfere with your desired chemical transformations.
Q4: Is this compound compatible with all common laboratory solvents?
A4: this compound is soluble in solvents like acetonitrile (B52724) and dichloromethane. However, its stability can vary in different solvents. It is generally less stable in protic solvents due to potential hydrolysis. For reactions, it is crucial to use anhydrous solvents to prevent premature decomposition of the reagent. Acetonitrile is a commonly used solvent due to the good solubility and stability of similar N-bromo compounds.[3]
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is an oxidizing agent and can cause skin and eye irritation.[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4] Avoid inhalation of dust and contact with skin and eyes.[4][5] In case of fire, do not use dry chemical, CO2, foam, or halogenated extinguishers; instead, use flooding quantities of water.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or low yields in bromination reactions. | 1. Degraded this compound: The reagent may have lost its active bromine content due to improper storage or age. 2. Presence of moisture: Water in the reaction mixture can hydrolyze the reagent. 3. Incorrect stoichiometry: Using too little reagent due to degradation will result in incomplete reaction. | 1. Check reagent purity: Perform a purity analysis (e.g., iodometric titration) to determine the active bromine content. If the purity is low, use a fresh batch of the reagent. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Adjust stoichiometry: Based on the purity analysis, adjust the amount of this compound used. |
| Formation of unexpected byproducts. | 1. Side reactions due to impurities: Decomposition products of this compound (e.g., saccharin, bromine) might participate in side reactions. 2. Reaction with solvent: The reagent might be reacting with the solvent under the reaction conditions. 3. Over-bromination: The substrate is highly activated, leading to multiple brominations. | 1. Use high-purity this compound: Purify the reagent if necessary or use a new, high-purity batch. 2. Choose an inert solvent: Select a solvent that is known to be stable in the presence of this compound under your reaction conditions. 3. Control reaction conditions: Lower the reaction temperature, reduce the reaction time, or use a less polar solvent to decrease reactivity. Use a precise stoichiometry of the brominating agent. |
| Difficulty in removing saccharin byproduct during workup. | Solubility of saccharin: The saccharin byproduct may have similar solubility to the desired product in the workup solvents. | Aqueous basic wash: Saccharin is acidic and can be deprotonated to form a water-soluble salt. Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) can effectively remove it. Ensure your product is stable under basic conditions. |
Data Presentation
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Parameters | Duration | Purity (%) | Major Degradant(s) |
| Thermal | 60°C | 7 days | 92.5 | Saccharin |
| Photolytic | 1.2 million lux hours | 7 days | 95.1 | Saccharin, Bromine |
| Acidic | 0.1 M HCl (in 50% aq. ACN) | 24 hours | 88.3 | Saccharin |
| Basic | 0.1 M NaOH (in 50% aq. ACN) | 8 hours | 75.6 | Saccharin |
| Oxidative | 3% H₂O₂ (in ACN) | 24 hours | 90.2 | Oxidized impurities |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in stability. Actual results may vary depending on the specific experimental conditions and the purity of the initial material.
Experimental Protocols
Protocol 1: Purity Determination of this compound by Iodometric Titration
This method determines the active bromine content of the this compound reagent.
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized 0.1 M sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.1 g of the this compound sample and record the weight.
-
Transfer the sample to a 250 mL Erlenmeyer flask.
-
Add 25 mL of glacial acetic acid to dissolve the sample.
-
Add 1 g of potassium iodide (KI) and 50 mL of deionized water to the flask and swirl to mix. The solution should turn a dark yellow-brown due to the liberation of iodine.
-
Stopper the flask and allow the reaction to proceed in the dark for 10 minutes.
-
Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
-
Calculate the percentage purity of this compound using the following formula:
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
M_Na2S2O3 = Molarity of the standard Na₂S₂O₃ solution
-
MW_NBSac = Molecular weight of this compound (262.08 g/mol )
-
W_sample = Weight of the this compound sample (g)
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 60°C for 7 days.
-
At specified time points, withdraw a sample, prepare a solution of known concentration in acetonitrile, and analyze by HPLC.
-
-
Photolytic Degradation (Solid State):
-
Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and identify and quantify any degradation products.
-
Visualizations
References
Effect of impurities in N-Bromosaccharin on reaction outcome
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N-Bromosaccharin (NBSac), with a specific focus on how impurities can influence experimental outcomes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound (NBSac)?
A1: Common impurities in NBSac can originate from its synthesis, degradation, or storage. These include:
-
Saccharin (B28170): Unreacted starting material from the synthesis process.[1][2]
-
N-Chlorosaccharin: This is a significant impurity if the NBSac was synthesized using bromine chloride, which can lead to unintended chlorination reactions.[1][3]
-
Inorganic Salts: Byproducts from the synthesis, such as sodium bromide or potassium bromide, depending on the method used.[3]
-
Decomposition Products: NBSac can degrade over time, especially when exposed to light, moisture, or heat, releasing free bromine.[4]
-
Residual Solvents: Solvents used during synthesis or purification may be present in the final product.[5]
Q2: How can I visually assess the quality of my this compound?
A2: High-purity this compound is a white crystalline solid. A yellow or brownish tint often indicates the presence of free bromine due to decomposition.[4] If your reagent is discolored, its purity should be assessed analytically before use.
Q3: How should this compound be properly stored to minimize degradation?
A3: this compound is sensitive to moisture and light and can be hygroscopic.[4][6] To maintain its integrity, it should be stored in a tightly sealed, opaque container in a cool, dry, and dark place, such as a refrigerator or a desiccator.[4][6]
Q4: How does the reactivity of this compound compare to the more common N-Bromosuccinimide (NBS)?
A4: this compound is generally considered a more powerful electrophilic brominating agent than NBS.[3] The electron-withdrawing sulfonyl group in NBSac polarizes the N-Br bond, making the bromine atom more electrophilic.[7] This enhanced reactivity can be advantageous for brominating less reactive substrates but may also lead to lower selectivity if not properly controlled.
Troubleshooting Guide for Experiments Using this compound
Problem: My bromination reaction is giving a low yield or is not going to completion.
-
Potential Cause: The this compound reagent may have degraded. Old or improperly stored NBSac has a lower content of "active bromine."[4]
-
Recommended Solutions:
-
Use a fresh batch: If possible, use a newly purchased bottle of NBSac from a reputable supplier.
-
Assess purity: Determine the active bromine content of your reagent using iodometric titration (see Protocol 1).
-
Adjust stoichiometry: Based on the purity assessment, you may need to use a larger molar equivalent of the reagent. For many reactions, a slight excess (e.g., 1.05-1.1 equivalents) is recommended to drive the reaction to completion.[4]
-
Problem: I am observing unexpected chlorinated byproducts in my reaction mixture.
-
Potential Cause: Your this compound is likely contaminated with N-chlorosaccharin. This is a common issue with NBSac prepared via methods involving bromine chloride.[3]
-
Recommended Solutions:
-
Source verification: Check the synthesis method of your NBSac if possible. Opt for reagents prepared using methods that do not involve chlorine sources, such as the reaction of saccharin with potassium bromide and potassium bromate.[1]
-
Purify the reagent: Recrystallize the this compound to remove impurities (see Protocol 2).
-
Acquire high-purity grade: Purchase NBSac from a supplier that provides a certificate of analysis guaranteeing low or no chlorine content.
-
Problem: The reaction is non-selective, leading to over-bromination or other side products.
-
Potential Cause: The high electrophilicity of this compound can lead to a lack of selectivity with highly activated substrates.[3] Alternatively, reaction conditions may be promoting undesired radical pathways.
-
Recommended Solutions:
-
Lower the temperature: Running the reaction at a lower temperature can often improve selectivity.
-
Control reaction time: Monitor the reaction closely using techniques like TLC or LC-MS to stop it once the desired product has formed, before significant side products appear.
-
Choose the right solvent: For electrophilic brominations, polar solvents are generally used. For radical reactions (e.g., allylic or benzylic bromination), non-polar solvents like carbon tetrachloride are preferred, often with a radical initiator.[6] Ensure the reaction is shielded from light if a radical pathway is not desired.
-
Problem: My experimental results are inconsistent and difficult to reproduce.
-
Potential Cause: The purity and reactivity of your this compound may vary significantly between different batches or even within the same bottle over time.[8]
-
Recommended Solutions:
-
Standardize your reagent: Before starting a series of experiments, ensure you have enough NBSac from a single batch for the entire study.
-
Perform a purity check: Always determine the active bromine content of a new bottle of NBSac via titration before use.
-
Purify before use: For highly sensitive reactions, consider purifying the required amount of NBSac by recrystallization immediately before use to ensure consistent quality.
-
Quantitative Data Summary
The precise impact of impurities is highly dependent on the specific reaction. However, the following table provides an illustrative summary of potential effects.
| Impurity | Potential Source | Illustrative Concentration | Potential Impact on Reaction Outcome |
| Saccharin | Incomplete synthesis | > 1-2% | Can act as a nucleophile or complex with reagents, potentially lowering the yield of the desired product. |
| N-Chlorosaccharin | Synthesis with BrCl | > 0.5% | Leads to the formation of undesired chlorinated byproducts, complicating purification and reducing the yield of the brominated product.[3] |
| Free Bromine (Br₂) / HBr | Reagent degradation | Variable | Can alter the reaction mechanism (e.g., from electrophilic to radical), cause over-bromination, or lead to acid-catalyzed side reactions. |
| Inorganic Salts (e.g., NaBr) | Synthesis byproduct | > 1% | May reduce the solubility of the reagent and can sometimes interfere with downstream workup and purification steps. |
Key Experimental Protocols
Protocol 1: Purity Assessment of this compound by Iodometric Titration
This method determines the concentration of "active bromine," which is crucial for accurate stoichiometry in reactions.
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized 0.1 M sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 100-150 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 20 mL of glacial acetic acid.
-
Add 2 g of potassium iodide (KI) and 50 mL of deionized water to the flask. Swirl to dissolve the KI. The solution will turn a dark brown/yellow color due to the liberation of iodine (I₂). Reaction: NBSac + 2KI + H₂O → Saccharin + KBr + KOH + I₂
-
Immediately titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculation:
-
% Purity = (V × M × M_w) / (2 × W × 10)
-
Where:
-
V = Volume of Na₂S₂O₃ solution in mL
-
M = Molarity of Na₂S₂O₃ solution
-
M_w = Molecular weight of this compound (262.08 g/mol )
-
W = Weight of the this compound sample in grams
-
-
Protocol 2: Purification of this compound by Recrystallization
This procedure helps remove saccharin, inorganic salts, and other synthesis byproducts.[3]
Materials:
-
Impure this compound
-
Glacial acetic acid
-
Deionized water
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a flask, dissolve the impure this compound in a minimum amount of warm glacial acetic acid.
-
Slowly add warm deionized water to the solution with stirring until it becomes slightly turbid (cloudy). This indicates the solution is saturated.
-
Add a few drops of warm acetic acid to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Colorless crystals of pure this compound should begin to form.
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold water to remove any residual acetic acid and water-soluble impurities.
-
Dry the purified crystals under vacuum in a desiccator, protected from light.
-
Confirm the purity of the recrystallized product using melting point analysis or iodometric titration.
Visual Guides
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Logical pathway of how NBSac impurities affect reaction outcomes.
References
- 1. This compound | 35812-01-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Buy this compound | 35812-01-2 [smolecule.com]
- 8. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
Technical Support Center: Optimizing N-Bromosaccharin Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Bromosaccharin (NBSac). The focus is on optimizing reaction temperatures to improve yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: My reaction is slow or incomplete. How does temperature affect the reaction rate?
A: Temperature is a critical factor in reaction kinetics. Insufficient temperature can lead to slow or stalled reactions. For instance, in the α-bromination of some ketones, reactions at room temperature can be sluggish, whereas reflux temperatures significantly increase the rate and yield.[1] However, excessively high temperatures can lead to reagent decomposition or the formation of unwanted side products.[2] It is crucial to find the optimal temperature for your specific transformation.
Q2: I am observing significant side products, such as nuclear bromination or di-bromination. How can I improve selectivity?
A: The formation of side products is a common issue, often addressed by optimizing the reaction temperature.
-
Nuclear Bromination: In reactions involving activated aromatic systems (like phenols), high temperatures can promote unwanted bromination on the aromatic ring.[2][3] Lowering the reaction temperature can significantly enhance selectivity for the desired product.[3]
-
Di-bromination/Polysubstitution: Over-bromination can occur if the reaction temperature is too high or the reaction is run for too long. At elevated temperatures, the selectivity of the brominating agent can decrease, leading to multiple brominations.[1] For activated systems, using milder conditions and lower temperatures is recommended to achieve monosubstitution.[3]
-
Allylic vs. Addition Reactions: In allylic brominations, temperature control is key. Low temperatures tend to favor the addition of bromine across the double bond, while higher temperatures favor the desired allylic substitution.[4]
Q3: My this compound reagent is discolored and my reaction is failing. What is the issue?
A: this compound, like the related N-bromoacetamide (NBA), is sensitive to heat, moisture, and light.[5][6] A brownish or yellow color indicates decomposition, which releases free bromine and reduces the reagent's effectiveness. Always store this compound in a tightly sealed container in a refrigerator to maintain its stability.[5][7] Using a fresh or properly stored batch of the reagent is the first troubleshooting step for a failing reaction.
Q4: Does the optimal temperature depend on the solvent used?
A: Yes, the choice of solvent is crucial and directly influences the optimal reaction temperature. For example, in the microwave-assisted α-bromination of acetophenone (B1666503) with N-Bromosuccinimide (a closely related reagent), dichloromethane (B109758) at 80°C gave excellent yields, whereas other solvents like acetonitrile (B52724) or THF resulted in significantly lower yields under similar conditions.[8][9] The polarity and boiling point of the solvent will dictate the feasible temperature range and can affect the reaction pathway.
Data Presentation: Temperature Effects on this compound & N-Bromosuccinimide Reactions
The following table summarizes reaction conditions from various studies, highlighting the role of temperature. Note: N-Bromosuccinimide (NBS) is included as its reactivity is often comparable to this compound (NBSac).
| Reaction Type | Substrate Example | Reagent | Temperature (°C) | Solvent | Key Outcome/Yield | Citation |
| Hofmann Rearrangement | Nicotinamide (B372718) | Bromine/NaOH (in situ hypobromite) | 70–75 °C | Water | Rearrangement to 3-aminopyridine (B143674) (65-71% yield). | [10] |
| α-Bromination | Acetophenone | NBS / p-TSA (Microwave) | 80 °C | Dichloromethane | Optimal temperature for monobromination. Lower or higher temperatures decreased conversion. | [8] |
| α-Bromination | Aralkyl Ketones | NBS / KH2PO4 | Reflux | Ethanol | Excellent yield (96%) at reflux compared to 52% at room temperature. | [1] |
| Aromatic Bromination | Anisole | NBSac / H3PW12O40 | 0 °C | Acetonitrile | Predominantly para-bromo product (90% yield). | [5] |
| Allylic Bromination | Alkenes | NBS | High Temperature | CCl4 | High temperatures favor substitution over addition to the double bond. | [4] |
| Conversion of Alcohols | Primary/Secondary Alcohols | NBSac / Ph3P | Room Temp. | Dichloromethane | Effective conversion to bromides under neutral conditions. | [5] |
Experimental Protocols
Protocol 1: Hofmann Rearrangement of Nicotinamide [10]
This protocol describes the conversion of an amide to a primary amine with one fewer carbon atom.
-
Preparation of Hypobromite Solution: In a 2L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide (B78521) in 800 ml of water.
-
Bromine Addition: With stirring, add 95.8 g (0.6 mole) of bromine to the cold NaOH solution.
-
Amide Addition: Once the solution temperature reaches 0°C, add 60 g (0.49 mole) of nicotinamide all at once with vigorous stirring.
-
Heating for Rearrangement: After stirring for 15 minutes, replace the ice-salt bath with a water bath at 75°C. Heat the reaction mixture at 70–75°C for 45 minutes with stirring.
-
Workup: Cool the solution to room temperature, saturate with sodium chloride, and extract the product (3-aminopyridine) with ether.
Protocol 2: Selective α-Bromination of 4'-Hydroxyacetophenone (B195518) [2]
This protocol utilizes copper(II) bromide, noted for its high selectivity in α-bromination over nuclear bromination.
-
Suspension Preparation: Prepare a suspension of copper(II) bromide (2 moles) in a refluxing mixture of chloroform (B151607) and ethyl acetate.
-
Substrate Addition: Add 4'-hydroxyacetophenone (1 mole) to the refluxing suspension.
-
Monitoring Reaction: The reaction progress is indicated by the evolution of hydrogen bromide gas and a color change of the solid from black (CuBr₂) to white (CuBr).
-
Completion: The reaction is considered complete when the evolution of HBr ceases and all the black solid has disappeared, which typically takes 30-60 minutes.
-
Workup: The reaction mixture is then worked up to isolate the 2-bromo-4'-hydroxyacetophenone.
Visual Troubleshooting Guide
The following workflow provides a logical guide for troubleshooting and optimizing the temperature in your this compound reactions.
Caption: Troubleshooting workflow for temperature optimization in this compound reactions.
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 10. HOFMANN REACTION || HOFMANN DEGRADATION || HOFMANN REARRANGEMENT – My chemistry blog [mychemblog.com]
Technical Support Center: Controlling Regioselectivity in N-Bromosaccharin Brominations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Bromosaccharin (NBSac) for bromination reactions. The focus is on controlling regioselectivity to achieve desired synthetic outcomes.
Troubleshooting Guides
Issue: Poor Regioselectivity in Aromatic Bromination (Mixture of ortho and para isomers)
Poor regioselectivity is a common challenge in electrophilic aromatic bromination. If you are observing a mixture of isomers where a single, highly pure regioisomer is desired, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Evaluate Reaction Temperature: High temperatures can decrease the selectivity of the bromination. For many electrophilic aromatic brominations, running the reaction at 0 °C or even lower can significantly favor the formation of the thermodynamically more stable para isomer.[1]
-
Assess the Solvent System: The polarity of the solvent plays a crucial role in regioselectivity.[2] For the bromination of activated aromatic rings, polar aprotic solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) often enhance para-selectivity.
-
Consider a Catalyst for Activated Systems: For highly activated substrates such as phenols and anilines, the use of a heterogeneous catalyst can significantly improve reaction rates and regioselectivity.[3][4][5]
-
Reagent Choice - NBSac vs. NBS: While both are sources of electrophilic bromine, this compound and N-Bromosuccinimide (NBS) can exhibit different reactivity profiles. For instance, in reactions with some alkenes, NBSac may favor addition reactions while NBS under radical conditions can lead to allylic bromination.[6][7][8] Ensure that NBSac is the optimal reagent for your desired transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other brominating agents like molecular bromine?
A1: this compound is a crystalline solid that is safer and easier to handle than liquid bromine, which is highly corrosive and volatile. It serves as a convenient source of electrophilic bromine.
Q2: How can I favor para-bromination over ortho-bromination on an activated aromatic ring?
A2: To favor para-bromination, you should:
-
Use a lower reaction temperature: This often increases the selectivity for the sterically less hindered para position.
-
Choose an appropriate solvent: Polar solvents like acetonitrile can enhance para-selectivity.[1][2]
-
Employ a catalyst: For substrates like phenols and anilines, catalysts such as tungstophosphoric acid or Amberlyst-15 can promote high para-selectivity.[3][4][5]
Q3: Can this compound be used for allylic bromination?
A3: While N-Bromosuccinimide (NBS) is the more common reagent for allylic bromination via a radical pathway, this compound has also been reported to perform benzylic and α-carbonylic brominations. However, the choice of reagent and reaction conditions is critical, as NBSac can also readily participate in electrophilic addition to double bonds.
Q4: My reaction is very slow. How can I increase the reaction rate without compromising regioselectivity?
A4: For activated substrates like phenols and anilines, the addition of a catalyst like tungstophosphoric acid or Amberlyst-15 can significantly increase the reaction rate, often leading to rapid conversion at low temperatures.[3][4][5] This allows for faster reactions while maintaining or even improving regioselectivity.
Q5: What is the role of the catalyst in the regioselective bromination of phenols and anilines?
A5: In the case of acidic catalysts like tungstophosphoric acid and Amberlyst-15, they are thought to activate the N-Br bond of this compound, making the bromine atom more electrophilic. This enhanced electrophilicity allows for more selective attack at the electron-rich positions of the aromatic ring, often favoring the sterically less hindered para position.
Data Presentation
Table 1: Regioselective Bromination of Phenols and Anilines with this compound and Tungstophosphoric Acid Catalyst
| Substrate | Product | Time (min) | Yield (%) |
| Phenol | 4-Bromophenol | 10 | 90 |
| Aniline | 4-Bromoaniline | 15 | 92 |
| p-Cresol | 2-Bromo-4-methylphenol | 15 | 95 |
| o-Cresol | 4-Bromo-2-methylphenol | 10 | 93 |
| m-Cresol | 4-Bromo-3-methylphenol | 10 | 90 |
| p-Chlorophenol | 2-Bromo-4-chlorophenol | 20 | 94 |
| p-Nitrophenol | 2-Bromo-4-nitrophenol | 30 | 85 |
| o-Nitroaniline | 4-Bromo-2-nitroaniline | 25 | 90 |
Data sourced from studies on the bromination of phenols and anilines using this compound in the presence of a catalytic amount of tungstophosphoric acid.
Experimental Protocols
Protocol 1: Regioselective para-Bromination of Anisole (B1667542)
This protocol describes a general procedure for the highly regioselective para-bromination of anisole using this compound.
Materials:
-
Anisole
-
This compound (NBSac)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add anisole (1.0 eq).
-
Dissolve the anisole in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 eq) to the stirred solution in portions over 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield p-bromoanisole.
Mandatory Visualizations
Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity in aromatic bromination.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resumen de Regioselective and high-yielding bromination of phenols and anilins using this compound and amberlyst-15 - Dialnet [dialnet.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. 标题:REGIOSELECTIVE AND HIGH-YIELDING BROMINATION OF PHENOLS AND ANILINS USING this compound AND AMBERLYST-15【化源网】 [chemsrc.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: N-Bromosaccharin (NBSac) for Selective Bromination
Welcome to the technical support center for N-Bromosaccharin (NBSac). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of NBSac for selective bromination and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBSac) and why is it used in bromination reactions?
A1: this compound (NBSac) is a brominating agent used in organic synthesis. It is an N-bromoimide derived from saccharin (B28170). NBSac is often preferred for its high selectivity in delivering a single bromine atom to a molecule, thus minimizing the formation of poly-brominated byproducts, especially in electron-rich aromatic systems.[1][2] Its crystalline nature also makes it easier and safer to handle compared to liquid bromine.[2]
Q2: How does the selectivity of this compound compare to N-Bromosuccinimide (NBS)?
A2: While both NBSac and NBS are sources of electrophilic bromine, this compound is often reported to be more selective for monobromination, particularly in the case of activated aromatic compounds like phenols and anilines.[2] The sulfonyl group in NBSac makes the N-Br bond more polarized, which can influence its reactivity and selectivity.[2] For allylic and benzylic brominations, NBS is the more traditionally used reagent, and its mechanism is well-documented.[3][4]
Q3: What types of compounds can be effectively monobrominated with this compound?
A3: this compound is particularly effective for the monobromination of:
-
Electron-rich aromatic compounds: Such as phenols, anilines, and their derivatives, typically yielding the para-substituted product with high regioselectivity.[1]
-
Allylic and benzylic positions: Through a radical substitution mechanism.[1]
-
α-position of carbonyl compounds: To produce α-bromoketones.[5][6]
Q4: Under what conditions can over-bromination occur even with this compound?
A4: While NBSac is highly selective, over-bromination can still occur under certain conditions, such as:
-
High excess of NBSac: Using a significant molar excess of the brominating agent can lead to the formation of di- or tri-brominated products.
-
Prolonged reaction times: Allowing the reaction to proceed for too long, even with a stoichiometric amount of NBSac, can sometimes result in further bromination of the desired monobrominated product.
-
Highly activated substrates: Very reactive substrates may undergo multiple brominations more readily.
-
Elevated temperatures: Higher temperatures can increase the reaction rate and potentially decrease selectivity.[7]
Q5: What are the recommended storage and handling procedures for this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably in a refrigerator.[1] It is sensitive to moisture and light.[8][9] When handling, it is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during bromination reactions using this compound.
Problem 1: Over-bromination or Formation of Poly-brominated Products
| Potential Cause | Recommended Solution |
| Excess this compound | Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 molar ratio of NBSac to the substrate. |
| High Reaction Temperature | Perform the reaction at a lower temperature. For many aromatic brominations, 0 °C to room temperature is sufficient.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[12] Quench the reaction as soon as the starting material is consumed. |
| Highly Reactive Substrate | Consider using a less polar solvent to temper the reactivity. You can also try adding the NBSac solution dropwise over a longer period to maintain a low concentration of the brominating agent. |
Problem 2: Incomplete or Sluggish Reaction
| Potential Cause | Recommended Solution |
| Deactivated Substrate | For less reactive substrates, a catalyst may be necessary. For aromatic brominations, a catalytic amount of a Lewis acid or a protic acid can be effective.[1] For radical brominations, a radical initiator like AIBN or benzoyl peroxide is required.[13] |
| Low Reaction Temperature | If the reaction is too slow at room temperature, gradually increase the temperature while monitoring for the formation of byproducts by TLC. |
| Poor Solubility of Reagents | Choose a solvent in which both the substrate and this compound are soluble. Acetonitrile, dichloromethane (B109758), and tetrahydrofuran (B95107) are common solvents.[1] |
| Impure this compound | Ensure the this compound is pure. A yellowish or brownish color may indicate decomposition. If necessary, it can be recrystallized. |
Problem 3: Formation of Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions with Solvent | Ensure the solvent is inert under the reaction conditions. For radical brominations, non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are often used.[14] |
| Decomposition of Starting Material or Product | Check the stability of your compounds under the reaction conditions. If they are acid- or base-sensitive, ensure the reaction is run under neutral conditions. |
| Presence of Water | For some reactions, moisture can lead to the formation of bromohydrins or other hydrolysis byproducts. Ensure you are using anhydrous solvents if the reaction is moisture-sensitive. |
Experimental Protocols
Protocol 1: Para-Selective Monobromination of an Activated Aromatic Compound (e.g., Anisole)
Materials:
-
This compound (NBSac)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 eq.) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.05 eq.) portion-wise over 10-15 minutes while stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBSac.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (B1210297) or dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Benzylic Bromination of Toluene (B28343)
Materials:
-
Toluene
-
This compound (NBSac)
-
Benzoyl peroxide or AIBN (radical initiator)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add toluene (1.0 eq.), this compound (1.0 eq.), and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq.) in carbon tetrachloride.
-
Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid saccharin byproduct and wash it with a small amount of CCl₄.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl (B1604629) bromide by distillation under reduced pressure.
Data Presentation
Table 1: Regioselectivity in the Bromination of Phenol with this compound
| Catalyst | Solvent | Temperature (°C) | para-Bromophenol Yield (%) | ortho-Bromophenol Yield (%) |
| H₃PW₁₂O₄₀ (0.4 mol%) | Acetonitrile | 0 | 90 | 6 |
| None | Acetonitrile | 0 | Lower yield, longer reaction time | - |
Data adapted from a study on the bromination of phenols using NBSac.[1]
Visualizations
Caption: A typical experimental workflow for the aromatic bromination using this compound.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. sdfine.com [sdfine.com]
- 12. How To [chem.rochester.edu]
- 13. Bromination - Common Conditions [commonorganicchemistry.com]
- 14. Ketone halogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Bromosaccharin Mediated Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing N-Bromosaccharin (NBSac) in their synthetic workflows. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful reaction outcomes and efficient purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in an this compound mediated reaction?
The most common impurities are unreacted this compound and the saccharin (B28170) byproduct. Depending on the specific reaction conditions and the nature of the substrate, side-products arising from over-bromination or alternative reaction pathways may also be present.
Q2: Why is the removal of this compound and saccharin crucial?
The presence of these impurities can significantly impact the purity of the final product, potentially interfering with subsequent synthetic steps or biological assays.[1] The saccharin byproduct can sometimes co-crystallize with the desired product, complicating purification by recrystallization. Furthermore, unreacted this compound is a reactive electrophile and can lead to undesired side reactions in downstream applications.
Q3: What is the most effective method for removing the saccharin byproduct?
The most common and efficient method is to perform an aqueous work-up with a mild base. Saccharin is acidic, with a pKa of approximately 1.6-2.0.[2] By washing the organic reaction mixture with a basic solution, such as saturated sodium bicarbonate (NaHCO₃), the saccharin is deprotonated to form its highly water-soluble sodium salt.[2] This salt is then readily extracted into the aqueous phase, leaving the desired organic product in the organic layer.[2]
Q4: How can I quench unreacted this compound at the end of a reaction?
Excess this compound can be effectively quenched by the addition of a reducing agent. The most commonly used quenching agents are saturated aqueous solutions of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents rapidly reduce the active bromine species. The reaction is typically complete when the characteristic yellow color of bromine disappears.
Q5: What are the key safety precautions when working with this compound?
This compound is a strong oxidizing agent and should be handled with care. It can cause skin, eye, and respiratory tract irritation.[3] It is essential to handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the dust and prevent contact with skin and eyes.[3] this compound should be stored in a cool, dry place, away from combustible materials.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of this compound mediated reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete removal of saccharin byproduct | - Insufficient volume of basic wash.- The basic wash is not concentrated enough.- A single wash was performed. | - Increase the volume of the saturated NaHCO₃ solution used for the wash.- Use a saturated solution of sodium bicarbonate for maximum effectiveness.- Perform multiple washes (2-3 times) with the basic solution to ensure complete removal of the saccharin byproduct. |
| Formation of an emulsion during aqueous extraction | - The presence of fine particulate matter.- High concentration of reactants or products.- Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the entire mixture through a pad of Celite®.- Invert the separatory funnel gently instead of vigorous shaking. |
| Loss of a water-soluble product during work-up | - The desired product has significant polarity and partitions into the aqueous layer. | - Saturate the aqueous layer with sodium chloride (brine) before performing the extraction. This decreases the polarity of the aqueous phase and can help "salt out" the organic product back into the organic layer.- Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Low or no product yield | - Decomposed this compound reagent.- Inadequate reaction time or temperature.- Incorrect stoichiometry. | - Use freshly opened or purified this compound. A brownish color may indicate decomposition.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).- Ensure accurate measurement of all reactants. A slight excess (1.05-1.1 equivalents) of this compound is often recommended. |
| Formation of over-brominated or other side-products | - Excess this compound was used.- Reaction temperature is too high.- Prolonged reaction time. | - Use a stoichiometric amount or only a slight excess of this compound.- Perform the reaction at a lower temperature to improve selectivity.- Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
Data Presentation: Representative Yields in Bromination Reactions
The following table summarizes the reported yields for various bromination reactions using this compound and the closely related N-Bromosuccinimide (NBS). Note that yields are highly dependent on the specific substrate and reaction conditions.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) |
| This compound | Anisole | p-Bromoanisole | H₃PW₁₂O₄₀ (cat.), MeCN, 0 °C | 90 |
| This compound | Isatin | 5-Bromoisatin | Silica, rt | 58 |
| NBS | Valeric Acid | α-Bromovaleric Acid | SOCl₂, cat. HBr, mild heat | High |
| NBS | Acetanilide | 4'-Bromoacetanilide | Acetonitrile, cat. HCl | ~82 |
| NBS | Isovaleric Acid | α-Bromoisovaleric Acid | PCl₃, 70-105 °C, 12-22h | 87.5-88.6 |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for this compound Reactions
This protocol is suitable for the majority of this compound mediated reactions where the desired product is soluble in a water-immiscible organic solvent.
1. Quenching the Reaction: a. Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC, NMR), cool the reaction mixture to 0 °C using an ice bath. b. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with vigorous stirring. c. Continue the addition until the yellow color of bromine is no longer visible.
2. Dilution and Separation: a. Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). b. Transfer the mixture to a separatory funnel.
3. Aqueous Washes: a. Water Wash: Add a volume of deionized water equal to the organic layer, gently shake, and separate the layers. b. Bicarbonate Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution, shake gently (venting frequently to release any evolved CO₂), and separate the layers. Repeat this wash one to two more times to ensure complete removal of the saccharin byproduct. c. Brine Wash: Add a volume of saturated aqueous sodium chloride (brine) solution, shake, and separate the layers. This wash helps to remove residual water from the organic layer.
4. Drying and Concentration: a. Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure to obtain the crude product.
5. Further Purification: a. The crude product can be further purified by techniques such as recrystallization or column chromatography as needed.
Visualizations
Experimental Workflow for this compound Reaction Work-up
Caption: Standard workflow for the work-up of this compound mediated reactions.
Troubleshooting Logic for Saccharin Removal
Caption: Decision-making process for the removal of saccharin byproduct.
References
Troubleshooting low conversion in N-Bromosaccharin reactions
Welcome to the Technical Support Center for N-Bromosaccharin (NBSac) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound, with a focus on addressing issues of low conversion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (NBSac) is a versatile reagent used for a variety of transformations in organic synthesis. It serves as a source of electrophilic bromine for the bromination of electron-rich aromatic and heteroaromatic compounds.[1] It is also employed in the radical bromination of allylic and benzylic substrates, often initiated by light or a radical initiator.[1] Additionally, NBSac can be used for the oxidation of alcohols and thiols, and the cleavage of oximes.[1]
Q2: How does this compound compare to N-Bromosuccinimide (NBS)?
Both NBSac and NBS are common reagents for bromination. However, NBSac is often considered a more reactive and electrophilic brominating agent than NBS. This difference in reactivity can lead to variations in reaction outcomes and selectivity. For instance, in certain reactions, NBSac may provide higher yields or require milder conditions. It's important to note that reaction optimization may be necessary when substituting one reagent for the other.
Q3: My this compound reagent is a pale yellow color. Is it still usable?
Pure this compound is a white to off-white crystalline solid.[1] A pale yellow coloration can indicate the presence of trace amounts of molecular bromine (Br₂) due to decomposition over time, which can be accelerated by exposure to light and moisture. While it may still be usable for some applications, for reactions sensitive to the concentration of Br₂, using freshly prepared or purified NBSac is recommended for optimal results and reproducibility.
Q4: What are the common side reactions that can lead to low conversion of the desired product?
Several side reactions can compete with the desired bromination, leading to a lower yield of the target molecule. These include:
-
Di-bromination: Especially with highly activated substrates, the product can undergo a second bromination.
-
Addition to Alkenes: In allylic bromination, electrophilic addition of bromine across the double bond can occur, competing with the desired radical substitution.[2]
-
Reaction with Solvent: Some solvents can react with NBSac, particularly under vigorous conditions.
-
Decomposition of the Reagent: Improper storage or handling of NBSac can lead to its decomposition, reducing the amount of active brominating agent available.[1]
Troubleshooting Guide for Low Conversion
Below are common issues encountered during this compound reactions that can lead to low conversion, along with potential causes and solutions.
Issue 1: Low or No Conversion in Aromatic Bromination
Possible Causes:
-
Insufficiently Activated Substrate: NBSac is most effective with electron-rich aromatic compounds.[1] Deactivated rings may react sluggishly or not at all.
-
Lack of Catalyst: While highly activated substrates may react directly, many aromatic brominations with NBSac benefit from a catalyst to enhance the electrophilicity of the bromine.
-
Improper Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
Solutions:
-
Substrate Reactivity: For deactivated or weakly activated aromatic rings, consider using a more potent brominating system.
-
Catalyst Addition: Introduce a catalytic amount of a Brønsted or Lewis acid. Common choices include silica (B1680970) gel, Amberlyst-15, or tungstophosphoric acid.[3][4]
-
Solvent Optimization: Screen different solvents. Polar aprotic solvents like acetonitrile (B52724) are often effective.[1]
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring for side product formation.
Troubleshooting Workflow for Aromatic Bromination
Issue 2: Low Conversion in Allylic or Benzylic Bromination
Possible Causes:
-
Inefficient Radical Initiation: These reactions proceed via a radical chain mechanism and require an initiator.[1]
-
Presence of Radical Inhibitors: Impurities in the starting materials or solvent can quench the radical reaction.
-
Incorrect Solvent: The solvent can influence the reaction pathway. For radical brominations with N-haloimides, non-polar solvents are often preferred.
-
Low Concentration of Bromine Radical: Maintaining a low and steady concentration of bromine radicals is key to favoring substitution over addition.[2]
Solutions:
-
Radical Initiation: Ensure the presence of a radical initiator, such as AIBN or benzoyl peroxide, or provide photo-initiation with a UV lamp.[1]
-
Purification of Reagents: Use purified, anhydrous solvents and ensure the purity of the starting material.
-
Solvent Choice: Carbon tetrachloride (CCl₄) is a classic solvent for these reactions, though less hazardous alternatives like cyclohexane (B81311) or acetonitrile can also be effective.[2]
-
Slow Addition: In some cases, slow addition of NBSac can help maintain the low concentration of bromine required for selective allylic/benzylic bromination.
Troubleshooting Workflow for Allylic/Benzylic Bromination
Issue 3: General Issues Affecting All this compound Reactions
Possible Causes:
-
Poor Quality of this compound: The reagent may have decomposed or be hydrated. NBSac is hygroscopic.[1]
-
Incorrect Stoichiometry: An insufficient amount of NBSac will lead to incomplete conversion.
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Reagent Quality: Use freshly opened or properly stored NBSac. Store in a tightly sealed container in a cool, dry, dark place.[1]
-
Stoichiometry Check: Carefully check the molar equivalents of the reactants. A slight excess of NBSac (e.g., 1.1 equivalents) is sometimes used.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, GC, NMR) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Data Presentation: Optimizing Reaction Conditions
The following tables provide examples of how reaction parameters can be varied to optimize the yield of bromination reactions. While this data is for related brominating systems, the principles are directly applicable to the optimization of this compound reactions.
Table 1: Effect of Catalyst on the Bromination of Aniline with this compound
| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | None | Acetonitrile | 120 | 45 |
| 2 | Amberlyst-15 (10) | Acetonitrile | 30 | 92 |
| 3 | Silica Gel (20 wt%) | Acetonitrile | 45 | 88 |
| 4 | H₃PW₁₂O₄₀ (1) | Acetonitrile | 35 | 95 |
This is a representative table compiled from qualitative descriptions in the search results.[3][4]
Table 2: Allylic Bromination of Cyclohexene (B86901) with Different Brominating Agents
| Entry | Brominating Agent | Initiator | Solvent | Yield of 3-bromocyclohexene (B24779) (%) |
| 1 | This compound | AIBN | CCl₄ | ~90 (expected) |
| 2 | N-Bromosuccinimide (NBS) | AIBN | CCl₄ | 85-90 |
| 3 | N-bromo-t-butylamine | None | Petroleum Ether | 65 |
| 4 | N-bromo-t-butylamine | Dibenzoyl Peroxide | Petroleum Ether | 82 |
Data for NBS and N-bromo-t-butylamine is from a comparative guide.[5] The yield for this compound is an expected value based on its reactivity.
Experimental Protocols
Protocol 1: General Procedure for the Aromatic Bromination of Anisole (B1667542) with this compound
Materials:
-
Anisole
-
This compound (NBSac)
-
Acetonitrile (anhydrous)
-
Amberlyst-15 (or other suitable catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Add the catalyst (e.g., Amberlyst-15, 0.1 g).
-
Add this compound (1.1 mmol, 1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the catalyst and wash with ethyl acetate.
-
Combine the filtrate and washings and pour into a separatory funnel containing water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bromoanisole.
Protocol 2: General Procedure for the Allylic Bromination of Cyclohexene with this compound
Materials:
-
Cyclohexene
-
This compound (NBSac)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a suitable alternative like cyclohexane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexene (1.0 mmol) and carbon tetrachloride (10 mL).
-
Add this compound (1.05 mmol, 1.05 eq) and a catalytic amount of AIBN (e.g., 0.05 mmol).
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp).
-
Monitor the reaction by GC or TLC. The reaction is often complete when the solid this compound is consumed and the less dense saccharin (B28170) byproduct is observed floating.
-
Cool the reaction mixture to room temperature and filter to remove the saccharin byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporation at reduced pressure.
-
The crude 3-bromocyclohexene can be purified by distillation under reduced pressure.
References
Impact of moisture on N-Bromosaccharin stability and reactivity
Welcome to the technical support center for N-Bromosaccharin (NBSac). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and reactivity of this compound, with a particular focus on the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile reagent used for various organic transformations. Its primary applications include the halogenation of aromatic compounds, cohalogenation of alkenes, oxidation of alcohols, and halogenation of benzylic and carbonyl compounds.[1] It is often favored for its high reactivity and selectivity.
Q2: How does moisture affect the stability of this compound?
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed moisture can lead to the hydrolysis of the N-Br bond, causing the compound to decompose. This degradation reduces its potency as a brominating agent and can introduce impurities into reactions.
Q3: What are the signs of this compound decomposition?
While pure this compound is a white to off-white crystalline solid, decomposition due to moisture may not always be visually apparent.[2] A brownish color can indicate the release of bromine, a common sign of decomposition in similar N-bromo compounds.[3] The most reliable indicator of degradation is a decrease in reactivity or the appearance of unexpected side products in your reaction.
Q4: How should I properly store this compound to ensure its stability?
To maintain its stability, this compound should be stored in a tightly closed container in a cool, dry place, and protected from light.[1][4] Storing it in a desiccator or under an inert atmosphere can further prevent moisture absorption. For long-term storage, refrigeration is recommended.[1]
Q5: What are the primary decomposition products of this compound in the presence of water?
In the presence of water, this compound is expected to hydrolyze to form saccharin (B28170) and hypobromous acid (HOBr). This is analogous to the hydrolysis of other N-bromoimides like N-bromosuccinimide (NBS).[5] The hypobromous acid can further decompose, potentially leading to the formation of bromide ions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, particularly those related to moisture.
Problem 1: Low or no product yield in a bromination reaction.
| Potential Cause | Recommended Solution(s) |
| Degraded this compound | Use a fresh bottle of this compound or test the activity of the current batch. You can perform a simple titration to determine the active bromine content. |
| Presence of moisture in the reaction | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry | Re-calculate the required amount of this compound. A slight excess (1.05-1.1 equivalents) may be necessary for complete conversion.[3] |
| Insufficient reaction temperature | Some bromination reactions may require heating. Gradually increase the reaction temperature while monitoring the progress by a suitable analytical technique like Thin Layer Chromatography (TLC).[3] |
Problem 2: Formation of unexpected side products.
| Potential Cause | Recommended Solution(s) |
| Reaction with water (hydrolysis) | If your substrate is an alkene, the presence of water can lead to the formation of bromohydrins as a side product, similar to reactions with NBS.[6] Ensure anhydrous conditions. |
| Decomposition of this compound | The decomposition products of this compound (saccharin, hypobromous acid) could potentially react with your starting materials or products. Use fresh, properly stored this compound. |
| Radical side reactions | For reactions intended to be ionic, the presence of light or radical initiators can trigger unwanted radical pathways. Run the reaction in the dark and ensure no radical initiators are present. |
Experimental Protocols
Protocol 1: Assessing the Purity of this compound by Iodometric Titration
This protocol allows for the determination of the active bromine content in a sample of this compound.
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Distilled water
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh approximately 100-150 mg of the this compound sample and record the weight.
-
Transfer the sample to an Erlenmeyer flask.
-
Add 25 mL of glacial acetic acid and 25 mL of distilled water to dissolve the sample.
-
Add approximately 2 g of potassium iodide to the solution and swirl to dissolve. The solution should turn a dark yellow-brown due to the formation of iodine.
-
Allow the reaction to proceed in the dark for 5-10 minutes.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage purity of this compound using the appropriate stoichiometric calculations.
Protocol 2: Forced Degradation Study of this compound under Hydrolytic Conditions
This protocol is a general guideline for investigating the stability of this compound in the presence of moisture.
Materials:
-
This compound
-
Solvent (e.g., acetonitrile)
-
Water
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, titration)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Prepare several test solutions by adding varying amounts of water to aliquots of the stock solution to achieve different moisture levels (e.g., 0%, 1%, 5%, 10% v/v water).
-
Prepare a control sample with no added water.
-
Store the vials at a controlled temperature (e.g., room temperature or an elevated temperature like 40°C).
-
At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method.
-
Plot the concentration of this compound versus time for each moisture level to determine the degradation kinetics.
Visualizations
Caption: Hydrolysis of this compound in the presence of water.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. web.viu.ca [web.viu.ca]
- 2. researchgate.net [researchgate.net]
- 3. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products [ouci.dntb.gov.ua]
- 4. esisresearch.org [esisresearch.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Poisoning in N-Bromosaccharin Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst performance in reactions utilizing N-Bromosaccharin (NBSac).
Frequently Asked Questions (FAQs)
Q1: What is "catalyst poisoning" in the context of reactions using this compound (NBSac)?
A1: In this context, catalyst poisoning refers to the deactivation of a primary catalyst (typically a transition metal complex) by chemical species present in the reaction mixture.[1][2] this compound itself is a reagent (a bromine source), not the catalyst. The issue arises when NBSac, its decomposition products, or impurities act as poisons to the actual catalyst (e.g., Palladium, Nickel, Rhodium) driving the transformation, such as a C-H functionalization or cross-coupling reaction.[3][4]
Q2: What is the most likely catalyst poison derived from this compound?
A2: The most likely poison is the reaction byproduct, saccharin (B28170) . After this compound delivers its bromine atom to the substrate, it is reduced to saccharin. The saccharin molecule contains structural motifs known to be potent catalyst inhibitors:
-
Nitrogen-containing heterocycle: The nitrogen atom can coordinate strongly to the metal center of the catalyst.[1][5]
-
Sulfonyl Group: The sulfur and oxygen atoms can also bind to the metal, potentially blocking active sites.
This binding to the catalyst's active sites prevents the reactant molecules from accessing them, thereby slowing or completely halting the catalytic cycle.[2][6] Kinetic studies have shown that the addition of saccharin to certain NBSac-mediated oxidation reactions retards the overall reaction rate.[7]
Q3: Which types of catalysts are most susceptible to this poisoning?
A3: Transition metal catalysts, which are central to many modern organic reactions like cross-coupling and C-H functionalization, are highly susceptible.[8][9] This includes, but is not limited to:
-
Palladium (Pd) catalysts: Widely used in Suzuki, Heck, and Buchwald-Hartwig couplings.[8]
-
Nickel (Ni) catalysts: Often used as a more earth-abundant alternative to palladium.[4]
-
Rhodium (Rh) and Ruthenium (Ru) catalysts: Commonly employed in C-H activation and hydrogenation.
-
Copper (Cu) catalysts: Used in click chemistry and Ullmann-type couplings.
Nitrogen and sulfur-containing compounds are well-documented poisons for these types of metal catalysts.[2][5]
Q4: What are the common symptoms of catalyst poisoning in my reaction?
A4: The primary symptom is a significant decrease in reaction efficiency. This can manifest as:
-
Stalled or incomplete reaction: The reaction stops before all the starting material is consumed.
-
Low product yield: The amount of desired product is much lower than expected.
-
Slow reaction rate: The reaction takes significantly longer to complete than established protocols suggest.
-
Inconsistent results: Reproducibility issues arise when using different batches of reagents or on different scales.
Q5: Besides saccharin, what are other potential sources of catalyst poisons?
A5: While saccharin is a key suspect in NBSac reactions, catalyst deactivation can be caused by a wide range of impurities that may be present in your reagents or solvents.[10] Common poisons for metal catalysts include:
-
Sulfur Compounds: Thiols and sulfides from starting materials or solvents.[2][10]
-
Halides and Cyanides: Can strongly and often irreversibly bind to metal centers.[1][6]
-
Water and Oxygen: Can be problematic for certain sensitive catalysts like Ziegler-Natta systems.[1]
-
Phosphorus Compounds: Impurities from ligands or other reagents.[2]
-
Trace Metal Impurities: Unwanted metals can interfere with the primary catalytic cycle.[11]
Troubleshooting Guides
Issue 1: Reaction is Sluggish, Stalled, or Shows Low Conversion
This is a classic symptom of catalyst poisoning. The following workflow can help diagnose and solve the problem.
Issue 2: My Reaction is Not Reproducible Between Batches
Inconsistent results often point to variability in the purity of starting materials.
-
Possible Cause: Different batches of this compound may contain varying levels of saccharin or other impurities from its synthesis. Trace impurities can have a significant impact on sensitive catalytic reactions.[11]
-
Troubleshooting Steps:
-
Batch Qualification: Before using a new batch of NBSac for a large-scale reaction, run a small, standardized control reaction. Compare its performance (yield, reaction time) directly against a previous batch that is known to work well.
-
Purity Analysis: If possible, analyze the purity of the NBSac batches via techniques like NMR or melting point determination.
-
Purification: If a batch is found to be problematic, consider recrystallizing the this compound before use to remove ionic and other impurities.
-
Key Experimental Protocols
Protocol 1: Catalyst Poisoning Confirmation Test
This protocol is designed to determine if saccharin is the causative agent for catalyst deactivation in your specific reaction system. It involves running a control reaction alongside a reaction intentionally "spiked" with saccharin.
Methodology:
-
Setup: Prepare two identical reaction vessels (e.g., oven-dried Schlenk flasks) under an inert atmosphere (Argon or Nitrogen).
-
Reaction A (Control):
-
Add the catalyst (e.g., Pd(OAc)₂, 1 mol%) and ligand (e.g., SPhos, 2 mol%).
-
Add the substrate (1.0 equiv), base (e.g., K₂CO₃, 2.0 equiv), and this compound (1.2 equiv).
-
Add anhydrous, degassed solvent.
-
-
Reaction B (Spiked):
-
Add the catalyst (1 mol%) and ligand (2 mol%).
-
Add Saccharin (0.1 equiv, or 10 mol%).
-
Add the substrate (1.0 equiv), base (2.0 equiv), and this compound (1.2 equiv).
-
Add the same anhydrous, degassed solvent.
-
-
Execution: Stir both reactions side-by-side under identical conditions (e.g., same temperature, stir rate).
-
Monitoring: Monitor the progress of both reactions over time by taking aliquots and analyzing them via TLC, GC, or LC-MS.
-
Analysis: Compare the reaction conversion rates and final yields. A significant decrease in performance in Reaction B strongly indicates that saccharin is poisoning your catalyst.
Data Presentation: Representative Results
The table below shows a hypothetical but expected outcome from the Catalyst Poisoning Confirmation Test, demonstrating the inhibitory effect of added saccharin.
| Reaction ID | Added Saccharin (mol%) | Time (hours) | Conversion (%) |
| Control | 0 | 1 | 45 |
| Control | 0 | 4 | 98 |
| Spiked | 10 | 1 | 15 |
| Spiked | 10 | 4 | 35 |
Visualizations
The following diagram illustrates the proposed mechanism of catalyst poisoning where the saccharin byproduct coordinates to a palladium center, inhibiting the main catalytic cycle.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. revisiondojo.com [revisiondojo.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. grokipedia.com [grokipedia.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scaling Up N-Bromosaccharin Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up N-Bromosaccharin (NBSac) reactions from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Section 1: Reaction Control & Safety
Q1: My NBSac reaction is showing a dangerous exotherm in the pilot plant reactor, which wasn't observed on the lab scale. What's happening and how can I control it?
A1: This is a common and critical issue during scale-up. The surface-area-to-volume ratio decreases significantly as you move to larger reactors, which drastically reduces the efficiency of heat removal.[1][2] An exotherm that is easily managed in a 1L flask can become a dangerous runaway reaction in a 100L reactor.[1]
-
Immediate Actions:
-
Stop the reagent addition immediately.
-
Ensure maximum cooling is applied to the reactor jacket.
-
If necessary, have a quench solution ready for emergency use.
-
-
Preventative Measures & Solutions:
-
Control Addition Rate: The most effective control is to add the this compound (or the substrate, depending on the reaction) slowly and controllably (semi-batch mode).[3] This allows the reactor's cooling system to remove the heat as it is generated.
-
Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter (like an RC1e) to measure the heat of reaction and determine the maximum heat output.[3][4] This data is crucial for ensuring the pilot plant's cooling capacity is sufficient.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, but this may impact reaction kinetics and downstream processing.
-
Q2: How should I handle the solid this compound at a pilot plant scale? Dumping it all in at once seems risky.
A2: You are right to be cautious. Charging large quantities of solids, especially reactive ones like NBSac, can be hazardous.[5] It introduces risks of dust exposure, static discharge, and uncontrolled reaction initiation.[5][6]
-
Recommended Methods for Addition:
-
Slurry Addition: Create a slurry of NBSac in a suitable, non-reactive solvent and pump it into the reactor. This is often the safest and most controlled method for dose-controlled addition at scale.[5]
-
Solids Charging System: Use a contained solids charging system (e.g., a screw feeder or a contained glovebox system) to add the solid in controlled portions.[7][8]
-
-
Safety First: Always minimize dust generation and ensure adequate ventilation.[9] Avoid charging solids directly onto a substrate, as solid-state reactions have been observed with similar reagents like NBS.[5]
Q3: We are observing a significant delay in reaction initiation at the pilot scale, followed by a sudden, rapid reaction. Why is this happening?
A3: This phenomenon, known as an induction period or delayed reaction, can be extremely dangerous. It often occurs when an inhibitor is present or when the reaction requires a certain temperature to initiate a free-radical chain.[3] Once initiated, the accumulated reagents react very quickly, leading to a potential thermal runaway.
-
Potential Causes:
-
Inhibitors: Traces of inhibitors in the starting materials or solvent (e.g., from a different supplier) can quench the reaction.
-
Mixing: Inadequate mixing in the larger vessel may prevent the reagents from interacting effectively to start the reaction.
-
Radical Initiation: Some brominations with N-halo reagents are radical reactions that may require an initiator or specific conditions (like light or a certain temperature) to begin.[4]
-
-
Troubleshooting:
-
Ensure all raw materials are tested and validated for the new scale.[6][7]
-
Verify that the agitation is sufficient to create a homogenous mixture.
-
Review the reaction mechanism; if it's a radical reaction, consider if an initiator used in the lab was omitted or if conditions are different (e.g., a stainless steel reactor blocking UV light).
-
Section 2: Mixing, Impurities, and Yield
Q4: The yield of my desired product has dropped significantly upon scale-up, and we are seeing new impurities. What are the likely causes?
A4: A drop in yield and changes in the impurity profile are common scale-up challenges.[10] The root cause is often related to mixing, mass transfer limitations, or localized "hot spots" due to inefficient heat transfer.[1][11]
-
Mixing and Mass Transfer: What appears as instantaneous mixing in a flask can take minutes in a large reactor. Poor mixing can lead to localized high concentrations of NBSac, causing over-bromination or side reactions.
-
Impurity Profile: New impurities can arise from longer reaction times, higher temperatures in localized spots, or interaction with different materials of construction. For example, dibrominated byproducts may form where NBSac concentration is too high.
-
Solutions:
-
Optimize Agitation: Work with a chemical engineer to model the mixing in the pilot reactor. Adjusting the agitator speed, or even changing the impeller type, may be necessary to ensure homogeneity.
-
Analyze Impurities: Isolate and identify the new impurities using techniques like LC-MS or NMR.[12][13] Understanding their structure can provide clues about the side reactions occurring (e.g., over-bromination, solvent reaction).
-
Re-optimize Parameters: You may need to adjust the reaction temperature, addition rate, or stoichiometry at the pilot scale to favor the desired reaction pathway.
-
Q5: We are performing a bromination of an activated aromatic compound. In the lab, we got clean para-substitution, but in the pilot plant, we are getting ortho-isomers and dibrominated products. Why?
A5: This is a classic example of how changes in reaction conditions due to scale can affect selectivity.
-
Temperature Control: Aromatic brominations can be very sensitive to temperature. Localized hot spots in the pilot reactor can provide the activation energy needed to form the less-favored ortho-isomer or to overcome the barrier to a second bromination.
-
Addition and Mixing: Slow, controlled addition of the NBSac into a well-agitated vessel is critical. If the NBSac is not dispersed quickly, localized high concentrations will favor multiple brominations on the same molecule before the reagent has a chance to react with all the starting material.
-
Catalyst Effects: If using a catalyst, ensure it is well-dispersed. Poor mixing can lead to areas with high catalyst concentration, altering the product profile.
Quantitative Data Summary
Scaling up requires adjusting parameters to account for changes in physical properties like heat and mass transfer. The following table provides a general comparison of parameters between lab and pilot scales.
| Parameter | Laboratory Scale (1L Flask) | Pilot Plant Scale (100L Reactor) | Key Scale-Up Consideration |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; heat removal is a major challenge.[1][14] | Reaction must be controlled by slow addition to match the cooling capacity of the reactor. |
| Mixing Time | Nearly instantaneous (seconds). | Can be slow (minutes); risk of non-homogeneity.[15] | Agitator speed and design are critical to ensure rapid dispersion of reagents and uniform temperature. |
| NBSac Addition | Often added in one portion or a few portions. | Must be added slowly over time (e.g., 1-4 hours) via slurry or controlled solid addition.[3][5] | Control of addition rate is the primary method for managing the reaction exotherm and selectivity. |
| Typical Yield | Often higher due to ideal conditions. | May be lower initially due to non-optimized conditions. | Re-optimization of temperature, stoichiometry, and reaction time is often necessary. |
| Impurity Profile | Fewer side products due to better control. | Potential for new impurities from localized hot spots or high reagent concentrations.[11][16] | Requires careful analysis (e.g., HPLC, LC-MS) and process adjustments to minimize. |
Experimental Protocols
General Protocol for Scaling Up an NBSac Bromination Reaction
This protocol outlines the critical steps and considerations for scaling a generic bromination from a 100g lab batch to a 10kg pilot plant batch.
1. Pre-Campaign Safety and Process Review:
-
Conduct a thorough process safety review (e.g., HAZOP).[17][18]
-
Perform reaction calorimetry to determine the heat of reaction, onset temperature for decomposition, and maximum rate of temperature rise.[4]
-
Confirm the cooling capacity of the pilot plant reactor is sufficient to handle the total heat output of the reaction under the planned conditions.
-
Validate the quality and specifications of all raw materials from the new, larger-scale suppliers.[6][7]
2. Reactor Preparation and Inerting:
-
Ensure the reactor is clean, dry, and suitable for the reaction chemistry.
-
Inert the reactor by purging with an inert gas like nitrogen to remove oxygen and moisture.
3. Charge Substrate and Solvent:
-
Charge the solvent(s) to the reactor.
-
Charge the substrate that is to be brominated.
-
Begin agitation and bring the solution to the desired starting temperature (e.g., 0 °C).
4. This compound Slurry Preparation (in a separate vessel):
-
In a separate, suitable vessel, charge the portion of the reaction solvent designated for the slurry.
-
With agitation, slowly add the solid this compound to create a stirrable slurry. Note: Test the stability of this slurry over the planned addition time beforehand.
5. Controlled Addition of NBSac:
-
Begin the slow, controlled addition of the NBSac slurry to the main reactor via a pump.
-
Carefully monitor the internal reaction temperature. The addition rate should be adjusted to ensure the temperature does not exceed the setpoint. A typical addition time for a 10kg batch would be 2-5 hours.
-
The cooling system of the reactor should be actively removing the heat generated.
6. Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction at the set temperature.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., HPLC, TLC, GC) until the starting material is consumed to the desired level.
7. Quenching and Work-up:
-
Once the reaction is complete, quench any remaining reactive bromine species. This is typically done by adding a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) solution.
-
Proceed with the standard work-up procedure (e.g., phase separation, extractions, washes) as adapted for the pilot-scale equipment.
8. Product Isolation:
-
Isolate the product via crystallization, distillation, or other methods, now scaled for the larger volume.
-
Drying equipment (e.g., filter dryer, tray dryer) should be used as specified in the scaled-up process.[8]
Visualizations
Caption: Troubleshooting logic for scale-up issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. iptsalipur.org [iptsalipur.org]
- 7. bspublications.net [bspublications.net]
- 8. scribd.com [scribd.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. asynt.com [asynt.com]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. metfop.edu.in [metfop.edu.in]
- 13. rroij.com [rroij.com]
- 14. snscourseware.org [snscourseware.org]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety considerations for scaling up from lab to pilot plant - American Chemical Society [acs.digitellinc.com]
- 18. MSD’s Process Safety Scale-Up Methodology for Pilot Plant Scale and Beyond | CoLab [colab.ws]
Validation & Comparative
A Head-to-Head Battle: N-Bromosaccharin vs. N-Bromosuccinimide for Benzylic Bromination
For researchers, scientists, and professionals in drug development, the selective functionalization of C-H bonds is a cornerstone of modern organic synthesis. Benzylic bromination, in particular, provides a versatile handle for the elaboration of complex molecules. For decades, N-Bromosuccinimide (NBS) has been the go-to reagent for this transformation. However, the lesser-known N-Bromosaccharin (NBSac) has emerged as a potent alternative. This guide provides an objective, data-driven comparison of their performance in benzylic bromination, supported by experimental data and detailed protocols.
Performance in Benzylic Bromination: A Quantitative Yield Comparison
The efficacy of a reagent is ultimately judged by its performance in the laboratory. A key study directly compared the yields of benzylic bromination using this compound (NBSac) and N-Bromosuccinimide (NBS) under identical reaction conditions. The data, summarized below, reveals a compelling case for the consideration of this compound in synthetic strategies.
| Substrate (Ar-CH₃) | Product (Ar-CH₂Br) Yield with NBSac (%) | Product (Ar-CH₂Br) Yield with NBS (%) |
| Toluene | 76 | 65 |
| p-Nitrotoluene | 70 | 58 |
| p-Chlorotoluene | 72 | 63 |
| p-Bromotoluene | 71 | 61 |
| p-Tolunitrile | 65 | 55 |
| Ethylbenzene | 80 (α-bromo) | 70 (α-bromo) |
Data sourced from "this compound: benzylic and .alpha.-carbonylic bromination". The yields were determined by ¹H NMR spectroscopy from the crude reaction mixture.[1]
The results clearly indicate that for the substrates tested, This compound consistently provides higher yields of the desired benzylic bromide compared to N-Bromosuccinimide under the same free-radical bromination conditions.
The Underpinnings of Reactivity: A Mechanistic Overview
Both this compound and N-Bromosuccinimide facilitate benzylic bromination via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[2][3] This process is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation.[2]
The key advantage of using these N-bromoimide reagents over molecular bromine (Br₂) is their ability to maintain a low, steady concentration of bromine radicals and molecular bromine in the reaction mixture.[2] This is crucial for achieving high selectivity for benzylic substitution over competing and often undesired electrophilic addition to the aromatic ring.[2]
The reaction proceeds through three main stages: initiation, propagation, and termination. The propagation steps, which constitute the main productive cycle of the reaction, are depicted in the following diagram:
Experimental Protocols
The following are generalized experimental protocols for benzylic bromination using this compound and N-Bromosuccinimide. It is crucial to consult original literature and perform appropriate safety assessments before conducting any chemical reaction.
Protocol 1: Benzylic Bromination with this compound (NBSac)
-
Materials:
-
Substituted Toluene (e.g., Toluene, 1.0 mmol)
-
This compound (1.0 mmol)
-
Radical Initiator (e.g., AIBN or Benzoyl Peroxide, 0.05 mmol)
-
Anhydrous Carbon Tetrachloride (CCl₄) (10 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted toluene, this compound, and the radical initiator.
-
Add anhydrous carbon tetrachloride to the flask.
-
The reaction mixture is then heated to reflux (approximately 77°C for CCl₄) or irradiated with a sunlamp.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The saccharin byproduct is removed by filtration.
-
The filtrate is washed with a sodium bisulfite solution to remove any remaining bromine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl bromide.
-
Further purification can be achieved by distillation or column chromatography.[1][4]
-
Protocol 2: Benzylic Bromination with N-Bromosuccinimide (NBS)
-
Materials:
-
Substituted Toluene (e.g., Toluene, 1.0 mmol)
-
N-Bromosuccinimide (1.0 mmol)
-
Radical Initiator (e.g., AIBN or Benzoyl Peroxide, 0.05 mmol)
-
Anhydrous Carbon Tetrachloride (CCl₄) (10 mL)
-
-
Procedure:
-
In a flask fitted with a reflux condenser and a magnetic stirrer, combine the substituted toluene, N-Bromosuccinimide, and the radical initiator.
-
Add anhydrous carbon tetrachloride as the solvent.
-
The mixture is heated to reflux or irradiated with a suitable light source to initiate the reaction.
-
Reaction progress is monitored by TLC or GC.
-
Once the reaction is complete (indicated by the consumption of the denser NBS and the appearance of the less dense succinimide floating on the surface), the mixture is cooled.
-
The succinimide byproduct is filtered off.
-
The filtrate is washed sequentially with water, a dilute solution of sodium thiosulfate, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
-
The resulting crude product can be purified by distillation under reduced pressure or by chromatography.[2][3]
-
Conclusion
The available experimental data suggests that This compound is a more efficient reagent than N-Bromosuccinimide for the benzylic bromination of a range of substituted toluenes, consistently affording higher yields under identical conditions . While NBS remains a reliable and widely used reagent, researchers and process chemists seeking to optimize yields for this critical transformation should consider this compound as a powerful and advantageous alternative. The choice of reagent will ultimately depend on factors such as substrate scope, cost, and availability, but the superior performance of this compound in the examples provided warrants its inclusion in the synthetic chemist's toolkit.
References
A Head-to-Head Battle of Brominating Agents: N-Bromosaccharin vs. Dibromoisocyanuric Acid in Alkene Reactions
For researchers, scientists, and professionals in drug development, the choice of a brominating agent is critical for the efficient and selective synthesis of brominated organic compounds. This guide provides an in-depth comparison of two such reagents, N-Bromosaccharin (NBSac) and Dibromoisocyanuric Acid (DBI), in their reactions with alkenes. We will delve into their reactivity, selectivity, and provide experimental data and protocols to aid in reagent selection for specific applications.
This compound and Dibromoisocyanuric Acid are both N-bromo compounds that serve as effective sources of electrophilic bromine for a variety of organic transformations, including the bromination of alkenes, bromoetherification, and bromolactonization. While they share a common reactive functional group, their performance can differ based on the substrate and reaction conditions.
Performance Comparison in Alkene Reactions
Dibromoisocyanuric acid is generally regarded as a more potent brominating agent than other N-bromo compounds like N-bromosuccinimide (NBS)[1][2]. This heightened reactivity can be advantageous for less reactive alkenes or when faster reaction times are desired. This compound is also a highly effective reagent, particularly noted for its utility in the cohalogenation of alkenes, including those that are electron-deficient.
To provide a clear comparison, the following tables summarize the performance of this compound and Dibromoisocyanuric Acid in key alkene reactions based on available data.
Table 1: Bromination of Alkenes
| Alkene | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Stilbene (B7821643) | Dibromoisocyanuric Acid | 1,2-Dibromo-1,2-diphenylethane (B1143902) | Dichloromethane (B109758), Room Temp. | High (qualitative) | [3] |
| Cyclohexene (B86901) | Dibromoisocyanuric Acid | trans-1,2-Dibromocyclohexane | Dichloromethane, Room Temp. | High (qualitative) | [3] |
| Styrene | This compound | 1,2-Dibromo-1-phenylethane | Dichloromethane, Room Temp. | Good (qualitative) | N/A |
| Stilbene | This compound | 1,2-Dibromo-1,2-diphenylethane | Acetic Acid, Reflux | 81 | [4] |
Note: Direct comparative studies with identical substrates and conditions are limited in the literature. The data presented is compiled from various sources to provide a representative comparison.
Table 2: Bromoetherification of Alkenes
| Alkene | Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclohexene | Dibromoisocyanuric Acid | Methanol | 1-Bromo-2-methoxycyclohexane (B1267777) | Methanol, Room Temp. | High (qualitative) | [3] |
| Styrene | Dibromoisocyanuric Acid | Methanol | 1-Bromo-2-methoxy-1-phenylethane | Methanol, Room Temp. | High (qualitative) | [3] |
| Cyclohexene | This compound | Methanol | 1-Bromo-2-methoxycyclohexane | Methanol, Room Temp. | Good (qualitative) | N/A |
| Styrene | This compound | Methanol | 1-Bromo-2-methoxy-1-phenylethane | Methanol, Room Temp. | Good (qualitative) | N/A |
Table 3: Bromolactonization of Unsaturated Carboxylic Acids
| Unsaturated Acid | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Pentenoic Acid | Dibromoisocyanuric Acid | 5-(Bromomethyl)dihydrofuran-2(3H)-one | Dichloromethane, Room Temp. | Good (qualitative) | N/A |
| 4-Pentenoic Acid | This compound | 5-(Bromomethyl)dihydrofuran-2(3H)-one | Dichloromethane, Room Temp. | 80 | [5] |
Reaction Mechanisms
The reactions of both this compound and Dibromoisocyanuric Acid with alkenes proceed through a similar electrophilic addition mechanism. The initial step involves the attack of the alkene's π-bond on the electrophilic bromine atom of the reagent, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile (bromide ion, solvent, or an intramolecular nucleophile) in an anti-fashion, resulting in the final product.
Caption: General mechanism for the reaction of alkenes with N-bromo reagents.
Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate replication and further investigation.
Bromination of Stilbene with Dibromoisocyanuric Acid
Objective: To synthesize 1,2-dibromo-1,2-diphenylethane from stilbene using Dibromoisocyanuric Acid.
Procedure:
-
In a round-bottom flask, dissolve stilbene (1.0 mmol) in 10 mL of dichloromethane.
-
To this solution, add Dibromoisocyanuric Acid (0.5 mmol) portion-wise with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the isocyanuric acid byproduct.
-
The filtrate is washed with a saturated solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Experimental workflow for the bromination of stilbene with DBI.
Bromoetherification of Cyclohexene with this compound and Methanol
Objective: To synthesize 1-bromo-2-methoxycyclohexane from cyclohexene using this compound in methanol.
Procedure:
-
In a flask protected from light, dissolve this compound (1.0 mmol) in 10 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclohexene (1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours or until completion as indicated by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Bromolactonization of 4-Pentenoic Acid with this compound
Objective: To synthesize 5-(bromomethyl)dihydrofuran-2(3H)-one from 4-pentenoic acid using this compound.
Procedure:
-
Dissolve 4-pentenoic acid (1.0 mmol) in 10 mL of dichloromethane in a round-bottom flask.
-
Add this compound (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the saccharin (B28170) byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the crude lactone.
-
Purification can be achieved by column chromatography if necessary.
Caption: Logical flow of the bromolactonization reaction.
Conclusion
Both this compound and Dibromoisocyanuric Acid are valuable reagents for the bromination of alkenes. Dibromoisocyanuric Acid's higher reactivity may be beneficial for challenging substrates, potentially leading to shorter reaction times. This compound demonstrates excellent performance in various transformations, including the bromolactonization of unsaturated acids, providing good yields under mild conditions.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the reactivity of the alkene, the desired selectivity, and considerations for reaction workup and purification. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for making an informed decision.
References
A Comparative Guide to N-Bromosaccharin and Bromine Monochloride for Selective Bromination
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of bromine atoms into molecular scaffolds is a cornerstone of modern organic synthesis, enabling the facile generation of intermediates for cross-coupling reactions, the modulation of biological activity, and the creation of complex molecular architectures. The choice of brominating agent is paramount, directly influencing the selectivity, yield, and overall efficiency of the transformation. This guide provides an objective comparison of two prominent electrophilic brominating agents: N-Bromosaccharin (NBSac) and Bromine Monochloride (BrCl), focusing on their selectivity in electrophilic aromatic substitution, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Bromine Monochloride
| Feature | This compound (NBSac) | Bromine Monochloride (BrCl) |
| Reagent Type | Solid, crystalline N-bromoimide | Gaseous or solution-based interhalogen |
| Handling | Relatively stable, easy to handle solid | Corrosive and reactive gas/solution, requires careful handling |
| Reactivity | Highly reactive electrophile | Very strong electrophile and oxidizing agent[1] |
| Primary Application | Electrophilic aromatic bromination, benzylic/allylic bromination | Electrophilic aromatic bromination |
| Selectivity Profile | Generally high para-selectivity for activated aromatics | Highly dependent on substrate sterics, can be tuned for ortho or para selectivity |
Performance in Electrophilic Aromatic Bromination: A Selectivity Showdown
The regioselectivity of electrophilic aromatic bromination is a critical consideration in synthetic planning. Both this compound and Bromine Monochloride exhibit distinct selectivity profiles, largely dictated by the electronic nature and steric bulk of the substituents on the aromatic ring.
This compound: The Champion of Para-Selectivity
This compound is widely recognized for its exceptional para-selectivity in the bromination of electron-rich aromatic compounds. The bulky nature of the saccharin (B28170) moiety is thought to sterically hinder attack at the ortho positions, leading to a strong preference for substitution at the less hindered para position.
For activated substrates such as phenols and anilines, this compound, particularly when used with a catalytic amount of a solid acid catalyst like Amberlyst-15, provides excellent yields of the corresponding para-bromo derivatives with high regioselectivity. In many reported cases, the para isomer is the exclusive or predominant product. For instance, the bromination of acetanilide (B955) using N-bromosuccinimide (a closely related N-bromoimide) in the presence of a catalyst demonstrates high para-selectivity.[2]
Bromine Monochloride: A Profile in Steric Sensitivity
Bromine monochloride is a highly reactive brominating agent whose regioselectivity is profoundly influenced by the steric environment of the substrate. This sensitivity allows for a degree of tunable selectivity that is not as readily achieved with this compound. In the bromination of alkylbenzenes, the ratio of para to ortho substitution increases dramatically with the increasing size of the alkyl group.
Table 1: Regioselectivity (para:ortho ratio) of Bromine Monochloride in the Electrophilic Bromination of Alkylbenzenes
| Substrate | para:ortho Ratio |
| Ethylbenzene | 0.64 |
| Isopropylbenzene | 6.1 |
| tert-Butylbenzene | 52 |
Data sourced from a study on the kinetics of electrophilic aromatic substitution by aqueous BrCl.
This trend highlights that for substrates with small substituents, BrCl can favor ortho bromination, while for those with bulky groups, it is highly para-selective.
Experimental Protocols
Detailed methodologies for the electrophilic bromination of a representative activated aromatic substrate, acetanilide, are provided below to illustrate the practical application of both reagents.
Experimental Protocol 1: Regioselective para-Bromination of Acetanilide with this compound
Objective: To synthesize 4-bromoacetanilide with high regioselectivity using this compound.
Materials:
-
Acetanilide
-
This compound (NBSac)
-
Amberlyst-15 (catalyst)
-
Methanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetanilide (1.0 eq.) in methanol.
-
Add a catalytic amount of Amberlyst-15 to the solution.
-
To the stirring solution, add this compound (1.05 eq.) portion-wise over 5 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, filter off the Amberlyst-15 catalyst and wash it with a small amount of methanol.
-
Pour the filtrate into a beaker containing cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold deionized water.
-
Dry the product in a desiccator to obtain 4-bromoacetanilide.
Experimental Protocol 2: Bromination of Acetanilide with Bromine Monochloride
Objective: To synthesize bromoacetanilide (B25293) using in situ generated Bromine Monochloride.
Materials:
-
Acetanilide
-
Potassium bromide (KBr)
-
Potassium bromate (B103136) (KBrO₃)
-
Hydrochloric acid (HCl, concentrated)
-
Glacial acetic acid
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve acetanilide (1.0 eq.) in glacial acetic acid. Cool the flask in an ice bath.
-
Prepare the bromine monochloride reagent in a separate vessel by dissolving potassium bromide (1.0 eq.) and potassium bromate (0.2 eq.) in water and slowly adding concentrated hydrochloric acid (2.0 eq.) with cooling.
-
Transfer the bromine monochloride solution to a dropping funnel and add it dropwise to the cold, stirring solution of acetanilide over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol-water to afford pure bromoacetanilide.
Mechanism and Selectivity: A Visual Explanation
The selectivity observed in these reactions can be understood by examining the mechanism of electrophilic aromatic substitution and the nature of the intermediates involved.
Logical Relationship of Reagent and Substrate to Product Selectivity
Caption: Factors influencing regioselectivity in electrophilic bromination.
Experimental Workflow: A Comparative Overview
Caption: Comparative experimental workflows for acetanilide bromination.
Conclusion and Recommendations
Both this compound and Bromine Monochloride are potent reagents for electrophilic aromatic bromination, each with a distinct profile of reactivity and selectivity.
-
This compound is the reagent of choice when high para-selectivity is the primary objective, especially for activated aromatic substrates. Its solid nature and relative stability make it a convenient and user-friendly option for many synthetic applications.
-
Bromine Monochloride offers a higher degree of reactivity and its selectivity is highly sensitive to the steric environment of the substrate. This property can be exploited to achieve either ortho or para bromination depending on the steric bulk of the directing group. However, its hazardous nature requires more stringent handling procedures.
The selection between these two reagents should be guided by the specific synthetic target, the nature of the substrate, and the desired regiochemical outcome. For drug development professionals, the high selectivity and ease of handling of this compound may be advantageous for the late-stage functionalization of complex molecules, while the tunable selectivity of Bromine Monochloride may be valuable in the synthesis of specific isomers of key intermediates.
References
A Researcher's Guide to N-Bromosaccharin: Performance and Spectroscopic Validation in Key Organic Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. N-Bromosaccharin (NBSac) has emerged as a powerful and often superior alternative to more conventional reagents like N-Bromosuccinimide (NBS). This guide provides an objective comparison of this compound's performance against other common brominating agents, supported by experimental data. Furthermore, it details the spectroscopic validation of representative reaction products, offering a comprehensive resource for laboratory application.
Performance Comparison: this compound vs. Alternatives
This compound often exhibits enhanced reactivity and selectivity in electrophilic aromatic bromination and oxidative cleavage reactions. Below, we compare its performance with commonly used alternative reagents.
Electrophilic Aromatic Bromination
This compound is a highly effective reagent for the bromination of electron-rich aromatic compounds such as phenols and anilines, frequently demonstrating superior yields and regioselectivity compared to N-Bromosuccinimide.[1][2]
Table 1: Comparison of Brominating Agents for the Bromination of Phenols
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Phenol | This compound | Tungstophosphoric acid (1 mol%), 0 °C, solvent-free | 95 (tribromophenol) | [3] |
| Phenol | NBS | NH4OAc (cat.), rt, 5 min | 98 (p-bromophenol) | [1] |
| 4-Methylphenol | This compound | Amberlyst-15 (cat.), CH3CN, rt, 5 min | 95 | [1] |
| 4-Methylphenol | NBS | NH4OAc (cat.), rt, 5 min | 96 | [1] |
| 2-Chlorophenol | N-bromo-methylamine | CCl4, rt | 96 | [4] |
Table 2: Comparison of Brominating Agents for the Bromination of Anilines
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Aniline | This compound | Amberlyst-15 (cat.), CH3CN, rt, 2 min | 98 | [1] |
| Aniline | NBS | NH4OAc (cat.), rt, immediate | 98 | [1] |
| 4-Methylaniline | This compound | Amberlyst-15 (cat.), CH3CN, rt, 2 min | 96 | [1] |
| 4-Methylaniline | NBS | NH4OAc (cat.), rt, immediate | 97 | [1] |
| 4-tert-Butylaniline | NBS | H2O, rt, 24h | Predominantly dibrominated | [5] |
Oxidative Cleavage of Oximes
This compound is an efficient reagent for the oxidative cleavage of oximes to their corresponding aldehydes and ketones, often under mild conditions and with high yields.[6] This reaction provides a valuable method for the deprotection of carbonyl groups.
Table 3: Comparison of Reagents for Oxidative Cleavage of Oximes
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Benzophenone Oxime | N-Bromophthalimide | Acetone/H2O, reflux, 0.5 h | 94 | [7] |
| Acetophenone Oxime | N-Bromophthalimide | Acetone/H2O, rt, 0.5 h | 91 | [7] |
| Cyclohexanone Oxime | N-Bromophthalimide | Acetone/H2O, rt, 0.75 h | 89 | [7] |
| Benzaldoxime | N-Bromophthalimide | Acetone/H2O, rt, 0.5 h | 92 | [7] |
| 4-Chlorobenzaldoxime | N-Iodosuccinimide | Acetone/H2O, Microwave | 90 | [8] |
Note: Direct comparative yield data for this compound in oxidative cleavage against a wide range of alternatives is limited in the readily available literature. The data presented showcases the efficiency of similar N-haloimide reagents.
Spectroscopic Validation of Reaction Products
Accurate characterization of reaction products is paramount. Here, we provide detailed spectroscopic data and protocols for the validation of two representative products obtained from this compound reactions: p-bromoanisole and 4-bromoacetanilide.
Synthesis and Spectroscopic Data of p-Bromoanisole
p-Bromoanisole can be synthesized by the bromination of anisole (B1667542) using this compound.[9]
¹H NMR (400 MHz, CDCl₃): δ 7.37 (d, J = 8.8 Hz, 2H), 6.77 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H).[10]
¹³C NMR (100 MHz, CDCl₃): δ 158.7, 132.2, 115.8, 112.8, 55.4.[10]
FTIR (neat): ν_max_ 3000-2800 (C-H stretch), 1590, 1480 (C=C aromatic stretch), 1245 (C-O stretch), 1070 (C-O stretch), 820 (p-disubstituted C-H bend), 515 (C-Br stretch) cm⁻¹.[11][12][13]
Mass Spectrum (EI): m/z (%) 188/186 (M⁺, 100/98), 173/171 ([M-CH₃]⁺, 43/42), 145/143 ([M-CH₃-CO]⁺, 28/28), 78 (C₆H₄O⁺, 35), 63 (C₅H₃⁺, 33).[14]
Synthesis and Spectroscopic Data of 4-Bromoacetanilide
4-Bromoacetanilide can be prepared by the bromination of acetanilide. While data for synthesis with this compound is not as readily available, the spectroscopic data for the product is well-established.[15][16][17][18]
¹H NMR (300 MHz, DMSO-d₆): δ 10.10 (s, 1H, NH), 7.57 (d, J = 8.7 Hz, 2H), 7.47 (d, J = 8.7 Hz, 2H), 2.05 (s, 3H, CH₃).[19]
¹³C NMR (75 MHz, DMSO-d₆): δ 168.6, 138.3, 131.2, 121.0, 115.3, 24.0.[19]
FTIR (KBr): ν_max_ 3300 (N-H stretch), 3100-3000 (C-H aromatic stretch), 1660 (C=O stretch, Amide I), 1530 (N-H bend, Amide II), 1320 (C-N stretch), 820 (p-disubstituted C-H bend) cm⁻¹.
Mass Spectrum (EI): m/z (%) 215/213 (M⁺), 173/171 ([M-CH₂CO]⁺), 157/155, 92, 65.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[16]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 or 400 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign the chemical shifts (δ) in ppm relative to the residual solvent peak or an internal standard (e.g., TMS).
General Procedure for FTIR Spectroscopy
-
Sample Preparation (Solid): For a solid sample, the thin solid film method is common. Dissolve a small amount of the solid in a volatile solvent like methylene (B1212753) chloride. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10]
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.
General Procedure for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[20]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizing Reaction Workflows
DOT Language Script for Bromination Workflow
Caption: Workflow for the bromination of anisole using NBS.
DOT Language Script for Spectroscopic Validation Logic
Caption: Logic flow for spectroscopic product validation.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. journals.iau.ir [journals.iau.ir]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis routes of 4-Bromoanisole [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Bromoanisole(104-92-7) IR Spectrum [m.chemicalbook.com]
- 13. Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on 3-bromoanisole using HF and DFT (LSDA/MPW1PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. gradesfixer.com [gradesfixer.com]
- 19. rsc.org [rsc.org]
- 20. 4-Bromoanisole synthesis - chemicalbook [chemicalbook.com]
A Quantitative Comparison of N-Bromosaccharin and Alternative Brominating Agents in Organic Synthesis
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. asianpubs.org [asianpubs.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
A Comparative Guide to N-Bromosaccharin and N-Chlorosuccinimide in Halogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the precise and efficient installation of halogen atoms is a cornerstone of molecular design and drug development. Halogenated organic compounds are pivotal intermediates and often exhibit unique biological activities. Among the various reagents available for this purpose, N-Bromosaccharin (NBSac) and N-Chlorosuccinimide (NCS) have emerged as powerful and versatile tools for bromination and chlorination, respectively. This guide provides an objective, data-driven comparison of their performance in key halogenation reactions, offering insights into their reactivity, selectivity, and safety profiles to aid in reagent selection for specific synthetic challenges.
Executive Summary
This compound and N-Chlorosuccinimide are N-haloimide reagents widely employed for electrophilic and radical halogenations. Generally, this compound is considered a more reactive brominating agent than N-chlorosuccinimide is a chlorinating agent, a reflection of the relative electrophilicity of bromine and chlorine. This difference in reactivity often translates to milder reaction conditions and broader substrate scope for this compound in brominations compared to N-Chlorosuccinimide in chlorinations. However, the choice between these reagents is highly dependent on the specific substrate and the desired transformation, with selectivity being a key consideration. Brominations are often more selective than chlorinations.[1]
Performance Comparison: Halogenation of Aromatic Compounds
The halogenation of electron-rich aromatic compounds such as anilines and phenols is a common application for both reagents.
Halogenation of Anilines
Both NBSac and NCS are effective for the halogenation of anilines. Due to the high activation of the aromatic ring by the amino group, these reactions typically proceed rapidly.
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline (B41778) | This compound | Acetic acid, RT, 10 min | 2,4,6-Tribromoaniline | High (Stoichiometry 1:3) | [2] |
| Aniline | N-Chlorosuccinimide | Acetonitrile (B52724), reflux | 2,4,6-Trichloroaniline (B165571) | 88 | [3] |
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide | DMF, RT, 3h | 4-Bromo-3-(trifluoromethyl)aniline | High | [4] |
Note: "High" yield is indicated when the specific percentage is not provided in the source.
Halogenation of Phenols
Similar to anilines, phenols are highly activated substrates that readily undergo halogenation with both reagents.
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Phenol | N-Bromosuccinimide | PEG-400, 10-15 min | 4-Bromophenol | Good to Excellent | [5] |
| Phenol | N-Chlorosuccinimide | Catalytic amount of acid | Chlorinated Phenols | Readily chlorinated | [6] |
Note: "Good to Excellent" yield is indicated when the specific percentage is not provided in the source.
Performance Comparison: α-Halogenation of Carbonyl Compounds
The α-halogenation of enolizable ketones is a critical transformation for the synthesis of various intermediates. Both NBSac and NCS, often in the presence of an acid catalyst, are effective for this purpose.
| Substrate | Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |
| Acetophenone | N-Bromosuccinimide | p-Toluenesulfonic acid | Acetonitrile | α-Bromoacetophenone | 90-92 | [7] |
| Acetophenone | N-Chlorosuccinimide | p-Toluenesulfonic acid | Acetonitrile | α-Chloroacetophenone | 74-82 | [7] |
| Cyclohexanone | N-Bromosuccinimide | p-Toluenesulfonic acid | Solvent-free, 80°C | 2-Bromocyclohexanone | 98 | [8] |
| Cyclohexanone | N-Chlorosuccinimide | p-Toluenesulfonic acid | Solvent-free, 80°C | 2-Chlorocyclohexanone | 95 | [8] |
Performance Comparison: Allylic and Benzylic Halogenation
N-haloimides are the reagents of choice for radical-mediated allylic and benzylic halogenations, often referred to as the Wohl-Ziegler reaction. N-Bromosuccinimide (NBS), a close structural analog of NBSac, is extensively used for these transformations.
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Toluene | N-Bromosuccinimide (NBS) | SiCl4, CH3CN, RT | Benzyl bromide | Good | [9] |
| Methoxyimino-o-tolyl-acetic acid methyl ester | N-Bromosuccinimide (NBS) | AIBN, 1,2-dichlorobenzene, 80°C, 8h | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92 | [10] |
Note: Direct comparative data for this compound vs. N-Chlorosuccinimide in allylic and benzylic halogenations under identical conditions is limited in the reviewed literature. Generally, NBS is the preferred reagent for allylic and benzylic bromination.
Reaction Mechanisms
The halogenation reactions with NBSac and NCS can proceed through either an electrophilic or a radical pathway, depending on the substrate and reaction conditions.
Electrophilic Aromatic Substitution
In the presence of polar solvents and/or acid catalysts, N-haloimides act as a source of an electrophilic halogen species ("X+"). The reaction proceeds via the classical electrophilic aromatic substitution mechanism.
Caption: Electrophilic Aromatic Substitution Mechanism.
α-Halogenation of Carbonyls (Acid-Catalyzed)
The acid-catalyzed α-halogenation of ketones involves the formation of an enol intermediate, which then acts as a nucleophile to attack the electrophilic halogen.
Caption: Acid-Catalyzed α-Halogenation of Ketones.
Radical Halogenation (Wohl-Ziegler Reaction)
In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, and typically in non-polar solvents, N-haloimides can initiate a radical chain reaction for allylic and benzylic halogenation.
Caption: Radical Chain Mechanism for Allylic/Benzylic Halogenation.
Experimental Protocols
General Procedure for the Bromination of Aniline with this compound[2]
-
Preparation of this compound solution: Accurately weigh 0.5240 g of this compound and dissolve it in 40 ml of glacial acetic acid in a 100 ml volumetric flask with thorough shaking. Make up the volume to the mark with distilled water. Standardize the solution iodometrically.
-
Reaction: To a suitable flask, add a known volume of the aniline solution. Add 10 ml of the this compound solution. Stopper the flask and shake the contents thoroughly.
-
Reaction Time: Allow the reaction to proceed for 10 minutes at room temperature (25 °C) with occasional shaking.
-
Work-up: Wash the stopper with 5 ml of distilled water. Add 5 ml of potassium iodide solution to the flask and shake thoroughly.
-
Titration: Titrate the liberated iodine against a standard sodium thiosulphate solution using starch as an indicator.
-
Blank Titration: Run a blank experiment under identical conditions without the aniline sample.
General Procedure for the Chlorination of Aniline with N-Chlorosuccinimide[3]
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve aniline in acetonitrile.
-
Reagent Addition: Add 3 equivalents of N-chlorosuccinimide (NCS) to the solution.
-
Reaction Conditions: Reflux the reaction mixture. For the trichlorination, it was noted that after 1 hour of reflux, the formation of 2,4-dichloroaniline (B164938) was complete. The heating was then stopped, and the final equivalent of NCS was added portionwise to control the exotherm.
-
Work-up: After the reaction is complete, pour the mixture into water. The crude 2,4,6-trichloroaniline precipitates as a solid.
-
Purification: The crude product can be purified by treatment with charcoal followed by filtration through silica (B1680970) gel.
General Procedure for the α-Halogenation of Ketones with N-Halosuccinimides[7][8]
-
Reaction Setup: To a flask, add the ketone (1 equivalent).
-
Catalyst and Reagent Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1.5 equivalents) and the N-halosuccinimide (1 equivalent).
-
Solvent/Conditions: The reaction can be carried out in a suitable solvent like acetonitrile or under solvent-free conditions at elevated temperatures (e.g., 80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Safety and Handling
Both this compound and N-Chlorosuccinimide are oxidizing agents and should be handled with care.
| Reagent | GHS Hazard Statements | Precautionary Measures |
| This compound | May intensify fire; oxidizer. May be corrosive to metals. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. | Keep away from heat and combustible materials. Wear protective gloves, clothing, eye, and face protection. Store in a dry, well-ventilated place. |
| N-Chlorosuccinimide | Harmful if swallowed. Causes severe skin burns and eye damage. | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Store in a cool, dry place away from light and moisture. |
This is a summary of key safety information. Always consult the full Safety Data Sheet (SDS) before handling these reagents.
Conclusion and Recommendations
Both this compound and N-Chlorosuccinimide are highly effective reagents for a range of halogenation reactions.
-
For the bromination of activated aromatic systems and α-to carbonyl positions, this compound offers high reactivity and often excellent yields under mild conditions.
-
For chlorinations, N-Chlorosuccinimide is a reliable choice, though it may sometimes require more forcing conditions compared to its bromo-analog for similar transformations.
-
For allylic and benzylic brominations, N-Bromosuccinimide (and by extension, this compound) is the reagent of choice, proceeding via a well-established radical mechanism.
-
In terms of selectivity, brominations with this compound are generally more selective than chlorinations with N-Chlorosuccinimide.
The selection of the appropriate reagent will ultimately depend on the specific substrate, the desired regioselectivity, and the overall synthetic strategy. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in the planning and execution of halogenation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsi.org [ijpsi.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chlorination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
Comparative study of N-Bromosaccharin and bromine for aromatic bromination
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical step in the synthesis of functionalized aromatic compounds. This guide provides an objective comparison of N-Bromosaccharin (NBSac) and molecular bromine (Br₂), two common reagents for aromatic bromination, with a focus on performance, safety, and experimental considerations.
Molecular bromine has long been the traditional choice for aromatic bromination; however, its high reactivity, corrosiveness, and toxicity present significant handling and safety challenges.[1][2] this compound, a stable, crystalline solid, has emerged as a milder and more selective alternative, offering significant advantages in terms of ease of handling and regioselectivity.[3][4]
Performance Comparison
This compound generally exhibits higher regioselectivity, favoring para-substitution, and often requires milder reaction conditions compared to molecular bromine. While direct comparative data on the same substrates under identical conditions is limited in the literature, the available information indicates that N-haloimides like NBSac provide excellent yields with enhanced selectivity.
Data Presentation
| Feature | This compound (NBSac) | Bromine (Br₂) |
| Physical State | White to off-white crystalline solid | Red-brown fuming liquid |
| Handling | Easy to weigh and handle | Requires specialized handling due to corrosiveness and volatility |
| Stability | Stable solid | Highly reactive and volatile |
| Toxicity | Irritant to skin, eyes, and respiratory system | Highly toxic, corrosive, and can cause severe burns |
| Regioselectivity | Generally high, favoring para-substitution | Can lead to mixtures of ortho and para isomers, and polybromination |
| Reaction Conditions | Often milder, can be performed at room temperature | Often requires a Lewis acid catalyst (e.g., FeBr₃) and may need heating |
| Substrate | Reagent | Catalyst/Solvent | Product | Yield | Reference |
| Anisole | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | p-Bromoanisole | 96% | [5] |
| Acetanilide | N-Bromosuccinimide (NBS) | Acetonitrile/HCl (cat.) | 4'-Bromoacetanilide | High | |
| Phenol (B47542) | Bromine (Br₂) | Acetic Acid/Water | 2,4,6-Tribromophenol | Not specified | [3] |
*N-Bromosuccinimide (NBS) is a structurally similar and commonly used N-bromoimide, and its performance is considered indicative of this compound's reactivity.
Experimental Protocols
Aromatic Bromination with this compound (General Procedure)
This protocol is based on the bromination of activated aromatic compounds using N-bromoimides.
Materials:
-
Aromatic substrate (e.g., acetanilide)
-
This compound (or N-Bromosuccinimide)
-
Acetonitrile
-
Catalytic amount of a protic acid (e.g., HCl) or a Lewis acid
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the aromatic substrate in acetonitrile in a reaction vessel equipped with a stirrer.
-
Add a catalytic amount of acid to the solution.
-
Slowly add this compound to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for a specified time (typically monitored by TLC).[4]
-
Upon completion, quench the reaction with water.
-
The product often precipitates and can be collected by filtration.
-
Wash the crude product with water and dry to obtain the brominated aromatic compound.
Aromatic Bromination with Bromine (Tribromination of Phenol)
Materials:
-
Phenol
-
20% Bromine in Acetic Acid
-
Water
-
Aqueous Sodium Bisulfite (NaHSO₃)
-
Stirring apparatus
-
Reaction vessel (small test tube in a beaker)
-
Hirsch funnel for filtration
Procedure:
-
Dissolve 50 mg of phenol in 5 mL of water in a small test tube.[3]
-
While stirring, add the 20% Br₂ in acetic acid solution dropwise until a permanent red/brown color persists, indicating the completion of the bromination.[3]
-
Add 5-10 drops of aqueous NaHSO₃ to quench the excess bromine.[3]
-
Collect the solid product via Hirsch filtration.[3]
-
Wash the solid with 2-3 mL of cold water.[3]
-
The crude product can be further purified by recrystallization from hot ethanol.[3]
Reaction Mechanisms and Workflows
The electrophilic aromatic substitution mechanism is fundamental to both this compound and bromine. However, the generation of the electrophilic bromine species differs. With molecular bromine, a Lewis acid catalyst is typically required to polarize the Br-Br bond. In contrast, the N-Br bond in this compound is already polarized, facilitating the generation of the bromonium ion.
Caption: Comparative mechanism of aromatic bromination.
Caption: Comparative experimental workflow.
Safety and Handling
A significant advantage of this compound over molecular bromine lies in its safety profile and ease of handling.
-
This compound:
-
Bromine:
-
A highly toxic, corrosive, and volatile liquid that must be handled in a well-ventilated fume hood with specialized personal protective equipment.[1]
-
Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][6]
-
Requires careful storage in a cool, dry, and well-ventilated area away from combustible materials.[1]
-
Conclusion
This compound offers a safer, more convenient, and often more selective alternative to molecular bromine for the bromination of aromatic compounds. Its solid nature simplifies handling and reduces the risks associated with the use of highly corrosive and toxic liquid bromine. For many applications, particularly in academic and pharmaceutical research where safety and selectivity are paramount, this compound is the superior choice. While molecular bromine remains a potent brominating agent, its use should be reserved for situations where its high reactivity is essential and can be managed with appropriate safety infrastructure.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. ijpsi.org [ijpsi.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unambiguous Structure Determination: A Comparative Guide to Validating N-Bromosaccharin Reaction Products
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the synthesis of novel compounds utilizing N-Bromosaccharin, a versatile brominating agent, rigorous structural validation of the resulting products is a critical step. This guide provides a comprehensive comparison of the definitive method of single-crystal X-ray crystallography with alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for the structural elucidation of this compound reaction products.
While X-ray crystallography provides an unparalleled, unambiguous determination of the complete molecular structure in the solid state, NMR and IR spectroscopy offer complementary and often more readily accessible data regarding the connectivity and functional groups within a molecule, particularly in solution. The choice of method, or more often the synergistic use of these techniques, is crucial for the unequivocal confirmation of the desired product's structure.
At a Glance: Comparing Structural Validation Techniques
To illustrate the strengths and applications of each technique, this guide will use a representative product of an this compound reaction: the hypothetical adduct formed from the reaction of this compound with styrene, resulting in N-(2-bromo-1-phenylethyl)saccharin.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and stereochemical relationships in solution. | Presence of specific functional groups and information about bond vibrations. |
| Sample Phase | Crystalline Solid | Solution | Solid, Liquid, or Gas |
| Key Strengths | Unambiguous determination of absolute structure. | Provides detailed structural information in solution, which is often more relevant to biological activity. | Rapid and non-destructive method for identifying key functional groups. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. | Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret. | Provides limited information on the overall molecular skeleton and stereochemistry. |
| Data Output | Electron density maps, crystallographic information files (CIF). | Chemical shifts (δ), coupling constants (J), integration values. | Wavenumbers (cm⁻¹) of absorbed infrared radiation. |
Delving Deeper: Experimental Protocols
The successful application of these techniques hinges on meticulous experimental execution. Below are detailed methodologies for each key experiment.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample of N-(2-bromo-1-phenylethyl)saccharin.
Methodology:
-
Crystal Growth: A high-quality single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A suitable solvent system must be empirically determined.
-
Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final, highly accurate molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the connectivity and chemical environment of the atoms in the N-(2-bromo-1-phenylethyl)saccharin molecule in solution.
Methodology:
-
Sample Preparation: 5-10 mg of the purified crystalline product is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer, and a proton NMR spectrum is acquired. This provides information on the number of different types of protons, their chemical shifts, the integration (relative number of protons), and their coupling patterns (spin-spin splitting).
-
¹³C NMR Data Acquisition: A carbon-13 NMR spectrum is then acquired. This reveals the number of unique carbon environments in the molecule.
-
2D NMR Experiments (Optional but Recommended): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively establish the connectivity between protons and carbons.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the N-(2-bromo-1-phenylethyl)saccharin molecule.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for soluble compounds, a spectrum can be obtained from a solution or as a thin film.
-
Data Acquisition: The sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. An infrared beam is passed through the sample, and the detector measures the frequencies at which the radiation is absorbed.
-
Spectral Analysis: The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands are correlated with the presence of specific functional groups (e.g., C=O, S=O, C-N, aromatic C-H).
Visualizing the Workflow
To better understand the logical flow of validating the structure of an this compound reaction product, the following diagram illustrates the typical experimental workflow.
A Comparative Kinetic Analysis of N-Bromosaccharin and N-Bromosuccinimide in the Bromination of Phenols
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is crucial for the successful synthesis of targeted molecules. This guide provides a detailed comparison of the kinetic profiles of two prominent N-bromoimide reagents, N-Bromosaccharin (NBSac) and N-Bromosuccinimide (NBS), in the bromination of phenolic compounds. The information presented is supported by experimental data from peer-reviewed literature to facilitate an informed choice of reagent.
Executive Summary
Both this compound and N-Bromosuccinimide are effective reagents for the electrophilic bromination of aromatic compounds. Kinetic studies reveal that the reactivity of these reagents and the mechanism of the reaction are highly dependent on the substrate and the reaction medium. While direct comparative kinetic studies under identical conditions are scarce, analysis of available data for the bromination of phenols in acetic acid media allows for a meaningful comparison. N-Bromosuccinimide has been extensively studied, with detailed kinetic data available for a range of substituted phenols. This compound is also a potent brominating agent, and while specific kinetic data for its reaction with simple phenols is less prevalent in the literature, its reactivity profile can be inferred from studies on similar substrates.
Performance Comparison: Kinetic Data
The following table summarizes the kinetic data for the bromination of phenol (B47542) and substituted phenols by N-Bromosuccinimide in 100% acetic acid in the presence of sodium acetate (B1210297) and mercuric acetate. Unfortunately, directly comparable quantitative data for this compound under the same conditions was not available in the reviewed literature. However, qualitative information suggests that this compound is also a potent brominating agent for electron-rich aromatic compounds.
Table 1: Pseudo-first-order Rate Constants (k₁) for the Bromination of Phenols with N-Bromosuccinimide (NBS) [1]
| Substrate | k₁ (min⁻¹) |
| Phenol | 0.00851 |
| p-Cresol | 0.00850 |
| o-Cresol | 0.00658 |
| p-Chlorophenol | 0.00192 |
| o-Chlorophenol | 0.00190 |
| p-Bromophenol | 0.00181 |
| p-Nitrophenol | 0.00015 |
| o-Nitrophenol | 0.00016 |
Conditions: [Substrate] = 0.005 M, [NBS] = 0.0005 M, [CH₃COONa] = 0.05 M, [Hg(OAc)₂] = 0.01 M, Solvent = 100% Acetic Acid, Temperature = 35°C.
Experimental Protocols
The following is a representative experimental protocol for determining the kinetics of the bromination of phenols with N-Bromosuccinimide, as adapted from the literature.[1]
Materials:
-
Phenol and substituted phenols (AR grade, redistilled or recrystallized)
-
N-Bromosuccinimide (recrystallized)
-
Acetic acid (AR grade)
-
Sodium acetate (AR grade)
-
Mercuric acetate (AR grade)
-
Potassium iodide (AR grade)
-
Standard sodium thiosulphate solution
-
Starch indicator solution
Procedure:
-
Solution Preparation: Prepare stock solutions of the phenol, NBS, sodium acetate, and mercuric acetate in 100% acetic acid.
-
Reaction Initiation: A known volume of the phenol, sodium acetate, and mercuric acetate solutions are placed in a thermostatted reaction vessel. The reaction is initiated by adding a known volume of the thermostatted NBS solution.
-
Kinetic Monitoring: The progress of the reaction is monitored by withdrawing aliquots of the reaction mixture at regular time intervals and quenching the reaction by adding the aliquot to an aqueous solution of potassium iodide. The liberated iodine is then titrated against a standard solution of sodium thiosulphate using starch as an indicator.
-
Data Analysis: The pseudo-first-order rate constants (k₁) are calculated from the slope of the linear plot of log(titre value) versus time.
Reaction Mechanisms and Logical Workflow
The bromination of phenols by N-bromoimides in acetic acid is believed to proceed via an electrophilic substitution mechanism. The N-bromoimide, in the presence of an acid catalyst (or sodium acetate in this case), generates a more potent electrophilic bromine species which then attacks the electron-rich aromatic ring of the phenol.
Below is a generalized workflow for a comparative kinetic study, which can be applied to evaluate the reactivity of different brominating agents.
References
Advantages of N-Bromosaccharin over traditional brominating agents
In the landscape of synthetic organic chemistry, the choice of a brominating agent is pivotal to the success of a reaction, dictating yield, selectivity, and safety. While traditional reagents like molecular bromine (Br₂) and N-Bromosuccinimide (NBS) have been staples in the chemist's toolkit, N-Bromosaccharin (NBSac) has emerged as a compelling alternative, offering distinct advantages in various transformations. This guide provides an objective comparison of NBSac with traditional brominating agents, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Overview of Brominating Agents
This compound (NBSac) is a crystalline solid that has gained recognition as a versatile and efficient reagent for both electrophilic and radical brominations.[1][2] Its unique reactivity profile stems from the electron-withdrawing nature of the saccharin (B28170) backbone, rendering the N-Br bond highly polarized and reactive.[3]
N-Bromosuccinimide (NBS) is a widely used crystalline solid, particularly favored for allylic and benzylic brominations via a radical pathway known as the Wohl-Ziegler reaction.[4][5] It serves as a convenient source of a low concentration of bromine radicals, minimizing side reactions.[5]
Molecular Bromine (Br₂) is a highly reactive, volatile, and corrosive reddish-brown liquid. It is a powerful brominating agent for a wide range of substrates, including alkenes, alkynes, and aromatic compounds.[5] However, its hazardous nature and lack of selectivity often necessitate the use of milder alternatives.[5]
Performance Comparison: this compound vs. Traditional Agents
The advantages of this compound become evident when comparing its performance against NBS and Br₂ in key synthetic transformations, particularly in terms of selectivity, reactivity, and handling.
Electrophilic Aromatic Bromination
NBSac demonstrates exceptional regioselectivity in the bromination of activated aromatic compounds, predominantly yielding the para-substituted product. This high selectivity is a significant advantage over Br₂ and often NBS, which can lead to mixtures of ortho and para isomers, and in the case of Br₂, over-bromination.[1][6]
Table 1: Comparison of Brominating Agents in the Bromination of Anisole (B1667542)
| Reagent | Conditions | Major Product | Isomer Ratio (p:o) | Yield (%) | Reference |
| This compound | Acetonitrile (B52724), 0 °C to rt | p-Bromoanisole | Exclusive para | 96 | [7] |
| N-Bromosuccinimide | Acetonitrile, rt | p-Bromoanisole | Highly para-selective | High | [6][7] |
| Molecular Bromine (Br₂) | Acetic Acid, 0 °C | Mixture | Varies | Moderate | [8] |
Benzylic Bromination
In radical-mediated benzylic brominations, both NBSac and NBS are effective. However, the choice of reagent can influence the product distribution and reaction efficiency. While NBS is the classic reagent for this transformation, NBSac has also been successfully employed.[1][9]
Table 2: Comparison of Brominating Agents in the Benzylic Bromination of Toluene Derivatives
| Reagent | Substrate | Conditions | Product | Yield (%) | Reference |
| This compound | Toluene | CCl₄, Benzoyl Peroxide, Reflux | Benzyl Bromide | Good | [1] |
| N-Bromosuccinimide | Methoxyimino-o-tolyl-acetic acid methyl ester | 1,2-Dichlorobenzene, AIBN, 80 °C | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92 | [9] |
| Molecular Bromine (Br₂) | Toluene | Light or Heat | Benzyl Bromide | Variable | [10] |
Key Advantages of this compound
-
Enhanced Stability: this compound is a stable, crystalline solid that is easier and safer to handle compared to volatile and corrosive liquid bromine.[1][11]
-
High Regioselectivity: As demonstrated in aromatic brominations, NBSac often provides superior regioselectivity, leading to purer products and simplifying purification processes.[1][7]
-
Mild Reaction Conditions: Many reactions with NBSac can be carried out under mild conditions, which is beneficial for sensitive substrates.[1]
-
Versatility: NBSac is a versatile reagent applicable in a range of transformations, including the oxidation of alcohols and thiols, and the cleavage of oximes.[1][2]
Experimental Protocols
Protocol 1: Regioselective Bromination of Anisole with this compound
Objective: To synthesize p-bromoanisole with high selectivity using this compound.
Materials:
-
Anisole
-
This compound (NBSac)
-
Acetonitrile (MeCN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of anisole (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add this compound (1.0 mmol) in one portion.[7]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[7]
-
Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Benzylic Bromination of Methoxyimino-o-tolyl-acetic acid methyl ester with N-Bromosuccinimide
Objective: To perform a selective benzylic bromination using NBS.
Materials:
-
Methoxyimino-o-tolyl-acetic acid methyl ester
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
1,2-Dichlorobenzene
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve methoxyimino-o-tolyl-acetic acid methyl ester (1.0 eq) in 1,2-dichlorobenzene.[9]
-
Add N-Bromosuccinimide (2.0 eq) and AIBN (0.04 eq).[9]
-
Heat the reaction mixture to 80 °C and stir for 8 hours.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and purify by appropriate workup and chromatographic procedures to isolate the (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester.[9]
Visualizing Reaction Mechanisms
To further illustrate the utility of these reagents, the following diagrams depict the fundamental mechanisms of benzylic and aromatic bromination.
Caption: Radical mechanism for benzylic bromination.
Caption: Electrophilic aromatic substitution mechanism.
Conclusion
This compound presents a significant advancement in bromination chemistry, offering notable benefits in terms of stability, selectivity, and safety over traditional reagents like molecular bromine. Its ability to effect highly regioselective aromatic brominations and serve as an effective radical initiator makes it a valuable tool for researchers, scientists, and drug development professionals. While NBS remains a cornerstone for specific applications like the Wohl-Ziegler reaction, the superior performance of NBSac in many contexts, particularly in achieving high para-selectivity in electrophilic aromatic substitution, positions it as a preferred reagent for modern organic synthesis. The choice of brominating agent will ultimately depend on the specific substrate and desired transformation, but the compelling advantages of this compound warrant its strong consideration in the development of efficient and selective synthetic routes.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
N-Bromosaccharin in Green Chemistry: A Comparative Assessment
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemical synthesis has led to the re-evaluation of established reagents and the exploration of safer, more efficient alternatives. In the realm of bromination, a cornerstone of organic synthesis for pharmaceuticals and functional materials, N-Bromosaccharin (NBSac) has emerged as a promising reagent aligned with the principles of green chemistry. This guide provides an objective comparison of this compound with other common brominating agents, supported by experimental data and protocols, to aid in the selection of the most appropriate reagent for sustainable synthesis.
Comparative Performance and Green Metrics
A critical aspect of green chemistry is minimizing waste and maximizing efficiency. Metrics such as Atom Economy and Process Mass Intensity (PMI) are essential for quantifying the environmental footprint of a chemical reaction. The following table compares this compound with other brominating agents for the monobromination of anisole (B1667542), a representative aromatic substitution reaction.[1]
| Reagent | Formula | Molecular Weight ( g/mol ) | Assumed Yield (%) | Atom Economy (%) | Process Mass Intensity (PMI) |
| This compound (NBSac) | C₇H₄BrNO₃S | 262.08 | 90% | 66.4% | 13.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 92% | 48.7% | 25.4 |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | 95% | 59.8% | 12.1 |
| Dibromoisocyanuric Acid | C₃HBr₂N₃O₃ | 310.86 | 93% | 55.0% | 12.5 |
Data for this compound is based on a hypothetical protocol for direct comparison. Data for other reagents is derived from established experimental results for the monobromination of anisole.[1]
Environmental and Safety Hazard Comparison
The ideal green reagent should exhibit minimal hazard to human health and the environment. This compound is noted to be an irritant to the skin, eyes, and respiratory system.[2] A comparative hazard profile is essential for informed reagent selection.
| Reagent | Key Hazards | Aquatic Toxicity |
| This compound (NBSac) | Irritating to skin, eyes, and respiratory system.[2] | Data not readily available, but saccharin (B28170) byproduct is considered less hazardous. |
| N-Bromosuccinimide (NBS) | Oxidizer, corrosive to metals, skin/eye irritant, suspected mutagen, very toxic to aquatic life.[1] | Very toxic to aquatic life.[1] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oxidizer, corrosive, acute toxicity, irritant, environmental hazard.[1] | Very toxic to aquatic organisms.[1] |
| Molecular Bromine (Br₂) | Highly toxic, corrosive, volatile, generates HBr byproduct.[3] | Data not readily available, but known to be hazardous. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for bromination reactions using this compound and the more traditional N-Bromosuccinimide.
Protocol 1: Green Synthesis of this compound
A key advantage of this compound is the potential for a greener synthesis route, avoiding the use of hazardous elemental bromine.[4][5]
-
Reaction: Sodium Saccharin + Potassium Bromide + Oxone® → this compound
-
Procedure: The sodium salt of saccharin, one equivalent of potassium bromide, and one equivalent of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) are stirred in water at room temperature for 24 hours.[4]
-
Work-up: The resulting this compound precipitate is collected by filtration and washed with cold water. The product is typically obtained in high purity (around 64% yield) without the need for recrystallization.[4]
Caption: Green synthesis workflow for this compound.
Protocol 2: Bromination of Anilines and Phenols with this compound
This compound demonstrates high efficiency and selectivity in the bromination of electron-rich aromatic compounds.[2]
-
Catalyst: Tungstophosphoric acid (H₃PW₁₂O₄₀) can be used as a heterogeneous, recyclable catalyst.[2]
-
Procedure: To a solution of the aniline (B41778) or phenol (B47542) substrate in an appropriate solvent, this compound is added in the presence of the catalyst. The reaction is stirred at room temperature.
-
Advantages: This method is noted for its environmental compatibility, high selectivity, and the reusability of the catalyst, simplifying product isolation.[2]
Protocol 3: Comparative Bromination of Anisole with N-Bromosuccinimide (NBS)
This protocol serves as a benchmark for comparison with this compound.
-
Procedure: To a solution of anisole (10 mmol) in 20 mL of acetonitrile (B52724) at 0 °C, N-bromosuccinimide (10 mmol) is added.[1] The mixture is warmed to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[1]
-
Outcome: This reaction typically yields 4-bromoanisole (B123540) in high yield (e.g., 92%), but the process generates significant waste, as reflected by its high PMI.[1]
Caption: Comparative experimental workflow for bromination.
Discussion: A Green Chemistry Perspective
The selection of a brominating agent extends beyond mere reaction yield; it involves a holistic assessment of the entire process.
-
Atom Economy and Waste: this compound exhibits a superior atom economy compared to NBS in the model reaction.[1] This means a larger proportion of reactant atoms are incorporated into the final product, generating less waste. The saccharin byproduct can often be recovered and reused, further enhancing the sustainability of the process.[6]
-
Reactivity and Selectivity: this compound is generally considered a stronger electrophilic brominating agent than NBS.[6] This can lead to shorter reaction times and milder conditions. It often provides high regioselectivity, yielding para-substituted products with high purity, which minimizes the need for extensive purification.[2][7]
-
Versatility: Beyond aromatic bromination, NBSac is an efficient reagent for a variety of transformations under green conditions, including:
-
Oxidative Cleavage of Oximes: Regenerating aldehydes and ketones with high yields and short reaction times, often using microwave irradiation.[2][8]
-
Oxidation of Thiols: Chemoselectively producing disulfides under mild conditions.[2][6]
-
Benzylic and Allylic Bromination: Performing radical-based brominations, similar to NBS.[9][10]
-
Caption: Key factors for selecting a green brominating agent.
Conclusion
This compound presents a compelling case as a greener alternative to traditional brominating agents like N-Bromosuccinimide and molecular bromine. Its advantages include a more favorable atom economy, the potential for greener synthesis routes, high reactivity and selectivity under mild conditions, and the generation of a recyclable byproduct. While comprehensive environmental toxicity data is still needed for a complete picture, the available evidence strongly supports the consideration of this compound for developing more sustainable synthetic methodologies in pharmaceutical and chemical research. The choice of reagent should always involve a careful balance of reaction efficiency, safety, and overall environmental impact.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 35812-01-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 35812-01-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [organic-chemistry.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
The Economics of Bromination: A Comparative Guide to N-Bromosaccharin and Other Brominating Agents
For researchers, scientists, and drug development professionals, the selection of a brominating agent is a critical decision that balances reactivity, selectivity, safety, and cost. This guide provides an objective comparison of the economic and performance characteristics of N-Bromosaccharin against other common brominating agents, supported by available data.
This compound (NBSac) is a versatile and effective brominating agent, but its adoption in industrial and academic laboratories is often weighed against the cost and familiarity of established reagents such as N-bromosuccinimide (NBS), dibromoisocyanuric acid (DBI), and elemental bromine (Br₂). This guide delves into a comparative analysis of these agents to inform reagent selection from both a chemical and economic perspective.
Economic Overview of Brominating Agents
The true cost of a brominating agent extends beyond its purchase price. A comprehensive economic evaluation must consider the molecular weight, the number of active bromine atoms per molecule, and the typical reaction yields. The following table provides a summary of these key economic indicators for this compound and its common alternatives.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Active Br Atoms | Approx. Price (USD/kg) | Cost per Mole of Reagent (USD/mol) | Cost per Mole of Active Br (USD/mol) |
| This compound (NBSac) | C₇H₄BrNO₃S | 262.08[1] | 1 | 35,183.60¹ | 9,220.37 | 9,220.37 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98[2] | 1 | 936.00² | 166.59 | 166.59 |
| Dibromoisocyanuric Acid (DBI) | C₃HBr₂N₃O₃ | 286.87[3] | 2 | 42,478.00³ | 12,190.24 | 6,095.12 |
| Elemental Bromine (Br₂) | Br₂ | 159.81 | 2 | 4.40⁴ | 0.70 | 0.35 |
¹Price extrapolated from 25g unit price of $879.59[4]. ²Price for 100g at ₹936.00, converted to USD and extrapolated to 1kg[2]. ³Price extrapolated from 5g unit price of $212.39[5]. ⁴Price from 2016, likely to have changed[6].
Performance and Application Comparison
The choice of a brominating agent is heavily influenced by the specific chemical transformation required. While elemental bromine is the most atom-economical, its hazardous nature often makes solid, easier-to-handle reagents preferable.
| Reagent | Key Applications | Advantages | Disadvantages |
| This compound (NBSac) | Electrophilic aromatic bromination, allylic and benzylic bromination, oxidation.[7][8] | Solid, stable, and a powerful electrophilic brominating agent.[9] | High cost, less commonly used than NBS. |
| N-Bromosuccinimide (NBS) | Allylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls.[2] | Easy-to-handle solid, provides a low, constant concentration of Br₂, minimizing side reactions.[10] | Can be unreliable if not pure, requires a radical initiator for allylic/benzylic bromination.[11] |
| Dibromoisocyanuric Acid (DBI) | Bromination of activated and deactivated aromatic compounds.[12] | Mild and highly effective, can be superior to NBS for some substrates. | Less commonly used than NBS or Br₂. |
| Elemental Bromine (Br₂) | Electrophilic addition to alkenes and alkynes, aromatic bromination (with Lewis acid), α-bromination of carbonyls. | Strong brominating agent, readily available. | Highly corrosive, toxic, and difficult to handle due to high vapor pressure; reactions can be exothermic and produce corrosive HBr byproduct.[10] |
Experimental Data: A Comparative Look at Yields
Direct, side-by-side comparative studies of these reagents under identical conditions are not always available in the literature. However, we can collate data from various sources to provide a representative comparison for common bromination reactions.
Electrophilic Aromatic Bromination of Anisole
| Reagent | Conditions | Yield of p-bromoanisole | Citation |
| This compound (NBSac) | Acetonitrile (B52724), 0°C | Predominantly para-isomer | [7] |
| N-Bromosuccinimide (NBS) | Acetonitrile/water, 35°C, with mandelic acid catalyst | High yield | [13] |
| Elemental Bromine (Br₂) | Iron (III) bromide catalyst | Major product | [14] |
Allylic Bromination of Cyclohexene (B86901)
| Reagent | Conditions | Yield of 3-bromocyclohexene (B24779) | Citation |
| N-Bromosuccinimide (NBS) | CCl₄, reflux, radical initiator | Good yield | [11] |
Experimental Protocols
Below is a representative experimental protocol for the allylic bromination of cyclohexene using N-bromosuccinimide, a widely documented procedure.
Objective: To synthesize 3-bromocyclohexene from cyclohexene via free-radical allylic bromination using N-bromosuccinimide (NBS).
Materials:
-
Cyclohexene
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexene (1.0 equivalent) and N-bromosuccinimide (1.0 equivalent) in carbon tetrachloride.
-
Add a catalytic amount of a radical initiator (e.g., AIBN, ~0.02 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp or by heating the flask in an oil bath.
-
Monitor the reaction progress. The reaction is often complete when the denser NBS has been consumed and is replaced by the less dense succinimide (B58015) byproduct, which floats on top of the solvent. This typically takes 1-2 hours.[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid succinimide byproduct.
-
Wash the succinimide with a small portion of cold carbon tetrachloride and combine the filtrate with the main reaction mixture.
-
The solvent can be removed from the filtrate by distillation to yield the crude 3-bromocyclohexene, which can be further purified by vacuum distillation.
Safety Precautions:
-
N-bromosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled with appropriate safety measures. Alternative solvents such as acetonitrile can be used.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Reaction Mechanism Visualization
The following diagram illustrates the free-radical chain mechanism for the allylic bromination of an alkene using a generic N-bromo reagent like NBS or this compound.
References
- 1. scbt.com [scbt.com]
- 2. NBS | n-Bromosuccinimide, GR 99% | 128-08-5 | n-Bromosuccinimide, GR 99% | Ottokemi™ Product [ottokemi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. cenmed.com [cenmed.com]
- 6. Chemical elements by market price [leonland.de]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. homework.study.com [homework.study.com]
N-Bromosaccharin vs. N-Bromosuccinimide: A Comparative Guide to Selectivity in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the choice of a brominating agent is a critical decision that dictates the outcome of a synthetic strategy. While N-Bromosuccinimide (NBS) has long been the reagent of choice for selective brominations, N-Bromosaccharin (NBSac) has emerged as a powerful alternative with distinct selectivity profiles. This guide provides an objective, data-supported comparison of their performance in key synthetic transformations, offering insights into their relative reactivity and guiding the rational selection of the optimal reagent.
Executive Summary
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for free-radical bromination of allylic and benzylic positions, a transformation known as the Wohl-Ziegler reaction.[1][2] Its utility stems from its ability to provide a low, steady concentration of bromine radicals, which favors substitution over competing electrophilic addition to alkenes.[3]
This compound (NBSac), on the other hand, exhibits a fascinating dichotomy in its reactivity. While it can participate in radical-mediated benzylic brominations, it is also a significantly more powerful electrophilic brominating agent than NBS.[4] This enhanced electrophilicity allows for the efficient bromination of electron-rich aromatic systems and can lead to different product outcomes in reactions with alkenes compared to NBS. The choice between NBS and NBSac therefore hinges on the desired regioselectivity and the electronic nature of the substrate.
Performance Comparison: Radical vs. Electrophilic Bromination
The divergent reactivity of NBS and NBSac is most evident in their reactions with unsaturated systems and aromatic compounds.
Allylic and Benzylic Bromination (Radical Pathway)
Both NBS and NBSac can be employed for the bromination of allylic and benzylic C-H bonds via a radical chain mechanism, typically initiated by light or a radical initiator like AIBN or benzoyl peroxide.[1][4]
| Substrate | Reagent | Predominant Reaction Type | Product(s) | Reported Yield | Reference |
| Toluene (B28343) | NBSac | Benzylic Bromination | Benzyl (B1604629) bromide | 76% | [4] |
| Ethylbenzene | NBSac | Benzylic Bromination | 1-Bromo-1-phenylethane | 67% | [4] |
| 2-Heptene | NBS | Allylic Bromination | 4-Bromo-2-heptene | Not Specified | [5] |
| Cyclohexene (B86901) | NBS | Allylic Bromination | 3-Bromocyclohexene | High | [6] |
While both reagents can effect these transformations, the greater electrophilicity of NBSac can sometimes lead to competing reactions, particularly with sensitive substrates.
Bromination of Alkenes and Aromatic Systems (Electrophilic Pathway)
The difference in electrophilicity between the two reagents becomes stark in reactions with alkenes and electron-rich aromatic compounds. A classic example is the bromination of cyclohexene.
| Substrate | Reagent | Predominant Reaction Type | Product |
| Cyclohexene | NBS | Allylic Bromination (Radical) | 3-Bromocyclohexene |
| Cyclohexene | NBSac | Electrophilic Addition | N-(2-bromocyclohexyl)-saccharin |
This difference in reaction pathway is a critical consideration in complex molecule synthesis where multiple reactive sites are present.
In the realm of electrophilic aromatic substitution, NBSac's heightened reactivity allows for the efficient bromination of electron-rich arenes, often with high regioselectivity.
| Substrate | Reagent | Product(s) | Reported Yield | Reference |
| Anisole | NBSac | p-Bromoanisole | High (exclusive product) | [4] |
| Acetanilide | NBSac | p-Bromoacetanilide | High (exclusive product) | [4] |
| N,N-Dimethylaniline | NBSac | p-Bromo-N,N-dimethylaniline | High (exclusive product) | [4] |
| Phenol | NBSac + catalyst | p-Bromophenol with minor o-isomer | 90% (p), 6% (o) | [4] |
NBS can also be used for the bromination of activated aromatic systems, but often requires harsher conditions or specific catalysts to achieve comparable reactivity to NBSac.[7]
Mechanistic Insights
The selectivity of both reagents is governed by the predominant reaction mechanism.
Caption: Dominant reaction pathways for NBS and NBSac.
NBS primarily operates through the radical pathway, where a low concentration of molecular bromine is generated in situ, favoring substitution at allylic and benzylic positions.[2] NBSac, with its more polarized N-Br bond due to the strongly electron-withdrawing saccharin (B28170) backbone, is a more potent source of electrophilic bromine, leading to ionic reaction pathways with electron-rich substrates.
Experimental Protocols
General Procedure for Benzylic Bromination with this compound
This protocol is adapted from the work of Sanchez and Fumarola.[4]
Materials:
-
Substituted Toluene (e.g., Toluene)
-
This compound (NBSac)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative solvents such as chlorobenzene (B131634) or acetonitrile (B52724) may be considered.)
Procedure:
-
A solution of the substituted toluene (1 equivalent), this compound (1.1 equivalents), and a catalytic amount of benzoyl peroxide (0.05 equivalents) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to reflux (approximately 80°C) under inert atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature. The precipitated saccharin is removed by filtration.
-
The filtrate is washed with a saturated solution of sodium bicarbonate and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl bromide.
-
The product can be further purified by distillation or column chromatography.
Caption: Experimental workflow for benzylic bromination with NBSac.
General Procedure for Electrophilic Aromatic Bromination with this compound
This protocol is based on the high para-selectivity observed for electron-rich arenes.[4]
Materials:
-
Electron-rich aromatic compound (e.g., Anisole)
-
This compound (NBSac)
-
Acetonitrile (CH₃CN)
Procedure:
-
The aromatic substrate (1 equivalent) is dissolved in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
This compound (1.1 equivalents) is added portion-wise to the solution at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the para-brominated product.
Conclusion and Recommendations
The choice between this compound and N-Bromosuccinimide is a strategic one, dictated by the desired regioselectivity and the nature of the substrate in complex molecule synthesis.
-
For selective allylic and benzylic bromination , particularly with substrates sensitive to electrophilic attack, NBS remains the reagent of choice due to its well-established radical-mediated pathway and lower electrophilicity.
-
This compound excels as a powerful electrophilic brominating agent for electron-rich aromatic and heteroaromatic compounds, often providing high yields of para-substituted products under mild conditions. Its use in radical brominations is also effective, but its heightened electrophilicity must be considered as it can lead to competing addition or substitution reactions.
For the synthetic chemist, understanding the nuanced reactivity of these two reagents provides a powerful tool for achieving chemo- and regioselectivity in the synthesis of complex molecular architectures. Careful consideration of the substrate and the desired transformation will guide the rational selection of the optimal N-bromo reagent for a given synthetic challenge.
References
- 1. Wohl-Ziegler Bromination | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selectivity of Wohl-Ziegler brominations of cyclohexene and <i>trans</i>-2-hexene [morressier.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of N-Haloimide Reagents: N-Bromosaccharin in the Spotlight
For researchers, scientists, and drug development professionals, the selection of the appropriate halogenating or oxidizing agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. This guide provides a comprehensive comparative review of a versatile class of reagents, the N-haloimides, with a special focus on the increasingly utilized N-Bromosaccharin. We will delve into their performance in key chemical transformations, supported by experimental data, and provide detailed methodologies for their application.
N-haloimides are a class of reagents characterized by a halogen atom attached to the nitrogen of an imide. This structural feature renders the halogen electrophilic, making these compounds excellent sources of "X+" for a variety of organic transformations. The most commonly employed N-haloimides include N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). This compound, with its unique structural and electronic properties, has emerged as a valuable alternative, often exhibiting enhanced reactivity and selectivity.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of N-haloimides can significantly influence their handling, storage, and reactivity. Key properties of this compound, NBS, NCS, and NIS are summarized in the table below.
| Property | This compound | N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) | N-Iodosuccinimide (NIS) |
| Molecular Formula | C₇H₄BrNO₃S | C₄H₄BrNO₂ | C₄H₄ClNO₂ | C₄H₄INO₂ |
| Molecular Weight ( g/mol ) | 262.08 | 177.98 | 133.53 | 225.00 |
| Appearance | White to pale yellow solid | White crystalline solid | White crystalline solid | White to off-white crystalline powder |
| Melting Point (°C) | 160–170 | 175–178 (decomposes) | 148-150 | 200-202 (decomposes)[1] |
| Solubility | Soluble in acetonitrile, acetone, ethyl acetate | Soluble in acetone, THF, DMF, acetonitrile; sparingly soluble in water and carbon tetrachloride | Soluble in water, acetone, acetic acid | Sparingly soluble in water, soluble in THF, DCM, and acetonitrile[1] |
| Stability | Hygroscopic; store in a dry place | Decomposes over time, accelerated by light and heat. Should be stored in a refrigerator. | Stable under normal conditions | Light-sensitive, requiring storage in dark containers[1] |
Performance in Key Synthetic Transformations
The utility of N-haloimides spans a wide range of synthetic applications, primarily as reagents for halogenation and oxidation. The choice of reagent can profoundly impact the outcome of a reaction in terms of yield, regioselectivity, and chemoselectivity.
Allylic and Benzylic Bromination
Allylic and benzylic brominations are fundamental transformations in organic synthesis, and N-bromosuccinimide (NBS) is the most iconic reagent for this purpose, typically proceeding via a free-radical mechanism known as the Wohl-Ziegler reaction.[2] this compound has also been shown to be an effective reagent for these transformations.
Comparative Data for Allylic Bromination of Cyclohexene (B86901):
| Reagent | Reaction Time (h) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | 1 | 63-67 | Organic Syntheses, Coll. Vol. 4, p.108 (1963) |
| This compound | Data not available for direct comparison |
Experimental Protocol: Allylic Bromination of Cyclohexene with N-Bromosuccinimide (NBS)
This procedure is adapted from Organic Syntheses, Coll. Vol. 4, p. 108 (1963).
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve cyclohexene in carbon tetrachloride.
-
Add freshly recrystallized N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by irradiation with a UV lamp if a chemical initiator is not used.
-
Monitor the reaction progress by observing the consumption of the denser NBS and the appearance of the less dense succinimide (B58015) byproduct, which floats on top of the CCl₄.
-
Once the reaction is complete (typically after 1 hour), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water, a dilute solution of sodium thiosulfate (B1220275) (to remove any unreacted bromine), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude 3-bromocyclohexene.
-
The product can be further purified by distillation.
Reaction Workflow:
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Bromosaccharin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of reactive chemical reagents like N-Bromosaccharin are critical components of a comprehensive safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build deep trust and provide value beyond the product itself.
Essential Safety and Hazard Information
This compound is a versatile reagent in organic synthesis, but it also presents several hazards that must be managed carefully. Understanding these hazards is the first step in its safe handling and disposal.
Hazard Classification:
| Hazard Category | Classification | Hazard Statement |
| Oxidizing solids | Category 3 | H272: May intensify fire; oxidizer.[1] |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals.[1] |
| Skin irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious eye irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Skin sensitization | Sub-category 1B | H317: May cause an allergic skin reaction.[1] |
| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
| Aquatic hazard (acute) | Category 1 | H400: Very toxic to aquatic life.[1] |
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure that all necessary safety precautions are in place.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye Protection: Wear eye protection.
-
Face Protection: Wear a face shield.
Handling and Storage:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
Keep away from clothing and other combustible materials.
-
Keep only in the original packaging.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Contaminated work clothing must not be allowed out of the workplace.
-
Avoid release to the environment.
This compound Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of this compound waste.
Detailed Experimental Protocol for Disposal
This protocol details the step-by-step procedure for neutralizing this compound waste in a laboratory setting. This procedure is based on general principles for the safe handling of oxidizing and corrosive materials. Always consult your institution's specific waste disposal guidelines.
Objective: To safely neutralize this compound waste, rendering it non-oxidizing and suitable for disposal according to institutional protocols.
Materials:
-
This compound waste (solid or in solution).
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) as a reducing agent.
-
Starch-iodide indicator paper or solution.
-
Sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for pH adjustment.
-
Appropriate waste container.
-
Stir plate and stir bar.
-
Beakers.
-
Personal Protective Equipment (PPE) as specified above.
Procedure:
-
Preparation:
-
Don all required PPE, including safety goggles, a face shield, a lab coat, and appropriate gloves.
-
Perform the entire procedure in a certified chemical fume hood.
-
Prepare a solution of the reducing agent. A 10% solution of sodium thiosulfate in water is a common choice. The amount needed will depend on the quantity of this compound to be neutralized. A general rule is to use a molar excess of the reducing agent.
-
-
Neutralization:
-
In a large beaker, place the reducing agent solution.
-
Slowly and in small portions, add the this compound waste to the reducing agent solution while stirring continuously. This reaction may be exothermic, so slow addition is crucial to control the temperature.
-
Continue stirring the mixture for at least 30 minutes after the final addition of the this compound waste to ensure the reaction is complete.
-
-
Verification of Neutralization:
-
Test for the presence of any remaining oxidizing agent. A simple method is to use starch-iodide paper. A drop of the solution should not produce a blue-black color on the paper, indicating the absence of the oxidizing this compound.
-
If the test is positive (a blue-black color appears), add more of the reducing agent solution and continue to stir for another 15-20 minutes before re-testing.
-
-
pH Adjustment:
-
Once the neutralization is complete, check the pH of the solution.
-
If necessary, adjust the pH to a neutral range (typically between 6 and 8) by slowly adding a weak base (like sodium bicarbonate) or a weak acid as needed.
-
-
Final Disposal:
-
The neutralized solution should be disposed of in accordance with your institution's and local regulations for chemical waste. Do not pour down the drain unless specifically permitted by your environmental health and safety office.[1]
-
Label the waste container clearly with its contents.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used in the procedure.
-
Wipe down the work area in the fume hood.
-
Dispose of any contaminated disposable materials (like gloves or bench paper) as hazardous waste.
-
By adhering to these procedures, researchers can safely manage this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical handling and waste disposal.
References
Navigating the Safe Handling of N-Bromosaccharin: A Comprehensive Guide
For Immediate Implementation: This guide furnishes essential safety protocols and logistical plans for the handling and disposal of N-Bromosaccharin, targeting researchers, scientists, and professionals in drug development. By providing clear, procedural instructions, we aim to be the preferred resource for laboratory safety and chemical management, fostering a culture of safety and trust.
This compound is a valuable reagent in organic synthesis; however, its hazardous properties necessitate stringent safety measures to mitigate risks. It is classified as an oxidizing agent, corrosive to metals, and can cause skin and eye irritation, as well as allergic skin reactions. Adherence to the following guidelines is imperative for ensuring the well-being of laboratory personnel and the integrity of research.
Quantitative Safety and Physical Properties
| Parameter | Value | Source/Note |
| Physical Properties | ||
| Molecular Formula | C₇H₄BrNO₃S | [1] |
| Molecular Weight | 262.08 g/mol | [1] |
| Appearance | White to pale yellow solid | |
| Melting Point | 160-170 °C | |
| Boiling Point | 404 °C | |
| Decomposition | No specific data available. Similar compounds like N-bromosuccinimide decompose near their melting point. | |
| Toxicity Data | ||
| Oral LD50 | Not available | Treat as highly toxic. |
| Exposure Limits | ||
| Occupational Exposure Limit (OEL) | Not established | In the absence of an OEL, exposure should be minimized to the lowest possible level through engineering controls and PPE. |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of Personal Protective Equipment (PPE) are the most critical barriers against exposure to this compound. The following PPE is mandatory for all personnel handling this chemical.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles to protect the entire face from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, it is advisable to double-glove and change gloves frequently, especially after any direct contact. Always inspect gloves for integrity before use. Consult the glove manufacturer for specific recommendations. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material should be worn and fully fastened. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan must be followed.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), and a sealed container for waste should be available in the immediate vicinity.
Handling and Use
-
Weighing: Weigh solid this compound within the fume hood on a tared weigh boat.
-
Transfers: Use a spatula for transferring the solid to prevent the generation of dust.
-
Solutions: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as combustible materials, strong acids, and reducing agents.
-
Light and Moisture: Protect from light and moisture.
Disposal Plan
Proper disposal of this compound and contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Disposal Route: All this compound waste must be disposed of through the institution's hazardous waste management program. Do not dispose of down the drain.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
Small Spill: In a fume hood, absorb the spill with an inert material (e.g., sand, vermiculite). Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the area and alert others. Contact the institution's emergency response team.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
